molecular formula C8H7ClN2 B1424205 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 854018-87-4

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1424205
CAS No.: 854018-87-4
M. Wt: 166.61 g/mol
InChI Key: GZRNWDOHXHJRDZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 854018-87-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This heterocyclic compound features a chloro substituent ideal for further functionalization via cross-coupling reactions and a methyl group that can influence metabolic stability, making it a versatile scaffold for synthesizing novel target molecules . Derivatives of the pyrrolo[3,2-c]pyridine scaffold, a class of azaindoles, have demonstrated significant promise in biological investigations. Scientific literature indicates that this structural class shows inhibitory effects against FMS kinase, positioning such compounds as promising candidates for anticancer and antiarthritic drug development . Furthermore, the broader pyrrolopyridine family is found in several approved therapeutics and natural alkaloids with documented antitumor and antiviral activities, highlighting the therapeutic potential of this core structure . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate care, referring to the material safety data sheet for safe laboratory practices.

Properties

IUPAC Name

4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRNWDOHXHJRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696623
Record name 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID40696623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854018-87-4
Record name 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the pyrrolopyridine scaffold, it serves as a crucial building block for the synthesis of complex molecules with diverse biological activities. The pyrrolopyridine core is a known bioisostere of purines and indoles, making it a privileged structure in the design of therapeutic agents, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive overview of the physicochemical properties, synthetic utility, and strategic applications of this compound for researchers, scientists, and professionals engaged in drug development. We will delve into its structural characteristics, present a validated experimental protocol for its functionalization, and discuss its role in creating novel compounds with therapeutic potential.

The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold

The fusion of a pyrrole ring with a pyridine ring gives rise to the pyrrolopyridine (or azaindole) system, a scaffold that has become a cornerstone in modern medicinal chemistry. These heterocycles are of profound interest due to their structural resemblance to endogenous purines, allowing them to function as effective mimics and inhibitors in various biological pathways.[3]

Derivatives of the pyrrolopyridine core have been successfully developed into potent inhibitors of various kinases, a class of enzymes frequently dysregulated in diseases like cancer and inflammatory disorders.[4][5] The strategic placement of substituents on this core allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics. This compound is a particularly valuable intermediate; the chlorine atom at the 4-position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions, while the methyl group at the 2-position can influence binding affinity and metabolic stability.

Physicochemical and Structural Characteristics

A precise understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇ClN₂[6]
Molecular Weight 166.61 g/mol [6]
CAS Number 854018-87-4[6][7][8]
Appearance Solid (Typical)
Purity ≥95% (Typical)[6]

The structure features a fused bicyclic system where the chlorine atom on the pyridine ring acts as a leaving group in nucleophilic aromatic substitution and a coupling partner in palladium-catalyzed reactions. This reactivity is central to its utility as a synthetic intermediate.

Synthesis and Functionalization: A Practical Guide

The true value of this compound is realized through its chemical modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and are frequently employed to functionalize this scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Objective: To synthesize a 4-aryl-2-methyl-1H-pyrrolo[3,2-c]pyridine derivative, demonstrating a key functionalization pathway.

Methodology Rationale:

  • Catalyst Selection: A palladium catalyst, such as Pd(PPh₃)₄, is chosen for its proven efficacy in coupling aryl chlorides with boronic acids. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.[2]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which is crucial for the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is used. The organic solvent solubilizes the heterocyclic starting material and catalyst, while water is necessary to dissolve the inorganic base.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and degradation of the palladium catalyst, which would otherwise lead to low yields.

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), to the flask.

  • Atmosphere Inerting: Evacuate the flask and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The solvent should be degassed by bubbling with nitrogen for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-methyl-1H-pyrrolo[3,2-c]pyridine.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling workflow, providing a clear visual representation of the process.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification reagents 1. Combine Reactants (Pyrrolopyridine, Boronic Acid, Base) catalyst 2. Add Palladium Catalyst reagents->catalyst In Schlenk Flask inert 3. Inert Atmosphere (N₂ Purge) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat & Stir (80-100°C) solvent->heat Initiate Reaction workup 6. Aqueous Work-up (Extraction) heat->workup Reaction Complete purify 7. Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery

The functionalized derivatives of this compound are of high value in screening for biological activity. The pyrrolo[3,2-c]pyridine scaffold has been identified as a core component in compounds designed as potent anticancer agents.[4][5] For instance, derivatives have been synthesized and evaluated as colchicine-binding site inhibitors, which disrupt microtubule dynamics and lead to cell cycle arrest in cancer cells.[4]

The ability to readily diversify the structure at the 4-position allows for extensive Structure-Activity Relationship (SAR) studies. By synthesizing a library of analogs with different aryl or heteroaryl groups, researchers can systematically probe the binding pocket of a biological target, optimizing for potency and selectivity while minimizing off-target effects.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Wash hands thoroughly after handling.[10][12] Do not eat, drink, or smoke in the laboratory.[12]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[9][12] Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[9]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide assistance and seek medical attention.[9][10]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its defined physicochemical properties, coupled with its synthetic versatility, make it an invaluable starting material for the creation of novel molecular entities. The robust protocols for its functionalization, particularly through palladium-catalyzed cross-coupling, empower chemists to build complex libraries aimed at identifying next-generation therapeutics. As research into targeted therapies continues to expand, the importance of foundational heterocyclic building blocks like this one will undoubtedly grow, paving the way for new treatments for a host of human diseases.

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of increasing interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific principles and experimental rationales crucial for its application in research and drug development. We will delve into the structural and physicochemical characteristics, supported by established analytical methodologies and spectral data analysis.

Introduction: The Significance of this compound

This compound, also known as 4-chloro-2-methyl-5-azaindole, belongs to the pyrrolopyridine class of bicyclic heteroaromatic compounds. The fusion of a pyrrole and a pyridine ring creates a scaffold that is a bioisostere of indole, a privileged structure in numerous biologically active molecules. The introduction of a chlorine atom and a methyl group at specific positions significantly modulates the electronic distribution, lipophilicity, and metabolic stability of the parent ring system. These modifications make this compound a valuable building block in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors and other signaling pathway modulators. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, formulation development, and pharmacokinetic studies.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is the bedrock of its successful application. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Structure and Identity

The foundational identity of this compound is established by its molecular formula, weight, and unique identifiers.

PropertyValueSource
CAS Number 854018-87-4N/A
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol [1]
Appearance Solid[1]

Rationale for Data: The Chemical Abstracts Service (CAS) number is a unique numerical identifier, crucial for unambiguous database searching and regulatory compliance. The molecular formula and weight are fundamental for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound dictates its physical state under various conditions and is a key indicator of its purity.

PropertyValueExperimental Rationale
Melting Point Expected to be a solid with a defined melting range, similar to related isomers (e.g., 173-178 °C for 4-Chloro-2-methyl-7-azaindole).[1]The melting point is determined using a calibrated melting point apparatus, where a small, finely ground sample is heated at a controlled rate in a capillary tube. The temperature range from the first appearance of liquid to complete liquefaction is recorded. A sharp melting range (typically < 2 °C) is indicative of high purity. The choice of a slow heating rate (1-2 °C/minute) near the expected melting point is critical to allow for thermal equilibrium and obtain an accurate measurement.
Boiling Point Not experimentally determined; likely to decompose at higher temperatures.Due to the heterocyclic nature and potential for thermal decomposition, determining the boiling point at atmospheric pressure is often not feasible. If required, it would be determined under high vacuum to lower the boiling temperature and minimize decomposition. The technique would involve a specialized apparatus for vacuum distillation with precise pressure and temperature monitoring.

Experimental Workflow: Melting Point Determination

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Grind sample to a fine powder Prep2 Pack into a capillary tube (2-3 mm height) Prep1->Prep2 Measure1 Place capillary in melting point apparatus Prep2->Measure1 Measure2 Heat rapidly to ~15-20 °C below expected MP Measure1->Measure2 Measure3 Heat slowly (1-2 °C/min) Measure2->Measure3 Measure4 Record T_initial (first drop of liquid) Measure3->Measure4 Measure5 Record T_final (all solid has melted) Measure4->Measure5 Analysis1 Report melting point range (T_initial - T_final) Measure5->Analysis1 Analysis2 Assess purity based on range width Analysis1->Analysis2

Caption: Workflow for accurate melting point determination.

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, formulation, and for predicting its absorption in biological systems.

Solvent ClassPredicted SolubilityRationale and Experimental Approach
Aqueous Solvents (e.g., Water) Sparingly soluble to insolubleThe molecule possesses a polar heterocyclic core capable of hydrogen bonding, but the chloro and methyl substituents, along with the overall aromatic system, contribute to its lipophilicity. Experimental determination involves adding incremental amounts of the compound to a fixed volume of water at a controlled temperature, with vigorous mixing, until saturation is reached. The concentration of the dissolved compound is then quantified, often by UV-Vis spectroscopy or HPLC.
Polar Aprotic Solvents (e.g., DMSO, DMF) SolubleSolvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating a wide range of organic molecules due to their high polarity and ability to accept hydrogen bonds. These are often the solvents of choice for preparing stock solutions for biological assays. Solubility is typically determined qualitatively by observing dissolution of a small amount of solute in the solvent, or quantitatively using methods similar to aqueous solubility determination.
Polar Protic Solvents (e.g., Methanol, Ethanol) Moderately solubleAlcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the pyrrolopyridine scaffold. However, their polarity is lower than water, which can enhance the dissolution of compounds with some lipophilic character.
Nonpolar Organic Solvents (e.g., Hexanes, Toluene) Sparingly soluble to insolubleThe significant polarity of the N-H bond and the pyridine nitrogen makes the molecule less compatible with nonpolar solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform) Likely solubleThese solvents have an intermediate polarity and are effective at dissolving a wide range of organic compounds.

Logical Framework for Solubility Testing

Solubility Start Compound Water Test in Water Start->Water Soluble_Aq Soluble (Characterize pH) Water->Soluble_Aq Yes Insoluble_Aq Insoluble Water->Insoluble_Aq No DMSO Test in DMSO Methanol Test in Methanol DMSO->Methanol No Soluble_Org Soluble DMSO->Soluble_Org Yes DCM Test in Dichloromethane Methanol->DCM No Methanol->Soluble_Org Yes DCM->Soluble_Org Yes Insoluble_Org Insoluble DCM->Insoluble_Org No Insoluble_Aq->DMSO

Caption: Hierarchical approach to solubility determination.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an electronic and structural "fingerprint" of the molecule, essential for its unequivocal identification and for quality control. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, a singlet for the methyl group, and a broad singlet for the N-H proton of the pyrrole ring. The chemical shifts (δ) of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the pyridine ring. Protons on the pyridine ring are generally found at a lower field (higher ppm) than those on the pyrrole ring. The methyl group protons would appear as a sharp singlet, likely in the range of 2.2-2.6 ppm. The N-H proton signal is typically broad and can be found at a significantly downfield shift (>10 ppm), and its presence can be confirmed by D₂O exchange, where the peak disappears.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic and methyl carbons. Carbons attached to the electronegative chlorine and nitrogen atoms will be shifted downfield. Quaternary carbons (those not bonded to hydrogen) will typically show weaker signals.

  • Causality in NMR Experimental Choices: The choice of solvent is critical. Deuterated solvents like DMSO-d₆ or CDCl₃ are used. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for not obscuring the N-H proton signal. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing the chemical shifts. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals by revealing their connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

  • Expected Absorptions:

    • N-H Stretch: A characteristic broad absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the pyrrole ring.

    • C-H Aromatic Stretch: Sharp peaks are expected just above 3000 cm⁻¹.

    • C-H Aliphatic Stretch: Absorptions corresponding to the methyl group C-H stretching will appear just below 3000 cm⁻¹.

    • C=C and C=N Aromatic Ring Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the aromatic rings.

    • C-Cl Stretch: A stretching vibration for the carbon-chlorine bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • Experimental Rationale: The sample is typically prepared as a KBr (potassium bromide) pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). This ensures that the solvent does not interfere with the spectrum. A background spectrum of the KBr or the salt plate is taken first and subtracted from the sample spectrum to obtain the final data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

  • Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature, with the [M+2]⁺ peak appearing at m/z 168. Common fragmentation pathways would likely involve the loss of the methyl group (M-15) or the chlorine atom (M-35).

  • High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the exact mass of the molecular ion to four or five decimal places. This allows for the unambiguous determination of the molecular formula (C₈H₇ClN₂), distinguishing it from other compounds with the same nominal mass.

Conclusion and Future Perspectives

References

An In-depth Technical Guide to 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a halogenated 5-azaindole derivative, its unique structural and electronic properties make it a valuable scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. This guide will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the foundational knowledge required to effectively utilize this molecule.

Core Molecular Structure and Physicochemical Profile

This compound is built upon a fused bicyclic system where a pyrrole ring is merged with a pyridine ring. This arrangement creates a class of compounds known as azaindoles, which are bioisosteres of indoles and are frequently explored in medicinal chemistry for their diverse biological activities.[1] The presence of a chlorine atom at the 4-position and a methyl group at the 2-position provides specific steric and electronic characteristics that are crucial for its synthetic utility and biological interactions.

Chemical Structure Diagram

The structural arrangement of the molecule is depicted below. The pyridine nitrogen atom significantly influences the electron density of the entire ring system, while the chloro-substituent at the C4 position serves as a key reactive handle for further chemical modification.

synthesis_workflow Start Substituted Pyridine Precursor Step1 Pyrrole Ring Annulation Start->Step1 Intermediate 2-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one Step1->Intermediate Step2 Chlorination (e.g., POCl₃) Intermediate->Step2 Product This compound Step2->Product applications_diagram cluster_core Core Scaffold This compound cluster_reactions Key Synthetic Transformations cluster_targets Therapeutic Targets Core C₈H₇ClN₂ SNAr SₙAr Reaction (Amines, Alcohols) Core->SNAr Introduce Diversity Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (Amination) Core->Buchwald C-N Bond Formation Kinase Kinase Inhibitors (e.g., CSF1R) SNAr->Kinase Other Other Targets (Antiviral, Anti-inflammatory) SNAr->Other Suzuki->Kinase Tubulin Tubulin Polymerization Inhibitors Suzuki->Tubulin Buchwald->Kinase

References

A Technical Guide to the Solubility Determination of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine in Organic Solvents for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and ultimate therapeutic efficacy.[1][2] This is particularly true for novel heterocyclic compounds like 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, which are prevalent in modern drug discovery pipelines. With over 40% of new chemical entities (NCEs) exhibiting poor aqueous solubility, a thorough understanding of their behavior in various organic solvents is paramount for pre-formulation and process chemistry activities.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We present a detailed, field-proven protocol based on the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties.[4] Among these, solubility is a cornerstone parameter that dictates the compound's fate in both in vitro and in vivo systems.[5] Insufficient solubility can lead to a cascade of development issues, including:

  • Underestimated Potency: Inaccurate results in biological assays due to precipitation.[3]

  • Poor Bioavailability: Limited absorption following oral administration, a common issue for poorly soluble drugs.[3][5]

  • Formulation Hurdles: Difficulty in developing stable and effective dosage forms, from simple solutions for preclinical studies to complex formulations for clinical use.[2]

  • Process Chemistry Inefficiencies: Challenges in purification, crystallization, and handling during scale-up.

Therefore, determining the solubility profile of a candidate molecule like this compound in a diverse set of organic solvents is not merely a data collection exercise; it is a strategic imperative that informs lead optimization, formulation design, and the overall timeline and cost of development.[4][6]

Physicochemical Profile of this compound

Before embarking on experimental work, understanding the theoretical characteristics of the molecule provides essential context for anticipating its solubility behavior.

PropertyValue / StructureSource
Molecular Formula C₈H₇ClN₂ChemScene
Molecular Weight 166.61 g/mol ChemScene
IUPAC Name This compoundChemScene
Canonical SMILES CC1=CC2=C(N1)C(=NC=C2)ClPubChemLite
Predicted XlogP 2.3PubChemLite
Structure Chemical structure of 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridinePubChemLite

The structure reveals a fused bicyclic system containing both a pyridine and a pyrrole ring. Key features influencing solubility include:

  • The Pyrrolo[3,2-c]pyridine Core: A relatively planar, aromatic system that contributes to crystal lattice energy.

  • The Chloro Group: An electron-withdrawing group that increases lipophilicity.

  • The Methyl Group: A small, lipophilic substituent.

  • The Pyrrole NH Group: A hydrogen bond donor, which can interact with protic or polar aprotic solvents.

  • The Pyridine Nitrogen: A hydrogen bond acceptor.

Based on this structure, we can hypothesize that the compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and lower solubility in non-polar solvents (e.g., Hexane, Toluene). Its solubility in protic solvents (e.g., alcohols) will depend on the balance between hydrogen bonding interactions and the overall lipophilicity of the molecule.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure the highest accuracy, we will determine the thermodynamic solubility , which represents the true equilibrium concentration of the solute in a solvent at a specific temperature.[5][7] The shake-flask method is the gold standard for this measurement due to its reliability and directness.[7][8]

Principle

An excess amount of the solid compound is suspended in the solvent of interest. The mixture is agitated at a constant temperature until the concentration of the dissolved compound in the liquid phase reaches a constant value, indicating that equilibrium has been established. The solid and liquid phases are then separated, and the concentration of the compound in the saturated solution (the supernatant) is quantified, typically by HPLC.[9]

Materials & Equipment
  • This compound (solid, >98% purity)

  • HPLC-grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Heptane)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic orbital shaker or rotator

  • Centrifuge capable of >10,000 x g

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solution for HPLC Calibration:

    • Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask.[10]

    • Dissolve and dilute to volume with a suitable solvent in which the compound is highly soluble (e.g., Acetonitrile or Methanol). This is the primary stock solution.

    • Perform serial dilutions to prepare at least five calibration standards covering the expected solubility range (e.g., 1, 5, 10, 50, 100 µg/mL).[10]

  • Sample Preparation (Shake-Flask):

    • Add an excess of solid this compound to a 2 mL glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting amount of ~5-10 mg is typically sufficient.

    • Accurately add 1.0 mL of the desired organic solvent to the vial.

    • Securely cap the vial and briefly vortex to suspend the solid.

    • Repeat for each solvent to be tested, preparing each in triplicate for statistical validity.

  • Equilibration:

    • Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[11] For some compounds, 48-72 hours may be necessary; kinetic studies can be performed to confirm the time to equilibrium.[12]

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains in each vial.

    • Centrifuge the vials at >10,000 x g for 15 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter directly into an HPLC vial.[13] This step is crucial to remove any remaining particulates.

    • Dilute the filtrate with the mobile phase as necessary to bring the concentration within the range of the HPLC calibration curve. The dilution factor must be recorded accurately.

    • Inject the calibration standards and the prepared samples onto the HPLC system.

    • Quantify the concentration in the sample solution using the calibration curve.[10][13]

  • Calculation:

    • Calculate the final solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare HPLC Calibration Standards hplc Analyze via HPLC-UV prep_stock->hplc Inject Standards prep_sample Add Excess Compound & 1.0 mL Solvent to Vials (n=3) equilibrate Equilibrate on Shaker (25°C, 24-48h) prep_sample->equilibrate separate Centrifuge Vials (>10,000 x g, 15 min) equilibrate->separate filter Filter Supernatant (0.22 µm Syringe Filter) separate->filter filter->hplc Inject Samples calculate Calculate Solubility (Concentration x Dilution Factor) hplc->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Results should be compiled into a clear, organized table to facilitate comparison across different solvent classes.

SolventSolvent ClassDielectric Constant (20°C)Solubility (mg/mL) @ 25°CObservations
HeptaneNon-Polar Aliphatic1.9TBDe.g., No visible dissolution
TolueneNon-Polar Aromatic2.4TBDe.g., Slight dissolution
DichloromethanePolar Aprotic9.1TBDe.g., Significant dissolution
Ethyl AcetatePolar Aprotic6.0TBDe.g., Moderate dissolution
AcetonePolar Aprotic21TBDe.g., High solubility
AcetonitrilePolar Aprotic37.5TBDe.g., High solubility
IsopropanolPolar Protic18TBDe.g., Moderate solubility
EthanolPolar Protic25TBDe.g., Good solubility
MethanolPolar Protic33TBDe.g., Good solubility
Dimethyl SulfoxidePolar Aprotic47TBDe.g., Very high solubility

Interpretation: The collected data will provide a quantitative ranking of solvent efficacy. High solubility in solvents like Dichloromethane, Ethyl Acetate, and Acetone is crucial for applications in organic synthesis, purification (chromatography), and initial formulation screening. Solubility in alcohols like Ethanol and Isopropanol is relevant for certain formulation types and crystallization processes. The extremes—low solubility in Heptane and high solubility in DMSO—serve as important boundary conditions for the compound's polarity.

Conclusion

A systematic and rigorous determination of organic solvent solubility is a foundational activity in the early development of any new chemical entity. For this compound, this data provides indispensable insights that guide medicinal chemists, process chemists, and formulation scientists. By employing the validated shake-flask HPLC method detailed in this guide, research teams can generate reliable, high-quality data, thereby mitigating risks, saving resources, and accelerating the progression of promising drug candidates through the development pipeline.

References

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Abstract

This compound is a heterocyclic compound belonging to the 4-azaindole class of molecules. Due to their structural resemblance to indoles and purines, azaindole scaffolds are of significant interest in medicinal chemistry and drug discovery, frequently appearing as core components in kinase inhibitors and other therapeutic agents.[1][2] The integrity and purity of such compounds are paramount for reproducible research and successful drug development outcomes. This guide provides a comprehensive overview of the known and inferred stability profile of this compound, outlines best practices for its storage and handling, and presents a protocol for conducting in-house stability assessments.

Introduction to this compound

This compound is a derivative of 4-azaindole. The nitrogen atom in the pyridine ring can function as a hydrogen bond acceptor, a critical interaction for binding to the hinge region of many kinase active sites.[1] This makes the 4-azaindole skeleton a versatile and privileged scaffold for designing potent and selective inhibitors.[3] Given its reactive chloro-substituent and bicyclic aromatic system, understanding the compound's chemical stability is crucial for its use as a building block in multi-step syntheses and for ensuring its long-term viability as a stock compound in chemical libraries.

Physicochemical and Hazard Profile

A summary of the key properties and hazard information, synthesized from supplier data and databases for the title compound and its close structural analogs, is presented below.

PropertyValue / InformationSource(s)
CAS Number 854018-87-4
Molecular Formula C₈H₇ClN₂
Molecular Weight 166.61 g/mol N/A (Calculated)
Physical Form Solid
General Hazard Profile Based on analogs, may be harmful if swallowed, in contact with skin, or if inhaled.[4][5] Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[6][8][4][5][6][7][8]

Chemical Stability and Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, a robust stability profile can be inferred from its chemical structure and data on closely related analogs. The primary factors influencing its stability are temperature, light, and atmospheric conditions (moisture and oxygen).

Temperature Sensitivity

The recommended storage temperature for the closely related analog, 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine, is 4°C. Elevated temperatures can increase the rate of decomposition reactions. As a general best practice for complex organic molecules, storage should be in a cool environment to minimize thermal degradation.

Photosensitivity

A key recommendation for the 6-methyl analog is to protect it from light. Aromatic and heterocyclic systems can be susceptible to photodegradation, where UV or visible light provides the energy to initiate reactions with atmospheric oxygen or other molecules, leading to decomposition. Therefore, storing the compound in an amber vial or in a dark location is critical.

Atmospheric Sensitivity
  • Hydrolysis: The chloro-substituent on the electron-deficient pyridine ring is a potential site for nucleophilic aromatic substitution. While generally stable, prolonged exposure to moisture, particularly under non-neutral pH conditions, could lead to hydrolysis, replacing the chlorine with a hydroxyl group. A study on related pyrrolopyridine diones demonstrated that the heterocyclic ring system can be susceptible to cleavage under alkaline hydrolysis.[9]

  • Oxidation: The pyrrole moiety can be susceptible to oxidation. Exposure to air (oxygen) over long periods, especially in the presence of light or trace metal catalysts, could lead to the formation of undesired oxidized byproducts. The standard recommendation to keep containers tightly closed supports the need to limit exposure to both moisture and air.[4][7][10]

Recommended Storage and Handling Procedures

To ensure the long-term integrity of this compound, the following storage and handling protocols are recommended based on a synthesis of available data for analogous compounds.

Optimal Storage Conditions
ParameterRecommendationRationale & Source(s)
Temperature 4°C (Refrigerated) Minimizes thermal degradation. Based on direct recommendation for a closely related analog. A cool place is generally advised.[10][11]
Atmosphere Inert Gas (Argon or Nitrogen) ; Container tightly sealed.Minimizes risk of oxidation and hydrolysis. A tightly sealed container is a standard recommendation.[4][7][10]
Light Protect from Light (e.g., store in an amber glass vial or in a dark cabinet/box).Prevents potential photodegradation. Based on direct recommendation for a closely related analog.
Container Tightly sealed, appropriate-sized amber glass vial.Glass is inert. Amber color protects from light. A tight seal prevents atmospheric contamination.[10]
Location Store in a dry, well-ventilated area away from incompatible materials and sources of ignition.[4][10][11]Standard chemical safety practice to prevent accidental reactions and ensure a safe storage environment.[4][10][11]
Safe Handling

Due to its hazard profile, proper personal protective equipment (PPE) is mandatory when handling this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[12]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[13]

    • Respiratory Protection: If handling fine powder that may become airborne, use appropriate respiratory protection.[4]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash contaminated clothing before reuse.[10]

Protocol for Experimental Stability Assessment

To validate the stability of a specific batch of this compound under your laboratory's conditions, a formal stability study is recommended. This protocol provides a self-validating framework for assessing purity over time.

Experimental Workflow Diagram

Stability_Workflow cluster_prep Phase 1: Preparation & Baseline cluster_storage Phase 2: Storage Conditions cluster_testing Phase 3: Time-Point Analysis cluster_analysis Phase 4: Data Evaluation A Receive/Synthesize Compound B Establish Baseline (T=0) - HPLC-UV (Purity, % Area) - LC-MS (Identity, Impurities) - 1H NMR (Structure) A->B C Aliquot into Amber Vials under Inert Gas (Ar/N2) B->C D1 Condition 1 (Control) 4°C, Dark, Inert Gas C->D1 Distribute Aliquots D2 Condition 2 (Stressed) 25°C, Dark, Inert Gas C->D2 Distribute Aliquots D3 Condition 3 (Stressed) 40°C, Dark, Inert Gas C->D3 Distribute Aliquots E Pull Samples at Time Points (e.g., 1, 3, 6, 12 months) D1->E D2->E D3->E F Analyze Samples - HPLC-UV for Purity - LC-MS for Degradants E->F G Compare Purity Data to T=0 Baseline F->G H Identify & Quantify New Impurity Peaks F->H I Determine Shelf-Life & Confirm Optimal Storage G->I H->I

Caption: Workflow for assessing the long-term stability of this compound.

Step-by-Step Methodology
  • Baseline Characterization (Time = 0):

    • Obtain a representative sample of the compound batch.

    • Perform High-Performance Liquid Chromatography (HPLC) with UV detection to determine the initial purity (as % area of the main peak).

    • Run Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the mass of the parent compound and identify any minor impurities present at baseline.

    • Obtain a proton Nuclear Magnetic Resonance (¹H NMR) spectrum to confirm the chemical structure.

  • Sample Preparation and Storage:

    • Aliquot the compound (e.g., 1-5 mg per vial) into multiple amber glass vials.

    • Purge each vial with an inert gas (argon or nitrogen) before tightly sealing.

    • Distribute the vials across different storage conditions as outlined in the table below.

Condition IDTemperatureLight ExposureAtmospherePurpose
C-1 4°CDarkInert (Ar)Recommended Storage (Control)
S-1 25°CDarkInert (Ar)Accelerated Stability (Ambient)
S-2 40°CDarkInert (Ar)Accelerated Stability (Elevated)
S-3 4°CAmbient LightInert (Ar)Forced Degradation (Photostability)
  • Time-Point Analysis:

    • At predefined intervals (e.g., 1 month, 3 months, 6 months, 1 year), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Prepare a solution of known concentration and re-analyze using the same HPLC-UV and LC-MS methods established at Time = 0.

  • Data Analysis and Interpretation:

    • Compare the HPLC purity of each sample to the baseline value. A significant decrease in the main peak area % indicates degradation.

    • Examine the chromatograms for the appearance of new peaks, which represent degradation products. Use LC-MS to obtain mass information for these new peaks to help elucidate degradation pathways.

    • Based on the data, confirm that the recommended storage condition (4°C, Dark, Inert Gas) maintains the compound's purity above an acceptable threshold (e.g., >95%) for the desired storage duration.

Conclusion

This compound is a valuable heterocyclic building block whose utility is dependent on its chemical integrity. While robust, its stability can be compromised by exposure to elevated temperatures, light, and atmospheric moisture/oxygen. Adherence to the recommended storage conditions—refrigeration at 4°C, protection from light, and storage under an inert atmosphere in a tightly sealed container —is essential for maximizing its shelf-life. For critical applications in drug discovery and development, implementing a systematic stability assessment protocol is a prudent measure to ensure the quality and reliability of research outcomes.

References

The 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential across diverse therapeutic areas. Its unique electronic and structural features provide a versatile template for the design of potent and selective modulators of key biological targets. This technical guide offers a comprehensive exploration of the biological activities associated with this scaffold, with a primary focus on its roles in oncology as both a kinase inhibitor and a microtubule-targeting agent. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a critical analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of its derivatives.

Introduction: The Rise of a Versatile Scaffold

The pyrrolo[3,2-c]pyridine core, an aza-analogue of indole, has garnered considerable attention in drug discovery due to its ability to mimic the interactions of endogenous ligands with various biological targets. The introduction of a chlorine atom at the 4-position and a methyl group at the 2-position of this scaffold creates a unique chemical entity with enhanced metabolic stability and tailored reactivity for further chemical modifications. This strategic substitution has paved the way for the development of highly potent and selective therapeutic agents. This guide will focus on two prominent areas where the this compound scaffold has shown exceptional promise: the inhibition of FMS kinase and the disruption of microtubule dynamics via binding to the colchicine site on tubulin.

Anticancer Activity I: Inhibition of FMS Kinase

The Role of FMS Kinase in Cancer and Inflammatory Diseases

Colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Dysregulation of FMS kinase signaling is implicated in the pathogenesis of various cancers, including breast, ovarian, and prostate cancer, as well as inflammatory disorders like rheumatoid arthritis.[1] Overexpression of FMS kinase in the tumor microenvironment can promote tumor growth, metastasis, and resistance to therapy. Consequently, the development of potent and selective FMS kinase inhibitors is a highly pursued therapeutic strategy.

1H-Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

A series of diarylamide and diarylurea derivatives incorporating the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of FMS kinase.[1] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines and have shown promise in preclinical models of cancer and inflammatory disease.

Quantitative Analysis of FMS Kinase Inhibition

The inhibitory potency of 1H-pyrrolo[3,2-c]pyridine derivatives against FMS kinase has been evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in Table 1.

Compound IDR GroupFMS Kinase IC50 (nM)Reference
1e 3-amino-5-(trifluoromethyl)phenyl60[1]
1r 3-amino-5-tert-butylphenyl30[1]
KIST101029 (Lead Compound) N/A96[1]

Table 1: In vitro FMS kinase inhibitory activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The SAR studies of these derivatives have revealed several key features for potent FMS kinase inhibition:

  • Diarylurea/Diarylamide Moiety: The presence of a diarylurea or diarylamide linkage is crucial for activity.

  • Substitution on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring significantly influence potency. For instance, compound 1r , with a meta-amino and para-tert-butyl substitution, exhibited the highest potency with an IC50 of 30 nM.[1]

  • Selectivity: Compound 1r also demonstrated good selectivity for FMS kinase over a panel of other kinases.[1]

Experimental Protocol: In Vitro FMS Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against FMS kinase.

Materials:

  • Recombinant human FMS kinase

  • Poly(E,Y) 4:1 substrate

  • ATP

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).

  • Add 2 µL of FMS kinase solution (e.g., 17 ng per well) to each well.

  • Add 2 µL of a mixture of Poly(E,Y) substrate and ATP (final concentration of 25 µM ATP) to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

FMS Kinase Signaling Pathway

The binding of CSF-1 to FMS kinase triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell survival and proliferation. Key pathways activated include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2][3]

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds RAS RAS FMS->RAS Activates PI3K PI3K FMS->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Chloro-2-methyl-1H- pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS Inhibits

Caption: FMS Kinase Signaling Pathway and Point of Inhibition.

Anticancer Activity II: Targeting Microtubule Dynamics

Microtubules as a Target in Cancer Therapy

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in cell division, intracellular transport, and the maintenance of cell shape.[4] Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy. Agents that interfere with microtubule function can be broadly categorized as microtubule-stabilizing or -destabilizing agents.

1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization that act by binding to the colchicine site on β-tubulin.[4][5] These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines.

Quantitative Analysis of Anticancer Activity

The in vitro antiproliferative activity of these compounds was evaluated against several human cancer cell lines. The IC50 values for a representative set of derivatives are summarized in Table 2.

Compound IDR GroupHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10a Phenyl>10>10>10[5]
10l 4-Fluorophenyl0.851.021.25[5]
10m 4-Chlorophenyl0.520.680.81[5]
10t 1H-Indol-5-yl0.120.150.21[5]
CA-4 (Positive Control) N/A0.0020.0030.002[5]

Table 2: In vitro antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights

The SAR for this series of compounds highlights the following:

  • Aromatic B-ring: The nature of the aryl or heteroaryl group at the 6-position (the "B-ring") is a critical determinant of activity.

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as fluorine or chlorine, on the B-ring generally enhances potency (compare 10l and 10m to 10a ).[5]

  • Heterocyclic B-rings: The incorporation of a heterocyclic ring system, such as indole in compound 10t , leads to a significant increase in antiproliferative activity.[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of test compounds on the polymerization of tubulin in vitro.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol

  • Test compounds dissolved in DMSO

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare serial dilutions of the test compounds in polymerization buffer.

  • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in polymerization buffer supplemented with glycerol and the fluorescent reporter.

  • Add the test compound solution or DMSO (vehicle control) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. The IC50 for polymerization inhibition can be calculated from a dose-response curve.

Mechanism of Action: Disruption of Microtubule Dynamics

By binding to the colchicine site on β-tubulin, these 1H-pyrrolo[3,2-c]pyridine derivatives inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[5]

Tubulin_Inhibition cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Inhibitor 4-Chloro-2-methyl-1H- pyrrolo[3,2-c]pyridine Derivative Inhibitor->Tubulin Binds to Colchicine Site & Inhibits Polymerization G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Disrupted Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of Action of Tubulin Polymerization Inhibitors.

Synthesis of the this compound Scaffold

While detailed synthetic procedures for specific derivatives are often proprietary, a general approach to the 4-chloro-1H-pyrrolo[3,2-c]pyridine core can be extrapolated from the literature. A common strategy involves the construction of the pyrrolopyridine ring system followed by chlorination.

Synthesis_Workflow Start Substituted Pyridine Starting Material Step1 Ring Annulation to form Pyrrolopyridine Start->Step1 Step2 Chlorination at C4 Step1->Step2 Final 4-Chloro-1H-pyrrolo[3,2-c]pyridine Core Step2->Final

Caption: General Synthetic Workflow for the Scaffold.

The synthesis of 4-chloropyridine itself can be achieved through the reaction of pyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.[6][7] The subsequent construction of the fused pyrrole ring can be accomplished through various synthetic methodologies, often involving the functionalization of the pyridine ring followed by cyclization.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile core for the development of novel therapeutics, particularly in the field of oncology. Its demonstrated ability to potently and selectively inhibit both FMS kinase and tubulin polymerization highlights its potential for dual-targeting or for the development of highly specific agents for distinct cancer types.

Future research in this area should focus on:

  • Lead Optimization: Further optimization of the existing lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

  • Exploration of New Targets: Investigating the potential of this scaffold to modulate other relevant biological targets.

  • Combination Therapies: Evaluating the efficacy of these compounds in combination with other anticancer agents to overcome drug resistance and enhance therapeutic outcomes.

  • In Vivo Studies: Advancing the most promising candidates into in vivo models to assess their efficacy and safety profiles.

The continued exploration of the this compound scaffold holds great promise for the discovery of next-generation therapies for cancer and other debilitating diseases.

References

An In-depth Technical Guide to 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives and Analogs: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine core, a heterocyclic scaffold of significant interest in contemporary medicinal chemistry. We will delve into the synthetic strategies for this molecule and its derivatives, explore its diverse biological activities and mechanisms of action, and present detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

The this compound Core: A Privileged Scaffold

The 1H-pyrrolo[3,2-c]pyridine ring system, an isomer of azaindole, represents a "privileged structure" in medicinal chemistry. Its unique arrangement of a pyrrole ring fused to a pyridine ring provides a rigid framework with strategically positioned hydrogen bond donors and acceptors, making it an ideal starting point for designing molecules that can interact with a variety of biological targets.

The specific introduction of a chlorine atom at the C4 position and a methyl group at the C2 position creates a versatile intermediate. The chlorine at C4 is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. The 2-methyl group can influence the molecule's conformation and provide a site for further modification or metabolic blocking. Derivatives of the broader pyrrolopyridine class have shown a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antiarthritic activities.[1][2]

Synthetic Strategies and Chemical Logic

The synthesis of this compound derivatives requires a multi-step approach, beginning with the construction of the core heterocyclic system. The strategic placement of the chloro- and methyl- substituents is key to the overall synthetic design.

Construction of the Pyrrolo[3,2-c]pyridine Core

A representative synthesis for the related 1H-pyrrolo[3,2-c]pyridine core often begins with a substituted pyridine precursor. The following scheme illustrates a logical pathway, adapted from established methodologies for similar heterocyclic systems.[3]

  • Nitration of a Pyridine Precursor: The synthesis can commence with a suitable pyridine derivative, such as 2-bromo-5-methylpyridine. Oxidation to the corresponding N-oxide activates the pyridine ring for electrophilic nitration at the C4 position.

  • Introduction of the Pyrrole Precursor: The nitro group is then leveraged to introduce a two-carbon unit that will ultimately form the pyrrole ring. This is often achieved by reacting the 4-nitropyridine oxide with an enolate equivalent, such as N,N-dimethylformamide dimethyl acetal.[3]

  • Reductive Cyclization: Subsequent reduction of the nitro group and concomitant cyclization yields the fused 1H-pyrrolo[3,2-c]pyridine ring system.

  • Chlorination: The final step to achieve the desired core is the selective chlorination at the C4 position, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).

Derivatization via Cross-Coupling and Substitution

The 4-chloro group is the primary handle for introducing molecular diversity. SNAr and palladium-catalyzed cross-coupling reactions are the workhorses for this purpose.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the C4 position for nucleophilic attack. This allows for the straightforward introduction of various amines, alcohols, and thiols, which is a common strategy for exploring the structure-activity relationship (SAR) at this position. The choice of base and solvent is critical to modulate reactivity and prevent side reactions.

  • Suzuki-Miyaura Cross-Coupling: To create carbon-carbon bonds and introduce aryl or heteroaryl moieties, the Suzuki-Miyaura reaction is invaluable. This reaction couples the 4-chloro-pyrrolopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a key method for creating derivatives that can probe deep hydrophobic pockets in target proteins.[4]

  • Buchwald-Hartwig Amination: For the introduction of a diverse range of primary and secondary amines, including those that are poor nucleophiles, the Buchwald-Hartwig amination is superior to traditional SNAr. This palladium-catalyzed reaction offers broad substrate scope and high functional group tolerance.[4]

G Core 4-Chloro-2-methyl-1H- pyrrolo[3,2-c]pyridine Core SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr R-NH2 / R-OH / R-SH (Amines, Alcohols, Thiols) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Ar-B(OH)2 (Aryl Boronic Acids) Buchwald Buchwald-Hartwig Amination Core->Buchwald R-NH2 (Primary/Secondary Amines) Derivatives Diverse C4-Substituted Derivatives SNAr->Derivatives Suzuki->Derivatives Buchwald->Derivatives

Caption: Key derivatization strategies for the core scaffold.

Biological Activities and Therapeutic Potential

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and immunology.

Primary Therapeutic Target: Kinase Inhibition

Many pyrrolopyridine derivatives function as ATP-competitive kinase inhibitors. The scaffold acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.

FMS Kinase (CSF-1R): A key target for this class of compounds is the Feline McDonough Sarcoma (FMS) kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R).[2] Overexpression or activation of CSF-1R is implicated in various cancers and inflammatory diseases like rheumatoid arthritis. By inhibiting CSF-1R, these compounds can modulate tumor-associated macrophages (TAMs) and reduce inflammation. Several diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent inhibitory activity against FMS kinase, with IC₅₀ values in the nanomolar range.[2]

G cluster_kinase FMS Kinase (CSF-1R) cluster_pathway Downstream Signaling Inhibitor Compound 1r ATP_Site ATP Binding Site Inhibitor->ATP_Site Binds to ATP Pocket Hinge Hinge Region Proliferation Cell Proliferation & Survival ATP_Site->Proliferation ATP Binding Inflammation Inflammation Proliferation->Inflammation

Caption: Mechanism of FMS Kinase inhibition by a pyrrolopyridine derivative.
Anticancer Activity via Tubulin Polymerization Inhibition

Certain 1H-pyrrolo[3,2-c]pyridine analogs have been designed as inhibitors of tubulin polymerization, acting at the colchicine binding site.[3][5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells. This mechanism is a clinically validated strategy for cancer chemotherapy. One study reported a derivative, 10t , that exhibited potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values ranging from 0.12 to 0.21 µM.[3][5]

Structure-Activity Relationship (SAR) Summary

Systematic modification of the this compound core has yielded crucial insights into the structural requirements for potent biological activity.

Position of ModificationType of SubstituentObserved Effect on FMS Kinase ActivityRationale & Citation
C4 Diarylureas and diarylamidesPotent inhibition (e.g., compound 1r IC₅₀ = 30 nM).[2]The urea/amide linker and second aryl ring likely form key hydrogen bonds and hydrophobic interactions within the ATP binding site.
C4 Small aliphatic aminesGenerally lower potency.Lacks the extended network of interactions provided by larger, more complex substituents.
C6 Aryl groups (via Suzuki)Can significantly enhance potency.Provides additional hydrophobic interactions and can be tailored to fit specific sub-pockets of the target kinase.[3]
N1 (Pyrrole) 3,4,5-trimethoxyphenylPotent tubulin polymerization inhibition.[3][5]This group mimics the A-ring of combretastatin A-4, a known tubulin inhibitor, anchoring the molecule in the colchicine binding site.

Key Experimental Protocols

The following protocols are representative of the standard assays used to characterize the biological activity of novel this compound derivatives.

Protocol: In Vitro FMS Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for FMS kinase.

  • Reagent Preparation:

    • Prepare a 4X solution of FMS kinase in Kinase Buffer.

    • Prepare a 4X solution of Alexa Fluor™ 647-labeled tracer in Kinase Buffer.

    • Prepare a 4X solution of terbium-labeled anti-His antibody in Kinase Buffer.

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in DMSO, then dilute into Kinase Buffer to create a 4X solution.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the 4X test compound solution to each well.

    • Add 2.5 µL of the 4X FMS kinase solution to all wells.

    • Add 5 µL of the pre-mixed 2X tracer/antibody solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 495 nm (terbium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665 nm / 495 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

G cluster_synthesis Chemical Synthesis cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation cluster_sar Optimization Synthesis Synthesis of Core & Analogs Biochem In Vitro Kinase Assay (TR-FRET) Synthesis->Biochem Cell Antiproliferative Assay (MTT) Synthesis->Cell Biochem_Result Determine IC50 / Ki Biochem->Biochem_Result SAR SAR Analysis & Lead Optimization Biochem_Result->SAR Cell_Result Determine IC50 Cell->Cell_Result Cell_Result->SAR SAR->Synthesis Iterative Design

References

Spectroscopic Characterization of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrrolopyridine scaffold, a known bioisostere of indole, it serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The precise structural elucidation of this compound is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in the fundamental principles of spectroscopy and supported by comparative analysis with structurally related compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the accurate assignment of spectroscopic signals. The structure of this compound with the conventional numbering system used for spectral interpretation is presented below.

M [M]⁺˙ m/z 166/168 (3:1) M_minus_Cl [M-Cl]⁺ m/z 131 M->M_minus_Cl - Cl˙ M_minus_CH3 [M-CH₃]⁺ m/z 151/153 (3:1) M->M_minus_CH3 - CH₃˙ M_minus_HCN [M-HCN]⁺ m/z 139/141 (3:1) M->M_minus_HCN - HCN

Unlocking the Therapeutic Potential of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[3,2-c]pyridine scaffold represents a privileged chemical structure in modern medicinal chemistry, renowned for its ability to mimic the purine core of ATP and thereby interact with a wide array of protein kinases.[1] This in-depth technical guide outlines a comprehensive strategy for the identification and validation of therapeutic targets for the novel compound, 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine. We present a multi-pronged approach, commencing with broad, unbiased screening methodologies and culminating in specific, cellular-based validation assays. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale to empower informed decision-making in the early stages of drug discovery. Our expertly curated workflow is designed to rigorously interrogate the compound's mechanism of action and establish a robust foundation for its progression as a potential therapeutic agent.

Introduction: The Promise of the Pyrrolopyridine Scaffold

The pyrrolopyridine nucleus and its isomers are foundational motifs in the design of targeted therapeutics, particularly in oncology and immunology.[1] Their structural resemblance to adenine allows them to function as competitive inhibitors at the ATP-binding sites of numerous protein kinases.[2] Prominent examples of marketed drugs, such as vemurafenib, underscore the therapeutic viability of this chemical class.[1] The specific compound of interest, this compound, possesses unique substitutions—a chloro group at the 4-position and a methyl group at the 2-position—that are anticipated to confer a distinct selectivity profile against the human kinome.

Derivatives of the closely related pyrrolo[3,2-c]pyridine scaffold have demonstrated potent inhibitory activity against FMS kinase (CSF-1R), a key regulator of macrophage development and function, implicated in both cancer and inflammatory disorders.[3] This provides a compelling starting hypothesis for our investigation. However, a truly comprehensive understanding of the compound's therapeutic potential necessitates an unbiased and systematic approach to target identification.

This guide will delineate a logical, field-proven workflow to:

  • Identify a comprehensive list of potential protein targets.

  • Validate the most promising of these targets through a cascade of biochemical and cellular assays.

  • Confirm target engagement and functional modulation within a cellular context.

A Strategic Workflow for Target Identification and Validation

We propose a four-stage workflow designed to systematically narrow the field of potential targets from the entire proteome down to a handful of validated, high-confidence candidates. Each stage incorporates self-validating principles to ensure the robustness of the generated data.

G cluster_0 Stage 1: Unbiased Target Identification cluster_1 Stage 2: Hit Confirmation & Prioritization cluster_2 Stage 3: Cellular Target Engagement cluster_3 Stage 4: Functional Cellular Activity unbiased_screening Broad Kinome Profiling & Affinity Chromatography biochemical_assays Biochemical IC50 Determination (e.g., ADP-Glo™) unbiased_screening->biochemical_assays Identified Hits target_engagement Cellular Thermal Shift Assay (CETSA) biochemical_assays->target_engagement Potent Hits functional_assays Phospho-Protein Western Blotting & Cell-Based Phenotypic Assays target_engagement->functional_assays Validated Binders conclusion conclusion functional_assays->conclusion High-Confidence Therapeutic Targets

Caption: A four-stage workflow for target identification and validation.

Stage 1: Unbiased Target Identification

The initial objective is to cast a wide net to identify all potential interacting partners of this compound. This is crucial for understanding both on-target efficacy and potential off-target liabilities. We will employ two complementary, unbiased methodologies.

Kinome-Wide Profiling

Given the structural characteristics of the compound, protein kinases are the most probable target class. A broad, competition-based binding assay is the most efficient method to screen against a large panel of kinases.

Methodology: KINOMEscan™ Profiling

The KINOMEscan™ assay platform (DiscoverX) is an industry-standard method for assessing kinase inhibitor selectivity.[4]

Protocol:

  • Compound Submission: Submit this compound for screening against the KINOMEscan™ panel of over 450 human kinases. A standard concentration of 1 µM is recommended for initial screening.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. Hits are defined as kinases with a %Ctrl value below a predetermined threshold (e.g., <10%).

  • Causality: This method provides a direct measure of binding affinity between the compound and a large, diverse set of kinases. It is not a measure of functional inhibition but serves as an excellent tool for hypothesis generation. The selectivity score (S-score) can be calculated to quantify the compound's specificity.[5]

Affinity Chromatography-Mass Spectrometry

To identify potential non-kinase targets, a chemical proteomics approach is recommended. This involves immobilizing the compound and using it as "bait" to capture its binding partners from a cell lysate.

Methodology: Photo-Affinity Chromatography

This technique utilizes a chemically modified version of the compound to covalently trap interacting proteins upon UV irradiation, which are then identified by mass spectrometry.[6][7]

Protocol:

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a photoreactive group (e.g., a diazirine) and a biotin tag for affinity capture. A non-essential position on the molecule, determined through preliminary structure-activity relationship (SAR) studies, should be used for linker attachment.[8]

  • Cell Lysis: Prepare a lysate from a relevant cell line (e.g., a cancer cell line with known dependencies on specific signaling pathways) under non-denaturing conditions.

  • Probe Incubation & Crosslinking: Incubate the cell lysate with the photo-affinity probe. Irradiate the mixture with UV light to induce covalent crosslinking of the probe to its binding partners.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

  • Elution and Analysis: Elute the captured proteins from the beads and separate them by SDS-PAGE. Excise unique protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

  • Causality: This method identifies proteins that physically interact with the compound in a complex biological milieu. A key control is to perform a competition experiment where the lysate is pre-incubated with an excess of the non-tagged parent compound; true targets will show significantly reduced binding to the probe.

Stage 2: Hit Confirmation and Prioritization

The list of potential targets generated in Stage 1 must be confirmed and prioritized based on their biochemical potency. This is achieved by determining the half-maximal inhibitory concentration (IC50) of the compound against the purified enzymes.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.[1][9][10]

Protocol:

  • Reagent Preparation: Reconstitute the purified kinase, substrate, and ATP according to the manufacturer's protocol. Prepare a serial dilution of this compound.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP. Add the serially diluted compound and incubate to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction into ATP. This new ATP is then used in a luciferase reaction to produce light.

  • Signal Detection: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Causality: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of a purified kinase. It is a critical step in confirming that the binding observed in Stage 1 translates to functional inhibition. The ATP concentration in the assay should be close to the Michaelis constant (Km) of the kinase for ATP to accurately reflect the potency of an ATP-competitive inhibitor.[11]

Table 1: Hypothetical IC50 Data for Prioritized Kinase Hits

Kinase TargetIC50 (nM)Rationale for Prioritization
FMS (CSF-1R)15Known target for pyrrolopyridines; relevant in cancer and inflammation.[3]
Aurora Kinase A50Key regulator of mitosis; established cancer target.[12][13]
Polo-like Kinase 1 (PLK1)85Critical for cell cycle progression; overexpressed in many tumors.[14][15][16]
Janus Kinase 2 (JAK2)120Central node in cytokine signaling; target for inflammatory diseases.[17][18][19][20][21]

Stage 3: Cellular Target Engagement

A potent biochemical inhibitor is of little therapeutic value if it cannot engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify the binding of a compound to its target protein within intact cells.[22][23][24][25][26]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein, leading to an increase in its melting temperature.[22][23]

G cluster_0 CETSA Workflow step1 1. Treat intact cells with compound or vehicle (DMSO). step2 2. Heat cell aliquots across a temperature gradient. step1->step2 step3 3. Lyse cells and separate soluble and aggregated proteins. step2->step3 step4 4. Quantify soluble target protein (e.g., by Western Blot). step3->step4 step5 5. Plot soluble protein vs. temperature to generate melting curves. step4->step5

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations, alongside a vehicle control (DMSO).

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using a specific antibody-based method, such as Western blotting or an immunoassay like AlphaScreen®.[22]

  • Data Analysis: For each treatment condition, plot the amount of soluble protein as a function of temperature. The binding of the compound will result in a rightward shift of the melting curve, indicating thermal stabilization. This shift can be used to generate an isothermal dose-response curve to quantify target engagement in the cellular environment.

  • Causality: CETSA provides direct evidence of target engagement in a physiologically relevant setting. It confirms that the compound can penetrate the cell membrane and bind to its intended target. A positive result in this assay is a strong indicator of on-target activity.

Stage 4: Functional Cellular Activity

The final stage of validation is to demonstrate that the compound's engagement with its target in cells leads to the modulation of downstream signaling pathways and a desired phenotypic outcome.

Methodology: Phospho-Protein Western Blotting

This assay measures the phosphorylation status of a known downstream substrate of the target kinase, providing a direct readout of the kinase's activity within the cell.[27][28][29]

Protocol:

  • Cell Treatment: Treat cells with a range of concentrations of this compound for a specified duration. It is often necessary to stimulate the pathway of interest with a growth factor or cytokine to induce robust phosphorylation of the substrate.

  • Cell Lysis: Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding. Bovine serum albumin (BSA) is often preferred over milk for phospho-antibodies to reduce background.[28][29]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Normalization: To ensure that any observed decrease in the phospho-protein signal is due to inhibition of the kinase and not to changes in the total amount of the substrate protein, the membrane should be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate protein. A loading control, such as β-actin or GAPDH, should also be probed.

  • Causality: A dose-dependent decrease in the phosphorylation of a known substrate, normalized to the total substrate protein, provides strong evidence that the compound is functionally inhibiting the target kinase in a cellular context.

Example Application for a Prioritized Target: FMS (CSF-1R)

  • Cell Line: M-NFS-60 cells, which are dependent on CSF-1 for proliferation.

  • Stimulation: Treat serum-starved cells with recombinant human CSF-1 to activate the FMS receptor.

  • Phospho-Substrate: Probe for the phosphorylation of FMS itself (autophosphorylation at Tyr723) and downstream effectors like AKT (at Ser473) and ERK1/2 (at Thr202/Tyr204).

  • Expected Outcome: Treatment with this compound should lead to a dose-dependent reduction in the CSF-1-induced phosphorylation of FMS, AKT, and ERK1/2.

G CSF1 CSF-1 FMS FMS (CSF-1R) CSF1->FMS Binds & Activates PI3K PI3K FMS->PI3K RAS RAS FMS->RAS Compound 4-Chloro-2-methyl- 1H-pyrrolo[3,2-c]pyridine Compound->FMS Inhibits AKT AKT PI3K->AKT pAKT p-AKT (Ser473) (Proliferation, Survival) AKT->pAKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Thr202/Tyr204) (Proliferation, Differentiation) ERK->pERK

Caption: Inhibition of the FMS (CSF-1R) signaling pathway.

Conclusion and Future Directions

This technical guide has outlined a rigorous, multi-stage workflow for the comprehensive identification and validation of therapeutic targets for this compound. By systematically progressing from broad, unbiased screening to focused, functional cellular assays, researchers can build a robust data package that elucidates the compound's mechanism of action with a high degree of scientific integrity. The successful execution of this strategy will identify high-confidence therapeutic targets, provide a clear rationale for disease positioning, and enable the design of critical next-step experiments, including in vivo efficacy studies and the development of pharmacodynamic biomarkers. The pyrrolopyridine scaffold continues to be a rich source of novel therapeutics, and a systematic, mechanistically-driven approach is paramount to unlocking its full potential.

References

Methodological & Application

Synthesis of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif present in numerous compounds of significant interest to the pharmaceutical industry. Its structural resemblance to purines and other endogenous molecules makes it an attractive framework for the design of kinase inhibitors and other therapeutic agents.[1] Specifically, the targeted compound, 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, serves as a crucial building block for the synthesis of a diverse array of more complex molecules, particularly in the development of novel kinase inhibitors for oncology and immunology research.[2] The introduction of a chlorine atom at the 4-position provides a reactive handle for further functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.

This application note provides a comprehensive guide for the synthesis of this compound, commencing from commercially available starting materials. The described synthetic strategy is robust and scalable, focusing on the construction of the key intermediate, 2-methyl-1H-pyrrolo[3,2-c]pyridin-4-one, followed by a high-yielding chlorination step. The causality behind experimental choices and detailed, step-by-step protocols are provided to ensure reproducibility and success for researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound is approached in a two-stage process. The initial stage focuses on the construction of the bicyclic pyrrolopyridinone core, followed by the chlorination of the 4-hydroxy group.

Stage 1: Synthesis of 2-methyl-1H-pyrrolo[3,2-c]pyridin-4-one (Intermediate 1)

The formation of the pyrrole ring fused to the pyridine core is achieved via a modified Batcho-Leimgruber indole synthesis.[3][4] This powerful and versatile method allows for the construction of the indole (or in this case, azaindole) ring system from an ortho-nitro-substituted aromatic compound bearing a methyl group. The key starting material for this stage is 3-amino-4-methylpyridine.

Stage 2: Chlorination of Intermediate 1

The conversion of the 4-hydroxy group of the pyrrolopyridinone intermediate to the desired 4-chloro functionality is accomplished using a standard and effective chlorinating agent, phosphorus oxychloride (POCl₃). This reaction is a common and reliable method for the chlorination of hydroxyl groups on electron-rich heterocyclic systems.

A visual representation of this two-stage synthetic workflow is provided below.

G cluster_0 Stage 1: Synthesis of Intermediate 1 cluster_1 Stage 2: Chlorination 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Intermediate_A 3-Nitro-4-methylpyridine 3-Amino-4-methylpyridine->Intermediate_A Oxidation Intermediate_B Enamine Intermediate Intermediate_A->Intermediate_B DMF-DMA Intermediate_1 2-methyl-1H-pyrrolo[3,2-c]pyridin-4-one Intermediate_B->Intermediate_1 Reductive Cyclization Final_Product This compound Intermediate_1->Final_Product POCl3

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

ReagentSupplierPurityNotes
3-Amino-4-methylpyridineSigma-Aldrich≥98%
Trifluoroacetic anhydrideSigma-Aldrich≥99%
Hydrogen peroxide (30%)Fisher ScientificACS Grade
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Acros Organics95%
Dimethylformamide (DMF)Fisher ScientificAnhydrous, ≥99.8%
Palladium on Carbon (10%)Strem Chemicals
Hydrazine hydrateSigma-Aldrich98%Caution: Toxic and corrosive
Phosphorus oxychloride (POCl₃)Sigma-Aldrich≥99%Caution: Highly corrosive and reacts violently with water
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%
Ethyl acetate (EtOAc)Fisher ScientificACS Grade
HexanesFisher ScientificACS Grade
Sodium bicarbonateFisher ScientificACS Grade
Anhydrous sodium sulfateFisher ScientificACS Grade
Stage 1: Synthesis of 2-methyl-1H-pyrrolo[3,2-c]pyridin-4-one (Intermediate 1)

This stage involves a three-step sequence starting from 3-amino-4-methylpyridine.

Step 1.1: Synthesis of 3-Nitro-4-methylpyridine

The initial step is the oxidation of the amino group of 3-amino-4-methylpyridine to a nitro group. This is a crucial transformation to set up the molecule for the subsequent Batcho-Leimgruber cyclization.

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-methylpyridine (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the cooled solution.

    • After the addition is complete, slowly add 30% hydrogen peroxide (3.0 eq).

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-nitro-4-methylpyridine as a solid.

Step 1.2: Synthesis of the Enamine Intermediate

The 3-nitro-4-methylpyridine is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the key enamine intermediate. The methyl group ortho to the nitro group is sufficiently acidic to react with DMF-DMA.

  • Protocol:

    • To a solution of 3-nitro-4-methylpyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Heat the reaction mixture to 120-130 °C for 12-16 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum to yield the enamine intermediate, which can be used in the next step without further purification.

Step 1.3: Reductive Cyclization to 2-methyl-1H-pyrrolo[3,2-c]pyridin-4-one

The final step in the synthesis of the intermediate is the reductive cyclization of the enamine. The nitro group is reduced to an amine, which then undergoes spontaneous cyclization and elimination of dimethylamine to form the pyrrole ring.

  • Protocol:

    • Suspend the enamine intermediate (1.0 eq) in a mixture of ethanol and ethyl acetate.

    • Add 10% palladium on carbon (10 mol%).

    • To this suspension, add hydrazine hydrate (5.0 eq) dropwise at room temperature. Caution: The reaction can be exothermic.

    • After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-1H-pyrrolo[3,2-c]pyridin-4-one.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate as a solid.

Stage 2: Synthesis of this compound (Final Product)

The hydroxyl group of the pyrrolopyridinone is converted to a chlorine atom using phosphorus oxychloride.

  • Protocol:

    • In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-methyl-1H-pyrrolo[3,2-c]pyridin-4-one (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) at room temperature. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

    • Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring in a fume hood. This quenching step is highly exothermic and releases HCl gas.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Conclusion

This application note details a reliable and efficient two-stage synthesis of this compound. The described protocols are designed to be accessible to researchers with a standard background in organic synthesis. The strategic use of a modified Batcho-Leimgruber synthesis for the construction of the core heterocyclic system, followed by a robust chlorination, provides a practical route to this valuable building block. The successful synthesis of this compound will enable further exploration of the chemical space around the pyrrolo[3,2-c]pyridine scaffold, facilitating the development of novel therapeutic agents.

References

Topic: High-Fidelity Purification of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine by Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a substituted azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The purity of such intermediates is paramount, as impurities can lead to ambiguous biological data and the formation of unwanted side products in subsequent synthetic steps. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection to column packing and elution strategy, ensuring a reproducible, high-yield, and high-purity outcome.

The Challenge: Understanding the Analyte's Chemistry

The successful purification of this compound hinges on understanding its physicochemical properties.

  • Structure and Polarity: The molecule contains both a pyrrole and a pyridine ring, making it a polar heterocyclic compound. The presence of nitrogen atoms provides sites for hydrogen bonding, which dictates its interaction with the stationary phase.

  • Basicity: The pyridine nitrogen (pKa ≈ 5.2 for pyridine itself) imparts basic characteristics. This is a critical consideration, as the acidic silanol groups (Si-OH) on the surface of standard silica gel can lead to strong, sometimes irreversible, binding or significant peak tailing during elution.[1][2] This interaction complicates purification and can drastically reduce yield.

  • Potential Impurities: Crude samples may contain non-polar starting materials, less polar byproducts, or highly polar, colored baseline impurities formed during the synthesis.

Given these properties, normal-phase chromatography , which utilizes a polar stationary phase and a less polar mobile phase, is the method of choice.[3][4] The principle is based on differential adsorption: polar molecules in the mixture will have a stronger affinity for the polar stationary phase and thus move more slowly through the column, while less polar molecules will be carried along more quickly by the mobile phase.[5][6]

Pre-Chromatography: The Self-Validating Power of TLC

Attempting column chromatography without preliminary analysis is inefficient. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase (eluent) for the separation.[7]

Objective: To find a solvent system where the target compound has a Retardation Factor (Rf) of 0.25 - 0.35 .

  • An Rf > 0.4 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • An Rf < 0.2 indicates the compound will be too strongly adsorbed, requiring excessively large volumes of solvent and leading to broad elution bands.

Protocol for TLC Analysis:

  • Prepare several eluent systems of varying polarity. Good starting points for polar heterocycles include mixtures of a non-polar solvent (like Hexanes or Petroleum Ether) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[8]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the mixture onto a silica gel TLC plate.

  • Develop the plates in chambers containing the different eluent systems.

  • Visualize the spots under UV light (254 nm). The target compound, being aromatic, should be UV-active.

  • Calculate the Rf value for your target spot in each system: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Crucial Optimization: To counteract the basicity of the pyridine ring, add 0.5-1% triethylamine (Et3N) to the chosen eluent system. Observe if the spot becomes more defined and less streaky on the TLC plate. This deactivates the acidic sites on the silica, predicting a much cleaner separation on the column.

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle sizeStandard for normal-phase flash chromatography, providing a good balance of resolution and flow rate.[4]
Mobile Phase Hexanes:Ethyl Acetate or DCM:MethanolCommon solvent systems for separating moderately polar compounds. The final ratio is determined by TLC.
Mobile Phase Modifier 0.5-1% Triethylamine (Et3N)Neutralizes acidic silanol sites on silica, preventing peak tailing of the basic analyte.[2]
Target Rf 0.25 - 0.35Ensures optimal retention on the column for effective separation.

Detailed Purification Protocol

This protocol outlines a robust procedure for purifying gram-scale quantities of the crude product.

Materials and Reagents
  • Crude this compound

  • Silica Gel (flash grade, 40-63 µm)

  • Glass chromatography column

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (HPLC grade)

  • Triethylamine (Et3N)

  • Celite or a small amount of silica gel (for dry loading)

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes/flasks

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Mobile Phase, Rf ≈ 0.3) DryLoad 2. Sample Preparation (Dry Loading on Celite/Silica) TLC->DryLoad Determines Eluent Load 4. Load Sample onto Column DryLoad->Load Pack 3. Column Packing (Wet Slurry Method) Pack->Load Elute 5. Gradient Elution (Increase Polarity) Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor Progress TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evap 9. Solvent Removal (Rotary Evaporation) Combine->Evap Final Pure Compound Evap->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation (Wet Packing): a. Secure the column vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm). b. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Use approximately 50-100 g of silica for every 1 g of crude material. c. Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure the silica packs down evenly without air bubbles. d. Add a final protective layer of sand (approx. 1 cm) on top of the packed silica bed. Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.

  • Sample Preparation (Dry Loading): a. Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane. b. Add 2-3 g of Celite or silica gel to this solution. c. Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[9] This adsorbs the sample onto a solid support. d. Carefully add this powder as an even layer on top of the sand in the packed column.

  • Elution and Fraction Collection: a. Carefully add the initial, low-polarity eluent (containing 1% Et3N) to the column. b. Apply gentle air pressure (using a pump or bulb) to begin elution, aiming for a flow rate of about 5-10 cm/minute.[9] c. Start with 2-3 column volumes of the initial low-polarity solvent. This will elute any non-polar impurities. d. Gradually increase the polarity of the eluent (gradient elution). For example, move from 5% Ethyl Acetate in Hexanes to 10%, then 15%, and so on. This controlled increase in solvent strength will sequentially move compounds of increasing polarity down the column.[10] e. Collect the eluate in a series of numbered fractions (e.g., 20 mL per fraction).

  • Fraction Analysis and Product Isolation: a. Spot every few fractions onto a TLC plate. b. Develop the TLC plate in the eluent system that gave the target Rf of ~0.3. c. Identify the fractions that contain only the pure product (single spot at the correct Rf). d. Combine the pure fractions into a clean, pre-weighed round-bottom flask. e. Remove the solvents and triethylamine using a rotary evaporator to yield the purified solid product.

Principle of Separation: A Molecular View

The separation occurs due to a dynamic equilibrium of the analyte between the stationary and mobile phases.

G s1 Si-OH s2 Si-OH s3 Si-OH MobilePhase Mobile Phase Flow → Impurity Non-Polar Impurity MobilePhase->Impurity Strong affinity (Elutes quickly) Product Target Compound (Polar, Basic) Product->s2 Adsorption via H-Bonding (Basic N)

Caption: Adsorption of the polar target compound onto the silica stationary phase.

Troubleshooting Common Issues

Problem Potential Cause(s) Solution(s)
Poor Separation Incorrect mobile phase; Column overloaded.Re-optimize mobile phase with TLC. Use a larger column or less crude material.
Compound Stuck on Column Mobile phase is not polar enough; Strong interaction with silica.Increase eluent polarity significantly (e.g., add Methanol). Ensure Et3N is present in the eluent.
Cracked Silica Bed Column ran dry; Packing was not uniform.Never let the solvent level drop below the top of the silica. Repack the column carefully.
Streaky Bands / Tailing Analyte is interacting with acidic silanol sites.Add 0.5-1% triethylamine or a few drops of ammonia to the mobile phase.

Conclusion

This application note provides a systematic and robust methodology for the purification of this compound. By performing preliminary TLC analysis, selecting an appropriate solvent system with a basic modifier, and employing a gradient elution technique, researchers can reliably obtain this key synthetic intermediate with high purity. The principles and techniques described herein are broadly applicable to the purification of other polar, basic heterocyclic compounds, forming a foundational workflow for synthetic and medicinal chemistry laboratories.

References

Application Notes and Protocols for the N-arylation of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Pyrrolopyridines

The 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine scaffold, a derivative of 5-azaindole, is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. The nitrogen atom of the pyrrole ring offers a key vector for chemical modification, and its arylation can significantly modulate the pharmacological properties of the resulting molecule. N-aryl pyrrolopyridines are integral components of a wide array of biologically active compounds, including kinase inhibitors and other targeted therapeutics. Consequently, the development of robust and versatile methods for the N-arylation of this scaffold is of paramount importance to researchers in the pharmaceutical and life sciences sectors.

This comprehensive guide provides a detailed exploration of the reaction conditions for the N-arylation of this compound. We will delve into the two most prominent and effective catalytic systems for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. This document is intended to serve as a practical resource for researchers, offering not only detailed experimental protocols but also the underlying scientific rationale for the selection of catalysts, ligands, bases, and solvents.

Core Concepts in N-Arylation: Palladium vs. Copper Catalysis

The formation of a C(aryl)-N(pyrrole) bond with the electron-rich pyrrole nitrogen of the this compound scaffold can be efficiently achieved through transition metal catalysis. The two primary strategies, Buchwald-Hartwig amination and Ullmann condensation, offer distinct advantages and are often complementary in their substrate scope and functional group tolerance.[1][2]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions compared to traditional Ullmann couplings.[2] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated pyrrolopyridine, and finally, reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.

Ullmann Condensation: This classical copper-catalyzed reaction has seen a modern resurgence with the development of improved catalyst systems and milder reaction conditions.[3] The mechanism is believed to involve the formation of a copper(I)-pyrrolopyridinate species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. Ligands, often diamines or amino acids, can accelerate the reaction and improve yields.

Comparative Analysis of Reaction Conditions

The selection of the optimal reaction conditions for the N-arylation of this compound is contingent on several factors, including the nature of the arylating agent, desired functional group tolerance, and available laboratory equipment. Below is a summary of typical reaction parameters for both Palladium and Copper-catalyzed systems, derived from protocols for structurally similar azaindoles.

Parameter Palladium-Catalyzed (Buchwald-Hartwig) Copper-Catalyzed (Ullmann/Chan-Lam)
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd-ligand complexesCuI, Cu(OAc)₂, CuO
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)Diamines (e.g., TMEDA, 1,2-cyclohexanediamine), Amino acids (e.g., L-proline), Phenanthrolines
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, DMF)Aprotic polar solvents (e.g., Dioxane, DMF, DMSO)
Temperature 80-120 °C100-140 °C (often higher than Pd-catalyzed)
Arylating Agent Aryl chlorides, bromides, iodides, and triflatesAryl iodides and bromides are most common; chlorides are more challenging

Experimental Protocols

This section provides detailed, step-by-step methodologies for the N-arylation of this compound.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol is adapted from established procedures for the amination of halo-7-azaindoles and is expected to be highly effective for the target substrate.[4]

Materials:

  • This compound

  • Aryl halide (chloride, bromide, or iodide)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the aryl halide (1.2 equiv), Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%), and XPhos (4-10 mol%).

  • Add the base, either NaOtBu (1.5 equiv) or Cs₂CO₃ (2.0 equiv).

  • Add anhydrous toluene or dioxane to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the vessel and heat the reaction mixture with stirring at 100-110 °C for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient catalytic turnover. The ligand stabilizes the palladium center, facilitates oxidative addition of the aryl halide, and promotes the final reductive elimination step.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the pyrrole nitrogen, making it a more potent nucleophile. NaOtBu is a common choice for its high basicity, while Cs₂CO₃ is a milder alternative that can be effective in many cases.

  • Solvent: Anhydrous, aprotic solvents like toluene and dioxane are used to prevent quenching of the base and deactivation of the catalyst.

Protocol 2: Copper-Catalyzed Ullmann N-Arylation

This protocol is based on conditions reported for the N-arylation of a related 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative and offers a viable alternative to the palladium-catalyzed method.[5][6]

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • N,N'-Dimethylethylenediamine (DMEDA) or L-proline (optional ligand)

  • Anhydrous dimethylformamide (DMF) or dioxane

  • Sealed tube or microwave vial

Procedure:

  • To a sealed tube or microwave vial, add this compound (1.0 equiv), the aryl halide (1.5 equiv), CuI (10-20 mol%), and K₂CO₃ (2.0 equiv).

  • If using a ligand, add DMEDA (20-40 mol%) or L-proline (20-40 mol%).

  • Add anhydrous DMF or dioxane to achieve a substrate concentration of 0.1-0.2 M.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at 120-140 °C for 24-48 hours. For microwave-assisted reactions, heating at a lower temperature (e.g., 85-125 °C) for a shorter duration (e.g., 30-60 minutes) may be effective.[5][6] Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-arylated product.

Causality Behind Experimental Choices:

  • Copper Catalyst: CuI is a commonly used and effective catalyst for Ullmann-type couplings. Cu(OAc)₂ can also be employed.

  • Base: K₂CO₃ is a cost-effective and generally effective base for copper-catalyzed N-arylations. K₃PO₄ can be used as a stronger base if needed.

  • Ligand: While some Ullmann reactions can proceed without a ligand, the addition of a chelating ligand like DMEDA or an amino acid like L-proline can significantly accelerate the reaction and improve yields by stabilizing the copper catalyst and facilitating the coupling process.

  • Solvent: Polar aprotic solvents like DMF and dioxane are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-arylation of this compound.

N_Arylation_Workflow cluster_reagents Starting Materials cluster_catalysis Catalytic System Pyrrolopyridine 4-Chloro-2-methyl-1H- pyrrolo[3,2-c]pyridine Reaction Reaction Setup (Inert Atmosphere, Heat) Pyrrolopyridine->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Catalyst Pd or Cu Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Workup (Extraction, Filtration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl-4-chloro-2-methyl- 1H-pyrrolo[3,2-c]pyridine Purification->Product

Caption: General workflow for the N-arylation reaction.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalyst, insufficient base strength, low reaction temperature.For Pd-catalysis, try a different ligand (e.g., SPhos, RuPhos) or a pre-catalyst. For Cu-catalysis, add a ligand if not already present. Use a stronger base (e.g., K₃PO₄ or NaOtBu). Increase the reaction temperature in increments of 10-20 °C.
Side product formation (e.g., dehalogenation) Catalyst deactivation, presence of water or oxygen.Ensure strictly anhydrous and inert conditions. Degas the solvent prior to use. Use a higher catalyst/ligand loading.
Poor yields with aryl chlorides Lower reactivity of the C-Cl bond.For Pd-catalysis, use a ligand specifically designed for aryl chloride activation (e.g., XPhos). For Cu-catalysis, higher temperatures and longer reaction times may be necessary. Consider using the corresponding aryl bromide or iodide if possible.
Difficulty in purification Formation of closely related byproducts.Optimize the reaction conditions to improve selectivity. Employ high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient.

Conclusion

The N-arylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation provide effective and versatile methodologies for achieving this transformation. The choice between these two approaches will depend on the specific arylating agent, functional group compatibility, and available resources. The protocols and guidelines presented in this document, based on established literature for structurally analogous systems, offer a robust starting point for researchers to successfully synthesize a diverse range of N-aryl-4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. Careful optimization of the reaction parameters will be key to achieving high yields and purity for specific substrate combinations.

References

protocol for functionalization of the pyrrolo[3,2-c]pyridine core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Pyrrolo[3,2-c]pyridine Core for Drug Discovery

Abstract

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antithrombotic properties.[1][2][3] This guide provides a comprehensive overview of established protocols for the strategic functionalization of the pyrrolo[3,2-c]pyridine core. We will delve into the rationale behind key synthetic transformations, offering detailed, step-by-step methodologies for N-arylation, halogenation, palladium-catalyzed cross-coupling reactions, and the formation of amide and urea derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space of this versatile scaffold.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of compounds known as pyrrolopyridines or azaindoles. Among the various isomers, the pyrrolo[3,2-c]pyridine core has emerged as a particularly valuable scaffold in the design of therapeutic agents.[4] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for precise interactions with biological targets, particularly protein kinases.[3]

Derivatives have been successfully developed as potent inhibitors of key signaling proteins, such as FMS kinase in cancer and inflammation, and as tubulin polymerization inhibitors for anticancer applications.[3][5] The ability to strategically introduce a variety of substituents around the core allows for the fine-tuning of physicochemical properties and pharmacological activity, making it a highly sought-after template in modern drug discovery.

Foundational Synthesis of the Pyrrolo[3,2-c]pyridine Core

Before functionalization, the core scaffold must be synthesized. A common and effective route begins with commercially available 2-bromo-5-methylpyridine and proceeds through a multi-step sequence involving oxidation, nitration, and reductive cyclization. This pathway provides the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which is primed for subsequent diversification.

G cluster_0 Core Synthesis Workflow Start 2-bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Step2 Nitration (HNO₃/H₂SO₄) Step3 Vinylogous Substitution (DMF-DMA) Step4 Reductive Cyclization (Fe/AcOH) End 6-bromo-1H-pyrrolo[3,2-c]pyridine

Protocol 2.1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15)

This protocol outlines the final reductive cyclization step to form the core heterocyclic system, starting from the precursor (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.[4]

Materials:

  • (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, filtration apparatus

Procedure:

  • To a round-bottom flask, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq), iron powder (4.0 eq), and glacial acetic acid.

  • Heat the reaction mixture to 100 °C and stir vigorously for 5 hours.

  • After cooling to room temperature, filter the reaction mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Carefully neutralize the residue by adding saturated aqueous Na₂CO₃ solution until the pH reaches approximately 8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic solution in vacuo to yield the crude product, which can be purified by column chromatography.

Key Functionalization Strategies and Protocols

Once the 6-bromo-1H-pyrrolo[3,2-c]pyridine core is obtained, it can be functionalized at several positions. The most common and synthetically valuable transformations involve N-arylation of the pyrrole nitrogen and C-C bond formation at the C6 position via cross-coupling.

N-Arylation of the Pyrrole Moiety

Introducing an aryl group at the N1 position is a critical step in the synthesis of many biologically active derivatives, such as tubulin inhibitors.[4][5] This is often achieved through a copper-catalyzed coupling reaction with an appropriate arylboronic acid.

Protocol 3.1.1: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16)

This protocol details the N-arylation of the bromo-substituted core using microwave irradiation to facilitate the reaction.[4]

Materials:

  • 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • 3,4,5-trimethoxyphenylboronic acid (2.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Pyridine (3.0 eq)

  • Copper(II) acetate (Cu(OAc)₂) (2.0 eq)

  • 1,4-Dioxane

  • Microwave reactor vials, microwave synthesizer

Procedure:

  • In a microwave vial, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, K₂CO₃, pyridine, and Cu(OAc)₂.

  • Add 1,4-dioxane to dissolve the reagents.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 85 °C for 30 minutes.

  • After the reaction is complete and the vial has cooled, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-arylated product.

C6-Functionalization via Suzuki Cross-Coupling

The bromine atom at the C6 position is a versatile handle for introducing a wide range of substituents, particularly aryl and heteroaryl groups, via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation due to its functional group tolerance and mild reaction conditions.[4]

G Start 6-bromo-N-aryl-pyrrolo[3,2-c]pyridine Reaction Suzuki Coupling (Microwave, 125 °C) Start->Reaction BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Reaction Catalyst Pd(PPh₃)₄ Catalyst + Base (K₂CO₃) Catalyst->Reaction Product 6-aryl-N-aryl-pyrrolo[3,2-c]pyridine Reaction->Product

Protocol 3.2.1: General Procedure for Suzuki Coupling to Synthesize 6-Aryl-1-aryl-1H-pyrrolo[3,2-c]pyridines

This microwave-assisted protocol provides a rapid and efficient method for diversifying the C6 position.[4]

Materials:

  • 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine (e.g., compound 16 from Protocol 3.1.1) (1.0 eq)

  • Substituted arylboronic acid (1.5 eq)

  • Potassium carbonate (K₂CO₃) (5.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 eq)

  • 1,4-Dioxane and Water (3:1 mixture)

  • Microwave reactor vials, microwave synthesizer

Procedure:

  • To a microwave vial, add the 6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine intermediate, the corresponding arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling nitrogen through it for 5-10 minutes.

  • Seal the vial and heat in a microwave reactor to 125 °C for 25-30 minutes.

  • After cooling, extract the reaction mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to isolate the final 6-aryl derivative.

EntryArylboronic Acid (R-B(OH)₂)Product Yield (%)
12-methoxyphenylboronic acid76%
2Naphthalen-2-ylboronic acid52%
3Indole-5-boronic acid45%
Data synthesized from representative examples in the literature.[4]
Functionalization via Amide and Urea Formation

For applications such as kinase inhibition, functionalization often involves the introduction of amide or urea moieties.[3][6] This typically requires the synthesis of an amino-substituted pyrrolo[3,2-c]pyridine intermediate, which can then be acylated or reacted with isocyanates.

Protocol 3.3.1: Synthesis of Diarylurea Derivatives

This protocol describes the final step in forming a diarylurea, a common pharmacophore in kinase inhibitors, starting from an aniline derivative of the core scaffold.[6]

Materials:

  • Amino-pyrrolo[3,2-c]pyridine derivative (e.g., 1-aryl-4-(4-aminophenylamino)-1H-pyrrolo[3,2-c]pyridine) (1.0 eq)

  • Appropriate aryl isocyanate (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Dissolve the amino-pyrrolo[3,2-c]pyridine starting material in anhydrous THF under a nitrogen atmosphere.

  • Add the aryl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final diarylurea product.

Conclusion

The pyrrolo[3,2-c]pyridine core is a versatile and highly valuable scaffold for the development of novel therapeutics. The synthetic protocols detailed in this guide—spanning core synthesis, N-arylation, C6-arylation via Suzuki coupling, and amide/urea formation—provide a robust toolkit for researchers. These methods, grounded in established literature, enable the systematic exploration of structure-activity relationships and the rational design of potent and selective modulators of biological targets. By leveraging these strategic functionalization techniques, scientists can continue to unlock the full therapeutic potential of this privileged heterocyclic system.

References

Application Notes and Protocols for Cell-Based Assays of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

The this compound scaffold represents a promising heterocyclic core in modern medicinal chemistry. Derivatives of the parent pyrrolo[3,2-c]pyridine structure have demonstrated significant biological activities, including potent anticancer properties.[1][2][3] Notably, certain derivatives have been identified as inhibitors of tubulin polymerization, targeting the colchicine-binding site and thereby disrupting microtubule dynamics, a critical process for cell division.[1][3] This mechanism of action places these compounds among the ranks of microtubule-targeting agents (MTAs), a clinically validated class of cancer therapeutics.

Given their potential, a robust and systematic approach to evaluating the cellular effects of novel this compound derivatives is paramount for advancing their development. This guide provides a comprehensive suite of cell-based assays designed to characterize the bioactivity of these compounds, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols herein are intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental step to ensure scientific rigor and reproducibility.

A Tiered Approach to Cellular Characterization

A logical progression of assays is crucial for an efficient and informative evaluation of novel compounds. We propose a three-tiered approach:

  • Tier 1: Primary Screening for Bioactivity: Initial assessment of general cytotoxicity and impact on cell viability across relevant cancer cell lines.

  • Tier 2: Mechanism of Action (MoA) Elucidation: Delving into the specific cellular pathways affected by the compounds, with a focus on their potential as microtubule-targeting agents and kinase inhibitors.

  • Tier 3: Target Engagement and Specificity: Confirming direct interaction with the intended molecular target within the complex cellular environment.

This tiered workflow allows for early identification of potent compounds and provides a deeper understanding of their therapeutic potential.

Tier 1: Primary Screening for Bioactivity

The initial step is to determine the concentration-dependent effects of the derivatives on the viability of cancer cells. This provides essential data, such as the half-maximal inhibitory concentration (IC50), which is a key metric for compound potency.

Protocol 1: Cell Viability Assessment using Tetrazolium Reduction Assays (MTT/XTT)

Scientific Rationale: Tetrazolium-based assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are reliable, colorimetric methods for assessing cell viability.[4][5] These assays measure the metabolic activity of cells, which in viable cells, reduces the tetrazolium salt to a colored formazan product.[4][5][6][7] The intensity of the color is directly proportional to the number of viable cells. The choice between MTT and XTT depends on the specific experimental needs; MTT forms an insoluble formazan that requires a solubilization step, while XTT produces a soluble formazan, simplifying the protocol.[4]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, SGC-7901)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.[8]

    • Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9]

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT/XTT Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours at 37°C.[6]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450-490 nm for XTT).[4][5][6]

Data Presentation and Analysis:

CompoundCell LineIC50 (µM) after 48h
Derivative AHeLa0.15
Derivative AMCF-70.21
Derivative BHeLa1.2
Derivative BMCF-72.5
Positive Control (e.g., Paclitaxel)HeLa0.01
Positive Control (e.g., Paclitaxel)MCF-70.02

The IC50 values are calculated by plotting the percentage of cell viability against the log-concentration of the compound and fitting the data to a dose-response curve.

Tier 2: Mechanism of Action (MoA) Elucidation

Once potent derivatives are identified, the next step is to investigate their underlying mechanism of action. Based on the literature for related compounds, we will focus on assays for tubulin polymerization and kinase inhibition.

Protocol 2: Immunofluorescence Staining for Microtubule Disruption

Scientific Rationale: Immunofluorescence microscopy provides a direct visual assessment of the effects of compounds on the cellular microtubule network.[1] In untreated cells, microtubules form a fine, filamentous network. Treatment with a microtubule-destabilizing agent, such as a colchicine-binding site inhibitor, will lead to the depolymerization and disruption of this network.[1]

Materials:

  • Cancer cell lines cultured on glass coverslips

  • This compound derivatives

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody against α-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with the compounds at concentrations around their IC50 values for an appropriate duration (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Expected Results:

  • Vehicle Control: Well-organized, filamentous microtubule network.

  • Active Compound: Disrupted, fragmented, or depolymerized microtubule network.

Protocol 3: Cell-Based Kinase Activity Assay

Scientific Rationale: Many small molecule inhibitors target protein kinases, which are key regulators of cellular signaling pathways.[10][11][12] A cell-based kinase assay can determine if the this compound derivatives inhibit the activity of a specific kinase within a cellular context.[10][11] This is more physiologically relevant than in vitro assays as it accounts for factors like cell permeability and metabolism.[10][13]

One common approach is to measure the phosphorylation of a specific substrate of the kinase of interest via Western blotting.

Materials:

  • Cell line expressing the kinase of interest

  • This compound derivatives

  • Lysis buffer containing protease and phosphatase inhibitors[14]

  • Primary antibodies against the phosphorylated and total forms of the kinase substrate

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting equipment

  • Chemiluminescent substrate

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the compounds at various concentrations for a defined period.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[14]

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[14]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14][15]

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with Tween 20).[14][16] Note: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein.[14][16]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[14][15]

    • Wash the membrane with TBST.[16]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate to normalize for protein loading.

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A decrease in the ratio of phosphorylated to total protein indicates inhibition of kinase activity.

Workflow for Kinase Activity Assay

cell_culture Cell Culture & Treatment cell_lysis Cell Lysis with Phosphatase Inhibitors cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-Substrate) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip & Reprobe (Total Substrate) detection->reprobe analysis Data Analysis reprobe->analysis treatment Treat Cells/Lysate with Compound or Vehicle aliquot Aliquot into PCR Tubes treatment->aliquot heat Heat Challenge (Temperature Gradient) aliquot->heat cool Cool on Ice heat->cool lysis Cell Lysis (Freeze-Thaw) cool->lysis centrifuge High-Speed Centrifugation to Pellet Aggregates lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant detection Quantify Soluble Target Protein (Western Blot/ELISA) supernatant->detection analysis Generate Melt Curve & Analyze Shift detection->analysis

References

Application Notes & Protocols: Establishing a Structure-Activity Relationship (SAR) for 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Analogs as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its potential in targeting various protein kinases implicated in oncology and inflammatory diseases. Establishing a robust Structure-Activity Relationship (SAR) is a critical step in transforming a promising hit compound into a clinical candidate with optimized potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive, experience-driven framework for researchers engaged in this process. We eschew a rigid, one-size-fits-all template in favor of a logical, integrated workflow that combines strategic chemical synthesis, multi-tiered biological evaluation, and computational modeling. The protocols herein are detailed not merely as a sequence of steps, but with embedded rationale to empower researchers to make informed decisions, troubleshoot challenges, and validate their findings with scientific rigor.

Introduction: The Rationale for SAR on the Pyrrolo[3,2-c]pyridine Scaffold

Pyrrolopyridines, also known as azaindoles, are heterocyclic compounds that serve as versatile isosteres of indoles and purines, enabling them to interact with a wide array of biological targets.[1][2] The 1H-pyrrolo[3,2-c]pyridine isomer, in particular, has been explored for its anticancer activities.[3] The development of small-molecule kinase inhibitors remains a cornerstone of modern drug discovery, with dozens of approved drugs targeting the ATP-binding site.[4]

The goal of a SAR campaign is to systematically modify the chemical structure of a lead compound and quantitatively measure how these changes affect its biological activity.[5] This process allows for the identification of key pharmacophoric features—regions of the molecule that are critical for binding to the target—and auxophoric features, which can be modified to fine-tune properties like solubility, metabolic stability, and selectivity. For the this compound scaffold, key points of modification include the C4-chloro position, the C2-methyl group, and the N1-pyrrole proton.

This document outlines an integrated strategy for developing a comprehensive SAR for this scaffold, from initial analog design to in vivo validation.

The Integrated SAR Workflow

A successful SAR campaign is not a linear process but a cyclical one, where data from each stage informs the design of the next generation of compounds. This iterative process is the fastest path to optimizing a lead compound.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Refinement cluster_3 Advanced Validation Design 1. Strategic Analog Design & Synthesis Synthesis 2. Chemical Synthesis & Purification Design->Synthesis Hypotheses InVitro 3. In Vitro Biochemical Assay (e.g., Kinase Assay) Synthesis->InVitro CellBased 4. Cell-Based Assay (e.g., MTT Proliferation) InVitro->CellBased Potent Hits Data 5. Data Analysis & SAR Interpretation CellBased->Data InVivo 7. In Vivo Efficacy (Xenograft Model) CellBased->InVivo Lead Candidates Data->Design New Hypotheses (Iterative Cycle) Docking 6. Computational Modeling (Optional) Data->Docking Validate Binding Mode Docking->Design

Caption: The iterative workflow for SAR development.

Strategic Design and Synthesis of Analogs

The foundation of any SAR study is the logical and systematic design of analogs. Modifications should be planned to probe specific properties, avoiding random changes.

Key Modification Points and Rationale

For the this compound scaffold, we identify three primary vectors for modification:

  • C4-Position (Chloro group): This position is often a key interaction point or a vector for larger substituents.

    • Rationale: Replacing the chloro with various amines or alkoxy groups via nucleophilic aromatic substitution (SNAr) can explore the hydrogen-bonding and steric landscape of the target's active site. This is a common strategy in kinase inhibitor design.[6]

  • C2-Position (Methyl group): This small hydrophobic group can be expanded or altered.

    • Rationale: Replacing the methyl with larger alkyl or aryl groups can probe for additional hydrophobic pockets. Functional groups can be introduced here to improve solubility or add new interaction points.

  • N1-Position (Pyrrole N-H): This position offers opportunities to modulate properties without directly altering the core pharmacophore.

    • Rationale: The N-H group is a hydrogen bond donor. Alkylation at this position can block this interaction and simultaneously be used to attach solubilizing groups or modulate pharmacokinetic properties.

Scaffold_Modification cluster_0 A C4-Position: Explore H-bonding & Steric Bulk (SNAr with Amines/Alcohols) B C2-Position: Probe Hydrophobic Pockets (Vary Alkyl/Aryl Groups) C N1-Position: Modulate H-Bonding & PK (Alkylation)

Caption: Key vectors for analog modification on the scaffold.

Protocol: General Synthetic Procedure for C4-Amination

This protocol describes a general method for displacing the C4-chloro group, a common first step in diversifying the scaffold. Synthetic routes for similar heterocyclic cores have been well-documented.[7][8]

Objective: To synthesize a small library of C4-amino analogs of this compound.

Materials:

  • This compound (starting material)

  • Selected primary or secondary amine (e.g., benzylamine, morpholine, piperidine)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • n-Butanol (n-BuOH) or 1,4-Dioxane

  • Round-bottom flask, condenser, magnetic stirrer/hotplate

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Add n-BuOH (or other suitable high-boiling solvent) to create a ~0.1 M solution.

  • Add the desired amine (1.2 - 1.5 eq) to the flask.

  • Add DIPEA (2.0 - 3.0 eq) to act as a base, scavenging the HCl generated during the reaction.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (typically 100-120 °C).

    • Causality: High temperature is required to overcome the activation energy for the SNAr reaction on the electron-rich heterocyclic system. The base is crucial to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture in vacuo using a rotary evaporator to remove the solvent. c. Partition the residue between water and a suitable organic solvent like EtOAc. d. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the dried organic phase and purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/EtOAc or DCM/MeOH).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: A Tiered Approach

A tiered screening cascade ensures that resources are focused on the most promising compounds. We begin with a high-throughput biochemical assay and progress to more complex cell-based and in vivo models.

Tier 1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity (IC₅₀) of the synthesized analogs against the target kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified kinase enzyme. The transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate is a classic and robust method.[9]

Protocol: Radioactive Filter Binding Kinase Assay

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • ATP Stock: Prepare a stock solution of ATP containing a known concentration of "cold" ATP spiked with [γ-³²P]ATP. The final ATP concentration in the assay should be at or near the Kₘ for the kinase to ensure competitive inhibitors are fairly evaluated.[10]

    • Substrate: Prepare the protein or peptide substrate in kinase buffer.

    • Compound Dilutions: Prepare a serial dilution of each test compound in 100% DMSO, then further dilute in kinase buffer.

  • Assay Execution (in a 96-well plate): a. To each well, add 10 µL of diluted compound (or DMSO for vehicle control). b. Add 20 µL of the kinase/substrate mixture. c. Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase. d. Initiate the reaction by adding 20 µL of the ATP stock solution. e. Incubate for a predetermined time (e.g., 30-60 minutes) at 30 °C. The reaction must be within the linear range.

  • Termination and Detection: a. Terminate the reaction by adding 50 µL of 75 mM phosphoric acid. b. Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³²P]ATP will flow through. c. Wash the filter plate multiple times with 0.75% phosphoric acid. d. Dry the plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract background counts (no enzyme). b. Normalize the data to the vehicle control (100% activity) and a potent known inhibitor (0% activity). c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2: Cell-Based Proliferation Assay

Objective: To assess the ability of the compounds to inhibit the proliferation of cancer cells that are dependent on the target kinase.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[13][14]

Protocol: MTT Cell Proliferation Assay

  • Cell Plating: a. Culture a relevant cancer cell line (e.g., one with an activating mutation in the target kinase) under standard conditions. b. Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate overnight (18-24 hours) to allow cells to attach.[13]

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control). c. Incubate for 72 hours (or a suitable duration to observe anti-proliferative effects).

  • MTT Addition and Incubation: a. Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15] b. Incubate for 2-4 hours at 37°C until purple precipitate is visible.[13]

    • Causality: This incubation allows metabolically active cells to convert the MTT into formazan crystals.

  • Solubilization and Measurement: a. Carefully aspirate the medium without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[15] c. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] d. Measure the absorbance at 570-590 nm using a microplate reader.[11][13]

  • Data Analysis: Calculate the concentration that causes 50% inhibition of cell growth (GI₅₀) by plotting the percentage of cell viability against the log of compound concentration.

Tier 3: In Vivo Efficacy Study

Objective: To evaluate the anti-tumor efficacy of lead compounds in a living organism.

Principle: A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model for evaluating anticancer agents.[16][17] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be used, with PDX models often better recapitulating the heterogeneity of human tumors.[18][19][20]

Protocol: Ectopic CDX Model

  • Animal Handling: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: a. Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: a. Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²). b. Randomize mice into treatment groups (e.g., Vehicle control, Positive control drug, Test compound at different doses). c. Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity. b. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: a. Plot the mean tumor volume for each group over time. b. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Data Analysis and SAR Interpretation

The data generated from the biological assays must be systematically organized to derive meaningful SAR insights.

Structuring the SAR Table

A well-structured table is essential for comparing compounds. It should include the chemical structure, modifications at each position, and the corresponding biological data.

Table 1: Template for Summarizing SAR Data

Compound IDR¹ (at C4)R² (at C2)R³ (at N1)Kinase IC₅₀ (nM)Cell GI₅₀ (nM)Notes
Parent -Cl-CH₃-H[Value][Value]Starting point
ANA-01 -NH-Bn-CH₃-H[Value][Value]C4: Benzylamine
ANA-02 -NH-(CH₂)₂OH-CH₃-H[Value][Value]C4: Ethanolamine
ANA-03 -Cl-CH₂CH₃-H[Value][Value]C2: Ethyl
ANA-04 -Cl-CH₃-CH₃[Value][Value]N1: Methyl
.....................
Computational Modeling to Rationalize SAR

Molecular docking can provide structural hypotheses for the observed SAR.[21] By docking the analogs into a crystal structure or homology model of the target kinase, one can visualize how different substituents interact with the active site.[22][23]

Workflow: Molecular Docking Study

  • Preparation: Obtain a high-quality 3D structure of the target protein (from PDB or homology modeling). Prepare the protein by adding hydrogens, assigning charges, and defining the binding site.

  • Ligand Preparation: Generate 3D conformations of the synthesized analogs and assign partial charges.

  • Docking: Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to place the ligands into the defined binding site.[22]

  • Analysis: Analyze the predicted binding poses and scoring functions. The best poses should explain the experimental SAR. For example, a potent analog might form a key hydrogen bond that a weaker analog cannot. This can guide the design of new compounds to test these hypotheses.[24]

A hypothetical signaling pathway helps to place the kinase target in a biological context.

Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF (Target Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Analog Inhibitor->RAF

References

Application Notes and Protocols for the In Vitro Evaluation of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is an area of intense investigation in medicinal chemistry due to the potent anticancer activities exhibited by its derivatives.[1][2][3] These compounds have been shown to target fundamental cellular processes, including microtubule dynamics and critical signaling kinases, leading to cell cycle arrest and apoptosis.[1] This document provides a comprehensive guide for the in vitro evaluation of a specific analog, 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, against various cancer cell lines. We present a logical, multi-stage experimental workflow, beginning with broad cytotoxicity screening and proceeding to detailed mechanistic studies to elucidate the compound's mode of action. The protocols provided herein are designed to be robust and self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility for researchers in oncology and drug development.

Introduction: The Therapeutic Potential of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The search for novel, potent, and selective anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds are of particular interest, and among them, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a privileged scaffold. This bicyclic system, an isomer of azaindole, serves as the foundation for compounds with significant antiproliferative properties.[2][4]

Recent studies have highlighted the versatility of this scaffold. For instance, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, a clinically validated anticancer mechanism.[1] These compounds induced G2/M phase cell cycle arrest and apoptosis in cancer cell lines such as HeLa, SGC-7901, and MCF-7 at sub-micromolar concentrations.[1] Other derivatives have demonstrated potent inhibitory effects against FMS kinase (CSF-1R), a key regulator in the proliferation of macrophages and a target in various cancers, including ovarian, prostate, and breast cancer.[3] Furthermore, specific diarylureas and diarylamides based on this scaffold have shown remarkable potency against melanoma cell lines, in some cases far exceeding the activity of approved drugs like Sorafenib.[2]

Given the established potential of this chemical class, the systematic evaluation of novel analogs like this compound is a scientifically sound endeavor. This guide outlines a strategic approach to characterize its anticancer profile, from initial viability assays to in-depth mechanistic analysis.

Experimental Strategy: A Tiered Approach

We propose a phased investigative workflow. This structure ensures that resources are used efficiently, with each stage of testing building upon the results of the last.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation a Compound Preparation (Stock Solution) b Cell Line Selection & Culture c Cytotoxicity Screening (MTT / MTS Assay) b->c Determine IC50 Values d Apoptosis Analysis (Annexin V / PI Staining) c->d For IC50-relevant concentrations e Cell Cycle Analysis (Propidium Iodide Staining) c->e For IC50-relevant concentrations f Signaling Pathway Analysis (Western Blot) e->f Based on cell cycle results

Caption: Tiered workflow for in vitro compound evaluation.

Phase 1: Primary Screening and Cytotoxicity Profiling

The initial goal is to determine whether this compound exhibits cytotoxic or cytostatic effects on cancer cells and to quantify this activity via the half-maximal inhibitory concentration (IC50).

Compound Handling and Stock Solution Preparation

Accurate and consistent compound preparation is critical for reproducible results.

  • Compound: this compound (CAS: 60290-21-3)

  • Solvent: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) of molecular biology grade.

  • Protocol:

    • Carefully weigh a precise amount of the compound using an analytical balance.

    • Dissolve in the appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be applied if necessary.

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Cell Line Selection and Culture

The choice of cell lines should be guided by the known activities of related compounds. Based on the literature, a panel could include:

  • Breast Cancer: MCF-7 (FMS-expressing, sensitive to tubulin inhibitors)[1]

  • Cervical Cancer: HeLa (sensitive to tubulin inhibitors)[1]

  • Melanoma: A375P[2]

  • Prostate Cancer: LNCaP[5]

  • Non-Cancerous Control: A non-cancerous cell line (e.g., NIH3T3 fibroblasts) to assess selectivity.[2]

General Culture Protocol: Adhere to best practices in cell culture to ensure the health and consistency of your cells.[6]

  • Culture cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.[7]

  • Passage cells upon reaching 70-80% confluency to maintain exponential growth. Do not use cells from high-passage numbers, which may have altered genotypes and phenotypes.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete medium. A typical concentration range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically <0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

  • Treatment Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Development: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Treatment GroupConcentration (µM)Absorbance (570nm)% Viability
Vehicle (0.1% DMSO)01.250100%
Compound X0.11.18895%
Compound X10.87570%
Compound X100.62550%
Compound X1000.15012%

Phase 2: Mechanistic Assays

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 10 µM), the next phase investigates how it kills cancer cells. Based on the known mechanisms of related compounds, apoptosis and cell cycle arrest are primary suspects.[1]

Protocol: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11][12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11]

Materials:

  • 6-well plates

  • Test compound and DMSO

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Ice-cold PBS

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the vehicle (DMSO), a low concentration (e.g., 0.5x IC50), and a high concentration (e.g., 1x or 2x IC50) of the compound for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.

    • Gently wash the adherent cells with PBS, then trypsinize and collect them.

    • Combine the supernatant and the trypsinized cells for each sample.

  • Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[10]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Cell PopulationDescriptionExpected Outcome with Apoptotic Inducer
Lower-Left QuadrantViable (Annexin V-/PI-)Percentage decreases with treatment
Lower-Right QuadrantEarly Apoptotic (Annexin V+/PI-)Percentage increases with treatment
Upper-Right QuadrantLate Apoptotic (Annexin V+/PI+)Percentage increases with treatment
Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[14] Compounds that interfere with mitosis, like tubulin inhibitors, typically cause an accumulation of cells in the G2/M phase.[1]

Materials:

  • 6-well plates

  • Test compound and DMSO

  • Flow cytometer

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay. A time-course experiment (e.g., 12, 24, 48 hours) can be informative.

  • Harvesting: Harvest both floating and adherent cells as previously described.

  • Fixation:

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet and, while gently vortexing, add ~5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

    • Incubate at 4°C for at least 2 hours (or overnight). Samples can be stored at -20°C for several weeks.[16]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS to remove residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The PI fluorescence intensity is proportional to the DNA content.

  • Interpretation:

    • G0/G1 Peak: Cells with 2N DNA content.

    • S Phase: Cells with DNA content between 2N and 4N.

    • G2/M Peak: Cells with 4N DNA content.

    • Sub-G1 Peak: A peak to the left of G0/G1 indicates apoptotic cells with fragmented DNA. An increase in the percentage of cells in the G2/M peak following treatment suggests the compound may be a mitotic inhibitor.

Phase 3: Target Pathway Investigation

Results from the mechanistic assays guide the investigation into specific molecular targets. If G2/M arrest is observed, investigating tubulin polymerization is a logical next step. If the compound is active in cell lines where FMS kinase is relevant, probing that pathway is warranted. Western blotting is a powerful technique for this purpose.[17][18][19]

Protocol: Western Blot for Key Signaling Proteins

This protocol allows for the semi-quantitative analysis of specific protein levels. For example, one could examine the expression of proteins involved in apoptosis (e.g., Cleaved Caspase-3, PARP) or cell cycle regulation (e.g., Cyclin B1, Phospho-Histone H3).

G a Cell Lysis & Protein Extraction b Protein Quantification (BCA Assay) a->b c SDS-PAGE (Protein Separation by Size) b->c d Protein Transfer (to PVDF/Nitrocellulose Membrane) c->d e Blocking (5% Non-fat Milk or BSA) d->e f Primary Antibody Incubation (e.g., anti-Cleaved Caspase-3) e->f g Secondary Antibody Incubation (HRP-conjugated) f->g h Chemiluminescent Detection g->h

Caption: Standard Western Blot workflow.

Step-by-Step Methodology:

  • Cell Culture and Lysate Preparation:

    • Treat cells in 6-well or 10 cm plates with the compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet debris. Collect the supernatant.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

    • Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[17]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Always probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

Conclusion and Future Directions

This document provides a structured, multi-phase approach for the comprehensive in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently determine the compound's anticancer potential and elucidate its mode of action. Positive and compelling results from these studies would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo efficacy studies.

References

Application Notes and Protocols for the In Vivo Formulation of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules, including kinase inhibitors.[1][2][3] The successful in vivo evaluation of such compounds is critically dependent on the development of a safe and effective formulation that ensures adequate bioavailability for preclinical studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound for in vivo research, with a focus on addressing the anticipated challenge of poor aqueous solubility.

While specific physicochemical data for this compound is not extensively published, its structural similarity to other pyrrolopyridine derivatives suggests it is likely a lipophilic compound with limited water solubility.[4][5] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, and it is probable that this compound falls into BCS Class II or IV, characterized by low solubility.[6][7] This necessitates enabling formulation approaches to achieve the desired exposure in animal models for pharmacological and toxicological assessment.[8][9]

This guide will detail a systematic approach to formulation development, from initial characterization and vehicle screening to the preparation of various formulations suitable for common administration routes in preclinical studies. The protocols provided are designed to be adaptable, allowing researchers to optimize the formulation based on their specific experimental needs and the determined properties of their test article.

Pre-formulation Assessment: The Foundation of a Robust Formulation

Before committing to a specific formulation strategy, a thorough pre-formulation assessment is paramount. This initial characterization will inform the selection of appropriate excipients and vehicles, minimizing the risk of formulation-related artifacts in in vivo studies.

Physicochemical Characterization

A foundational understanding of the compound's properties is the first step.

  • Solubility Determination: The solubility of this compound should be determined in a range of pharmaceutically acceptable vehicles. This will identify potential solvents and co-solvents for liquid formulations and guide the selection of a suitable medium for suspension formulations. A tiered approach is recommended, starting with aqueous buffers at different pH values (e.g., pH 2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility. Subsequently, solubility in common organic solvents and lipids should be evaluated.

  • LogP/LogD Measurement: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH are critical indicators of the compound's lipophilicity. A high LogP value typically correlates with poor aqueous solubility and is a key factor in deciding if lipid-based formulations are a viable option.[6]

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine the crystallinity of the compound. Amorphous forms are generally more soluble than their crystalline counterparts, and this information can be leveraged in formulation strategies like solid dispersions.[6][10]

  • Chemical Stability: The stability of the compound in the solid state and in solution should be assessed under various conditions (e.g., light, temperature, pH). This ensures that the compound does not degrade during formulation preparation, storage, or in the physiological environment, which would compromise the integrity of the in vivo study.

Safety and Handling

Based on available GHS classifications for 4-chloro-1H-pyrrolo[3,2-c]pyridine, the 2-methyl analog should be handled with care.[11] It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.[12] All handling of the solid compound and preparation of formulations should be conducted in a well-ventilated area or a chemical fume hood.

Formulation Strategies for Poorly Soluble Compounds

The primary challenge in formulating this compound is likely its poor aqueous solubility. Several strategies can be employed to overcome this limitation and enhance bioavailability.[8][13]

Aqueous Suspensions

For early-stage preclinical studies, a simple aqueous suspension is often the most straightforward approach.

  • Principle: The compound is milled to a small particle size to increase its surface area and suspended in an aqueous vehicle containing a suspending agent and a wetting agent.

  • Advantages: Simple to prepare, can accommodate a wide range of doses, and generally well-tolerated.

  • Disadvantages: Risk of particle agglomeration and settling, which can lead to inaccurate dosing. Bioavailability can be limited by the dissolution rate in vivo.

Co-solvent Systems

When the compound has some solubility in water-miscible organic solvents, a co-solvent system can be employed.

  • Principle: The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) and an aqueous vehicle.

  • Advantages: Can achieve a true solution, leading to better dose uniformity and potentially faster absorption.

  • Disadvantages: The concentration of the organic solvent must be carefully controlled to avoid toxicity.[14] There is also a risk of the compound precipitating upon administration when the formulation is diluted in physiological fluids.[15]

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can significantly enhance oral absorption.[16][17]

  • Principle: The compound is dissolved in a lipid vehicle, often in combination with surfactants and co-surfactants, to form a self-emulsifying drug delivery system (SEDDS).[9] Upon gentle agitation in the aqueous environment of the gastrointestinal tract, these systems form fine oil-in-water emulsions, facilitating drug dissolution and absorption.[16]

  • Advantages: Can significantly improve the bioavailability of poorly soluble drugs by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[17]

  • Disadvantages: More complex to develop and characterize. Potential for gastrointestinal side effects at high concentrations of surfactants.

The choice of formulation strategy will depend on the physicochemical properties of this compound, the intended route of administration, and the goals of the in vivo study.

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation and administration of different formulations of this compound.

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

This protocol is suitable for initial oral pharmacokinetic and efficacy studies.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose) and 0.1% (v/v) Tween 80 in sterile water[18][19]

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Calculate the required amount of compound: Based on the desired dose (mg/kg), the number of animals, and their average weight, calculate the total mass of this compound needed.

  • Prepare the vehicle:

    • Slowly add the required amount of methylcellulose powder to the sterile water while stirring continuously until fully dissolved.

    • Add Tween 80 to the methylcellulose solution and mix thoroughly.

  • Reduce particle size: If the compound is crystalline, reduce its particle size by gently grinding it in a mortar and pestle. This increases the surface area for better suspension and dissolution.[8]

  • Prepare the suspension:

    • Weigh the calculated amount of the compound.

    • In a suitable container, add a small amount of the vehicle to the compound to form a paste.

    • Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer.

    • Continue stirring for at least 30 minutes to ensure a uniform suspension.

  • Storage: Store the suspension at 2-8°C and protect it from light. Before each use, allow the suspension to come to room temperature and stir thoroughly to ensure homogeneity.

Protocol 2: Preparation of a Co-solvent Formulation for Intravenous or Intraperitoneal Injection

This protocol is suitable for studies requiring direct systemic administration. Caution: The final concentration of organic solvents must be carefully controlled to minimize toxicity.[14][20]

Materials:

  • This compound

  • Solvents: Dimethyl sulfoxide (DMSO), PEG 400, Ethanol[14][15]

  • Aqueous vehicle: Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)[14][18]

  • Sterile vials and syringes

  • Vortex mixer

Procedure:

  • Determine the appropriate co-solvent system: Based on pre-formulation solubility data, select a co-solvent system. A common example for preclinical studies is a mixture of DMSO, PEG 400, and saline.

  • Dissolve the compound:

    • Weigh the required amount of this compound and place it in a sterile vial.

    • Add the primary organic solvent (e.g., DMSO) to dissolve the compound completely. Vortex if necessary.

  • Add co-solvents and aqueous vehicle:

    • Sequentially add the other components of the vehicle (e.g., PEG 400, then saline) while vortexing continuously. Add the aqueous component slowly to avoid precipitation.

    • A typical final vehicle composition might be 10% DMSO, 40% PEG 400, and 50% saline. The final concentration of DMSO should be kept as low as possible.

  • Final formulation check: Visually inspect the final formulation for any signs of precipitation. The solution should be clear.

  • Sterilization (for IV administration): If for intravenous administration, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.[21]

  • Storage: Use the formulation immediately after preparation. If short-term storage is necessary, store at 2-8°C and protect from light. Before use, allow it to warm to room temperature and inspect for precipitation.

Administration Protocols

The following are general guidelines for the administration of the prepared formulations. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[22]

Oral Gavage (Mouse/Rat)

Materials:

  • Prepared formulation

  • Appropriately sized oral gavage needles (flexible or stainless steel with a ball tip)[19][23]

  • Syringes

  • Animal scale

Procedure:

  • Dose calculation: Weigh each animal on the day of dosing to calculate the precise volume to be administered. The typical maximum volume for oral gavage in mice is 10 mL/kg.[23][24]

  • Animal restraint: Gently but firmly restrain the animal to immobilize its head and align the head and body vertically with the esophagus.[23][25]

  • Gavage needle insertion:

    • Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the correct insertion depth.[19]

    • Gently insert the needle into the mouth and advance it smoothly down the esophagus. The animal should swallow as the tube is advanced.[23]

  • Administration: Slowly administer the calculated dose.[23]

  • Post-administration monitoring: Monitor the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[22][26]

Intraperitoneal (IP) Injection (Mouse/Rat)

Materials:

  • Prepared formulation

  • Sterile syringes and needles (e.g., 25-27 gauge for mice)[24]

  • 70% ethanol for disinfection[27]

Procedure:

  • Dose calculation: Weigh the animal to determine the correct injection volume. The maximum recommended IP injection volume for mice is 10 mL/kg.[24]

  • Animal restraint: Securely restrain the animal in dorsal recumbency with the head tilted slightly downward.[27]

  • Injection site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.[12][24]

  • Injection:

    • Disinfect the injection site with 70% ethanol.[27]

    • Insert the needle at a 45-degree angle.[12]

    • Aspirate to ensure that a blood vessel or organ has not been punctured. If no fluid is drawn back, inject the formulation.[27][28]

  • Post-injection monitoring: Observe the animal for any signs of discomfort or adverse reactions.[28]

Intravenous (IV) Injection (Mouse/Rat)

Materials:

  • Prepared sterile formulation

  • Sterile syringes and needles (e.g., 27-30 gauge for mouse tail vein)

  • Restraining device

  • Heat lamp (optional, to dilate the tail vein)

Procedure:

  • Dose calculation: The maximum bolus IV injection volume for mice is 5 mL/kg.[18]

  • Animal preparation: Place the animal in a restraining device. If necessary, warm the tail with a heat lamp to make the lateral tail veins more visible.

  • Injection:

    • Disinfect the tail with 70% ethanol.

    • Insert the needle into one of the lateral tail veins.

    • Slowly inject the formulation.

  • Post-injection monitoring: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding. Monitor the animal for any immediate adverse reactions.[20]

Data Presentation and Summary

All quantitative data related to formulation preparation should be clearly documented.

Table 1: Example Formulation Composition for Oral Administration

ComponentConcentrationPurpose
This compound10 mg/mLActive Pharmaceutical Ingredient
Methylcellulose0.5% (w/v)Suspending Agent
Tween 800.1% (v/v)Wetting Agent
Sterile Waterq.s. to 100%Vehicle

Table 2: Example Formulation Composition for Parenteral Administration

ComponentConcentrationPurpose
This compound2 mg/mLActive Pharmaceutical Ingredient
DMSO10% (v/v)Primary Solvent
PEG 40040% (v/v)Co-solvent
Sterile Saline (0.9% NaCl)50% (v/v)Vehicle

Visualizing Experimental Workflows

Diagrams can help clarify the decision-making process and experimental workflows.

Formulation_Strategy_Workflow cluster_preformulation Pre-formulation Assessment cluster_decision Formulation Decision cluster_formulation Formulation Protocols cluster_administration In Vivo Administration Solubility Solubility Screening (Aqueous & Organic) Decision Select Formulation Strategy Solubility->Decision Stability Stability Assessment (pH, Temp, Light) Stability->Decision Safety Safety & Handling Review (GHS, PPE) Safety->Decision Suspension Aqueous Suspension (Oral) Decision->Suspension Poor Aqueous Solubility Cosolvent Co-solvent System (IV/IP/Oral) Decision->Cosolvent Soluble in Co-solvents Lipid Lipid-Based System (Oral) Decision->Lipid High Lipophilicity Oral Oral Gavage Suspension->Oral Cosolvent->Oral IV Intravenous Injection Cosolvent->IV IP Intraperitoneal Injection Cosolvent->IP Lipid->Oral Oral_Gavage_Protocol Start Start Calc Calculate Dose Volume Start->Calc Restrain Restrain Animal Calc->Restrain Insert Insert Gavage Needle Restrain->Insert Administer Administer Formulation Insert->Administer Monitor Monitor Animal Administer->Monitor End End Monitor->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other pharmacologically active agents, achieving a high-yield, reproducible synthesis is paramount.

This guide moves beyond simple procedural lists to provide in-depth, field-proven insights into the common challenges encountered during this synthesis. We will explore the causality behind experimental choices and offer robust, self-validating protocols to enhance the scientific integrity of your work.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the synthesis of the target compound. Our discussion will be based on a common and effective synthetic strategy, visualized below, which involves the construction of the pyrrole ring onto a pre-functionalized pyridine core.

G cluster_0 Core Synthesis Workflow Start 3-Amino-4-chloropyridine Step1 Sonogashira Coupling (with protected propargyl alcohol) Start->Step1 Intermediate1 Alkynylated Pyridine Intermediate Step1->Intermediate1 Step2 Base-Mediated Intramolecular Cyclization Intermediate1->Step2 Intermediate2 2-Hydroxymethyl-4-chloro- 1H-pyrrolo[3,2-c]pyridine Step2->Intermediate2 Step3 Oxidation (e.g., MnO₂) Intermediate2->Step3 Intermediate3 4-Chloro-1H-pyrrolo[3,2-c]pyridine -2-carbaldehyde Step3->Intermediate3 Step4 Wolff-Kishner or Clemmensen Reduction Intermediate3->Step4 Product Target: 4-Chloro-2-methyl- 1H-pyrrolo[3,2-c]pyridine Step4->Product G Start Low Sonogashira Yield Q1 Is the reaction fully de-gassed? Start->Q1 Sol1 Implement rigorous anaerobic technique. Q1->Sol1 No Q2 Is the amino group interfering? Q1->Q2 Yes End Yield Improved Sol1->End Sol2 Protect the amine (e.g., acetylation). Q2->Sol2 Likely Q3 Is the catalyst system optimal? Q2->Q3 Unlikely Sol2->End Sol3 Screen Pd source, ligand, and base. Q3->Sol3 Maybe Sol3->End

Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine. This molecule is a critical heterocyclic building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, often presents challenges related to side product formation, particularly during the crucial chlorination step of the 2-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one precursor.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, understanding, and mitigating the formation of common impurities. We will delve into the causality behind these issues and offer robust, self-validating protocols to enhance the purity and yield of your target compound.

Core Synthesis Pathway and Major Side Products

The most prevalent synthetic route involves the conversion of the pyridone tautomer to the desired 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). The primary challenges arise from the harsh nature of this reaction, which can lead to several undesirable outcomes.

G SM 2-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (Starting Material) Product This compound (Target Product) SM->Product  POCl₃, Heat (Desired Reaction) Incomplete Unreacted Starting Material (Major Impurity) SM->Incomplete  Insufficient Reagent/ Time/Temperature Degradation Tarry Decomposition Products (Polymeric Material) SM->Degradation  Excessive Heat/ Reaction Time Hydrolysis Hydrolyzed Product (Identical to Starting Material) Product->Hydrolysis  Aqueous Workup (Uncontrolled pH) Product->Degradation  Excessive Heat/ Reaction Time

Caption: Key reaction pathway and common impurity formation routes.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Problem Area 1: Reaction Incompleteness and Low Yield

Q1: My post-reaction analysis (TLC/LCMS) shows a significant amount of starting material, 2-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, remaining. What is the cause and how can I improve conversion?

A1: The presence of unreacted starting material is the most common reason for low yields and purification difficulties. This typically points to suboptimal reaction conditions.

  • Causality: The conversion of the pyridone to the 4-chloro derivative is an equilibrium-driven process that requires sufficient activation. Incomplete reactions are often due to:

    • Insufficient Chlorinating Agent: The stoichiometry of POCl₃ is critical. While it can act as both reagent and solvent, using it as a reagent in a co-solvent requires at least 1.5-2.0 equivalents to drive the reaction forward.

    • Low Reaction Temperature: This transformation requires thermal energy to overcome the activation barrier. Temperatures are often in the range of 80-110°C[1][2].

    • Inadequate Reaction Time: Monitoring the reaction by TLC or LCMS is essential. The reaction may simply need more time to reach completion.

    • Absence of a Catalyst/Base: The reaction generates HCl, which can protonate the pyridine nitrogen and deactivate the substrate. The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine can act as a catalyst and neutralize the generated HCl, often accelerating the reaction[3].

  • Troubleshooting Steps:

    • Increase POCl₃ Stoichiometry: If using a co-solvent, increase the equivalents of POCl₃ incrementally.

    • Optimize Temperature: Increase the reaction temperature in 10°C increments, while carefully monitoring for decomposition.

    • Add a Base: Introduce ~1.5 equivalents of DIPEA to the reaction mixture after the addition of POCl₃[3].

    • Extend Reaction Time: Allow the reaction to stir for a longer duration, taking samples periodically to track progress.

Problem Area 2: Product Degradation and Tarry Byproducts

Q2: My reaction mixture turned dark brown or black, and upon workup, I isolated a significant amount of insoluble, tarry material. Why does this happen?

A2: The formation of dark, polymeric tars is a clear sign of product or starting material degradation under the harsh, acidic, and high-temperature conditions of the chlorination.

  • Causality: Pyrrole and pyridine rings, especially when activated, can be susceptible to polymerization and decomposition in the presence of strong Lewis acids like POCl₃ at elevated temperatures[3][4]. This phenomenon, sometimes referred to as "coking" in industrial pyridine chemistry, leads to complex, insoluble mixtures and drastically reduces yield[5].

  • Preventative Measures:

    • Strict Temperature Control: Avoid overheating. Set the reaction temperature to the minimum required for a reasonable reaction rate. Do not exceed 110-120°C unless absolutely necessary.

    • Use of a Co-solvent: Running the reaction with POCl₃ as a reagent in a high-boiling inert solvent (e.g., toluene, dichloromethane) can help moderate the reaction's exothermicity and prevent localized overheating[3][6].

    • Minimize Reaction Time: Once the reaction has reached completion (as determined by TLC/LCMS), proceed with the workup immediately. Prolonged heating will favor decomposition.

G Start Reaction Start Monitor Monitor by TLC/LCMS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup Complete->Workup Yes SM_Present Starting Material Present? Complete->SM_Present No Troubleshoot Troubleshoot Reaction Tar Tarry Byproducts Observed? SM_Present->Tar No Optimize Increase Time/Temp or Add Base SM_Present->Optimize Yes Tar->Workup No ReduceTemp Reduce Temperature or Use Co-Solvent Tar->ReduceTemp Yes Optimize->Monitor ReduceTemp->Start Restart with New Conditions

Caption: A troubleshooting workflow for low yield and impurity issues.

Problem Area 3: Post-Workup Impurities

Q3: After quenching the reaction and performing an aqueous extraction, a new polar impurity appeared on my TLC that has the same Rf as my starting material. What is this impurity?

A3: This is a classic sign of hydrolysis. The 4-chloro group on the pyridine ring is an excellent leaving group and is susceptible to nucleophilic substitution by water, which converts the product back into the 2-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one starting material.

  • Causality: The workup procedure for a POCl₃ reaction is highly exothermic and must be handled with extreme care. Quenching the reaction mixture on water or ice generates a strongly acidic aqueous solution. If the pH is not carefully and promptly neutralized, the desired 4-chloro product will hydrolyze back to the more thermodynamically stable pyridone.

  • Mitigation Strategy (The Quench):

    • Prepare a Quench Vessel: Use a separate, large flask containing crushed ice and water.

    • Slow Addition: Cool the reaction mixture to room temperature and add it very slowly and portion-wise to the vigorously stirred ice/water mixture. This dissipates the heat generated from the POCl₃ hydrolysis.

    • Controlled Neutralization: While still cooling the mixture in an ice bath, slowly add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is between 7 and 8[3].

    • Prompt Extraction: Immediately extract the neutralized mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the product sit in the aqueous layer for an extended period.

Observed ProblemProbable CauseProposed SolutionCitation
High level of starting material Incomplete reactionIncrease reaction temperature, time, or add a base (DIPEA).[3]
Formation of black tar Decomposition at high temperatureReduce reaction temperature and time; use an inert co-solvent.[3][4][5]
Product reverts to starting material after workup Hydrolysis of the 4-chloro groupPerform a slow, cold quench followed by careful and prompt neutralization to pH 7-8 before extraction.[1][3]

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices to minimize side product formation.

  • To a dry, three-necked flask equipped with a reflux condenser and nitrogen inlet, add 2-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (1.0 equiv).

  • Add phosphorus oxychloride (POCl₃) (5-10 equiv). Alternatively, use an inert solvent like toluene and add POCl₃ (2.0 equiv).

  • Slowly add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) to the mixture while stirring at room temperature[3].

  • Heat the reaction mixture to 90-100°C and stir under nitrogen.

  • Monitor the reaction progress every hour using TLC (e.g., 10% Methanol in Dichloromethane). The product should be significantly less polar than the starting material.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

  • Proceed immediately to the Safe Quench and Workup Protocol.

Protocol 2: Safe Quench, Workup, and Purification

Safety Note: POCl₃ reacts violently with water. Always perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Prepare a separate flask, large enough to hold at least 10 times the volume of the reaction mixture, containing crushed ice.

  • With vigorous stirring, slowly and carefully add the cooled reaction mixture dropwise via an addition funnel to the crushed ice[3].

  • Once the addition is complete, continue to stir the mixture in an ice bath and slowly add a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH of the aqueous layer is ~8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture[3][7]. If impurities persist, column chromatography on silica gel using a hexane/ethyl acetate gradient is effective.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The guidance provided herein is rooted in established mechanistic principles and practical, field-proven strategies to help you navigate common pitfalls and achieve successful outcomes.

Introduction: The Challenge of Coupling Heteroaryl Chlorides

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, the coupling of heteroaryl chlorides, such as this compound, presents a unique set of challenges. Heteroaryl chlorides are often less reactive than their bromide or iodide counterparts, which can lead to sluggish or incomplete reactions. Furthermore, the presence of nitrogen atoms within the heterocyclic core can lead to catalyst inhibition or undesired side reactions. The pyrrolo[3,2-c]pyridine scaffold, with its unprotected N-H group, adds another layer of complexity, as this functionality can interact with the base or catalyst, influencing the reaction's course.

This guide will address the most common failure modes encountered with this substrate and provide a systematic, question-and-answer-based approach to troubleshooting.

Core Troubleshooting Logic

A failed or low-yielding Suzuki coupling with this compound typically stems from one or more of the following issues:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is not efficiently entering or staying in the catalytic cycle.

  • Slow Oxidative Addition: The initial step of the catalytic cycle, the insertion of palladium into the C-Cl bond, is often the rate-limiting step for aryl chlorides.

  • Competitive Side Reactions: Undesired reaction pathways are consuming the starting materials or intermediates.

  • Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, or temperature is not conducive to the desired transformation.

Below is a troubleshooting decision tree to guide your experimental adjustments.

G start Reaction Failed/Low Yield check_catalyst Q1: Is my catalyst system active and appropriate? start->check_catalyst check_conditions Q2: Are my reaction conditions optimal for a challenging chloride? start->check_conditions check_side_reactions Q3: Am I observing common side products? start->check_side_reactions check_reagents Q4: Are my reagents of sufficient quality? start->check_reagents catalyst_solutions A1: Use a pre-catalyst. Screen electron-rich, bulky ligands (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->catalyst_solutions Yes conditions_solutions A2: Increase temperature. Screen alternative bases (K3PO4, Cs2CO3). Screen solvents (e.g., dioxane, n-butanol/water). check_conditions->conditions_solutions Yes side_reaction_solutions A3: For Dehalogenation: Use a weaker base, less protic solvent. For Homocoupling: Degas thoroughly. For Protodeborylation: Use a boronic ester (BPin). check_side_reactions->side_reaction_solutions Yes reagent_solutions A4: Use fresh, high-purity boronic acid/ester. Ensure solvents are anhydrous (if required by protocol). check_reagents->reagent_solutions Yes

Caption: Troubleshooting Decision Tree for Suzuki Coupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Catalyst System and Activation

Q1: My reaction shows no conversion. How can I be sure my palladium catalyst is active?

A1: The generation of the active Pd(0) species is critical for the catalytic cycle to begin. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ. This reduction can sometimes be inefficient.

  • Expert Insight: For challenging couplings, especially with heteroaryl chlorides, using a palladium pre-catalyst is highly recommended. Pre-catalysts are designed to readily generate the active Pd(0) species upon exposure to the reaction conditions.

  • Recommendation: Switch to a commercially available pre-catalyst such as an XPhos, SPhos, or PEPPSI-type catalyst. These often provide more consistent results. If you must use a Pd(II) source, ensure your phosphine ligand is not being oxidized, which can inhibit catalyst activation.

Q2: I'm using a standard catalyst like Pd(PPh₃)₄ and it's not working. What should I try next?

A2: Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst, but it often lacks the reactivity needed for coupling unactivated heteroaryl chlorides. The key is to move to a more electron-rich and sterically bulky ligand.

  • Causality: Electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) stabilize the palladium center and promote the oxidative addition step with the C-Cl bond, which is often the rate-limiting step. Bulky ligands also facilitate the final reductive elimination step to release the product.

  • Recommended Ligands for Screening:

    • Buchwald-type biaryl phosphines: XPhos, SPhos, RuPhos. These are widely regarded as the gold standard for difficult couplings.

    • N-Heterocyclic Carbenes (NHCs): PEPPSI-type catalysts (e.g., PEPPSI-iPr) are also very effective.

Reaction Conditions: Base, Solvent, and Temperature

Q3: What is the best base for this coupling, and can the base cause problems?

A3: The base plays a crucial role in the transmetalation step of the Suzuki cycle. However, an inappropriate base can lead to side reactions.

  • Expert Insight: For substrates with an unprotected N-H group like this compound, strong bases like alkoxides (e.g., NaOtBu) can deprotonate the pyrrole nitrogen. This can alter the electronic properties of the ring and potentially lead to side reactions or catalyst inhibition.

  • Recommendations:

    • Start with a moderately weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Potassium phosphate (K₃PO₄) is another excellent choice, often providing good results in challenging couplings.

    • Avoid strong organic bases or alkoxides unless other options have failed.

Q4: My reaction is sluggish. Should I increase the temperature?

A4: Yes, increasing the reaction temperature can often overcome the activation barrier for the oxidative addition of the aryl chloride.

  • General Protocol: Suzuki reactions involving aryl chlorides typically require elevated temperatures, often in the range of 80-120 °C.

  • Solvent Choice Matters: The choice of solvent will dictate the accessible temperature range.

    • Common Solvents: Dioxane, toluene, and DMF are frequently used.

    • Biphasic Systems: A mixture of an organic solvent like toluene or n-butanol with water can be very effective. The presence of water can be beneficial for the transmetalation step.

Identifying and Mitigating Side Reactions

Q5: I'm seeing a significant amount of 2-methyl-1H-pyrrolo[3,2-c]pyridine in my crude NMR. What is this, and how do I prevent it?

A5: You are observing dehalogenation, a common side reaction where the chlorine atom is replaced by a hydrogen. This occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with your starting material.

  • Causes of Pd-H Formation:

    • Reaction of the palladium complex with certain bases or solvents (like alcohols).

    • Trace amounts of water can also be a proton source.

  • Mitigation Strategies:

    • Base Selection: Avoid strong alkoxide bases if dehalogenation is a problem. Switch to K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Solvent Choice: If using an alcohol solvent, consider switching to an aprotic solvent like dioxane or toluene.

    • Protecting Group: In some cases, protecting the N-H group of the pyrrole with a group like BOC can suppress dehalogenation.

Q6: My boronic acid seems to be decomposing. How can I address this?

A6: You are likely encountering protodeborylation, where the boronic acid reacts with a proton source (like water) to cleave the C-B bond, returning the corresponding arene. Heteroaryl boronic acids are particularly susceptible to this side reaction.

  • Mitigation Strategies:

    • Use Boronic Esters: Pinacol (BPin) or neopentyl glycol boronic esters are generally more stable to protodeborylation than the corresponding boronic acids. They can transmetalate directly without prior hydrolysis.

    • Anhydrous Conditions: While some water is often beneficial, excessive amounts can promote protodeborylation. Using anhydrous solvents and reagents can help.

    • Potassium Organotrifluoroborates (R-BF₃K): These are highly stable crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.

Q7: I'm observing a significant amount of biaryl product derived from the homocoupling of my boronic acid. What causes this?

A7: The homocoupling of boronic acids is often promoted by the presence of oxygen and can be palladium-catalyzed.

  • Mitigation Strategy: It is crucial to thoroughly degas the reaction mixture before heating. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 10-15 minutes or by using several freeze-pump-thaw cycles.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a starting point protocol that can be optimized based on the troubleshooting guide above.

  • Reaction Setup: To an oven-dried reaction vessel, add the this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Solvent Addition and Degassing: Add the degassed solvent. Degas the reaction mixture again by bubbling with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or NMR spectroscopy.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Recommended Starting Conditions for Screening
ParameterCondition ACondition BCondition C
Catalyst XPhos Pd G3 (2 mol%)PEPPSI-iPr (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
Base K₃PO₄ (2.5 equiv)K₂CO₃ (3 equiv)Cs₂CO₃ (2 equiv)
Solvent DioxaneToluene/H₂O (5:1)n-Butanol
Temperature 100 °C90 °C110 °C

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition center Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product Transmetal->Product RedElim Ar-Ar' ArCl Ar-Cl ArCl->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

preventing degradation of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support center for 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during the handling and reaction of this versatile building block. This resource is designed to provide you with in-depth technical insights and practical, field-proven solutions to prevent its degradation and ensure the success of your experiments.

Troubleshooting Guide: Preventing Degradation of this compound

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound, but I'm observing low to no yield of my desired product. What are the likely causes related to the stability of my starting material?

Answer:

Low yields in cross-coupling reactions involving this compound can often be attributed to the degradation of the starting material or competing side reactions. Here’s a breakdown of the potential causes and solutions:

Probable Causes:

  • Protodeboronation of Boronic Acid/Ester: This is a major side reaction where the boronic acid or ester is replaced by a hydrogen atom, and it is particularly prevalent with electron-deficient partners.[1]

  • Dehalogenation of the Starting Material: The chloro-substituent on the pyrrolopyridine ring can be susceptible to reduction (dehalogenation), leading to the formation of 2-methyl-1H-pyrrolo[3,2-c]pyridine. This can be promoted by certain palladium catalysts and reaction conditions.[2]

  • Homocoupling of the Boronic Acid: The presence of oxygen can lead to the homocoupling of your boronic acid reagent, consuming it and reducing the yield of your desired cross-coupled product.[3]

  • Catalyst Inactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive state, halting the catalytic cycle.[1]

Solutions & Preventative Measures:

  • Rigorous Inert Atmosphere: The single most critical factor is the strict exclusion of oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. A common and effective method is to subject the sealed flask to three cycles of vacuum followed by backfilling with the inert gas.[4][5][6]

  • Degassed Solvents and Reagents: Use freshly distilled and thoroughly degassed solvents. Degassing can be achieved by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.[7]

  • Choice of Palladium Catalyst and Ligands: For challenging cross-couplings, consider using pre-formed, air- and moisture-stable palladium pre-catalysts. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can often improve catalytic activity and stability.[1]

  • Base Selection: The choice of base can influence side reactions. For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases to minimize degradation.[8]

Experimental Protocol: Setting Up an Inert Atmosphere Reaction

InertAtmosphere A 1. Assemble & Flame-Dry Glassware B 2. Cool Under Inert Gas A->B Hot glassware prevents moisture condensation C 3. Add Solid Reagents B->C Maintain positive pressure D 4. Seal & Purge C->D 3x Vacuum/Inert Gas Cycles E 5. Add Degassed Solvents D->E Via syringe F 6. Add Catalyst & Heat E->F Under inert gas counterflow

Caption: Workflow for setting up a reaction under a rigorous inert atmosphere.

Issue 2: Observation of an Impurity with a Mass Corresponding to the Hydroxylated Starting Material

Question: During the workup or analysis of my reaction, I've identified a byproduct with a mass corresponding to 4-Hydroxy-2-methyl-1H-pyrrolo[3,2-c]pyridine. How is this forming and how can I prevent it?

Answer:

The formation of the hydroxylated analog is a strong indication of hydrolytic degradation of the chloro-substituent.

Probable Causes:

  • Reaction with Water/Hydroxide: The chloro group at the 4-position of the pyrrolo[3,2-c]pyridine ring system is susceptible to nucleophilic aromatic substitution (SNAAr) by water or hydroxide ions. This is often exacerbated by elevated temperatures and the presence of a base.

  • Basic Conditions: Many cross-coupling reactions employ basic conditions, which can promote hydrolysis if water is present in the reaction mixture.

Solutions & Preventative Measures:

  • Use of Anhydrous Conditions: If hydrolysis is a significant issue, switching to strictly anhydrous reaction conditions is recommended. This involves using anhydrous solvents and bases.

  • Protecting the Pyrrole Nitrogen: The N-H of the pyrrole ring is acidic and can be deprotonated under basic conditions. Protecting this nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) can modulate the electron density of the ring system and potentially reduce the susceptibility of the 4-position to nucleophilic attack. The choice of protecting group will depend on the subsequent reaction conditions and deprotection strategy.[9]

  • Control of Reaction Temperature: Lowering the reaction temperature, if the desired reaction kinetics allow, can help to minimize the rate of the competing hydrolysis reaction.

Protecting Group Strategies for Pyrrolopyridines

Protecting GroupAbbreviationCommon Deprotection ConditionsStability
tert-ButoxycarbonylBocStrong acid (e.g., TFA)Stable to base, catalytic hydrogenation
(2-(Trimethylsilyl)ethoxy)methylSEMFluoride source (e.g., TBAF) or acidStable to a wide range of conditions
p-ToluenesulfonylTosyl (Ts)Strong base (e.g., NaOH, KOH)Stable to acid, catalytic hydrogenation

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its long-term stability?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light and moisture. For optimal preservation, storage under an inert atmosphere (argon or nitrogen) in a refrigerator or freezer is recommended.

Q2: Is this compound sensitive to light?

A2: Yes, pyrrolopyridine derivatives have been shown to be photolabile.[10] Exposure to light, particularly UV radiation, can lead to degradation. It is advisable to conduct reactions in flasks protected from light (e.g., wrapped in aluminum foil) and to store the compound in amber vials or in the dark. Photostability testing as per ICH guidelines can be performed to quantify this sensitivity.[11][12][13][14]

Q3: Can I use aqueous bases in reactions with this compound?

A3: While many cross-coupling protocols utilize aqueous bases, you should be aware of the potential for competing hydrolysis of the chloro-substituent, as discussed in Troubleshooting Issue 2. If you observe the formation of the hydroxylated byproduct, switching to an anhydrous base and solvent system is advisable.

Q4: What analytical techniques are recommended for monitoring the stability and purity of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most robust technique for assessing the purity of this compound and detecting any degradation products.[15][16][17][18][19] A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium acetate). Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for identifying the structure of the parent compound and any impurities or degradation products that may form.[20][21][22]

HPLC_Analysis cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Dissolve sample in appropriate solvent B Filter through 0.45 µm filter A->B C Inject sample B->C D Separation on C18 column (Gradient Elution) C->D E UV Detection D->E F Integrate peaks E->F G Quantify parent compound and impurities F->G

Caption: General workflow for HPLC analysis to monitor compound stability.

References

Technical Support Center: Optimizing Cross-Coupling of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic scaffold. The inherent characteristics of this substrate—namely, the presence of aza- and pyrrole-nitrogens and a relatively unactivated C-Cl bond—present specific challenges that require careful catalyst selection and condition optimization.[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently encountered issues to streamline your synthetic efforts.

Section 1: Foundational Principles of Catalyst Selection

The primary challenge in the cross-coupling of this compound is twofold:

  • Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine and pyrrole rings can coordinate to the palladium catalyst, effectively sequestering it from the catalytic cycle and reducing its activity.[2][3]

  • Difficult Oxidative Addition: The C(sp²)-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step—often the rate-limiting step—energetically demanding.[2][4]

Success hinges on selecting a catalytic system that can overcome these hurdles. The most effective systems typically involve a palladium precursor paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC).[2][5] These ligands promote the challenging oxidative addition step and sterically shield the palladium center, mitigating inhibition by the substrate's nitrogen atoms.[5]

Recommended Starting Conditions for Common Cross-Coupling Reactions

The following table provides recommended starting points for screening. These conditions are based on established protocols for challenging heteroaryl chlorides and should be considered a baseline for further optimization.

Coupling TypeCoupling Partner ExampleRecommended Pd Source (mol%)Recommended Ligand (mol%)Recommended Base (equiv)Solvent SystemTypical Temp (°C)
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acids/EstersPd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2%)SPhos, XPhos, or RuPhos (2-4%)K₃PO₄ or Cs₂CO₃ (2-3)1,4-Dioxane/H₂O (e.g., 10:1) or Toluene80-110
Buchwald-Hartwig Primary/Secondary Amines, AmidesPd₂(dba)₃ (1-2%) or G3/G4 Precatalysts (1-2%)BrettPhos, RuPhos, or XPhos (2-4%)LHMDS, NaOtBu, or K₃PO₄ (1.5-2)Toluene or 1,4-Dioxane90-110
Sonogashira Terminal AlkynesPd(PPh₃)₄ (2-5%) or PdCl₂(PPh₃)₂ (2-5%)None added (part of complex)Et₃N / PiperidineTHF or DMF25-65

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is resulting in low or no yield. What is the first thing I should check?

Answer: This is the most common issue and typically points to an insufficiently active catalyst system or catalyst inhibition.[2] The C4-Cl bond on the pyrrolo[3,2-c]pyridine core is electron-rich and sterically accessible to the pyridine nitrogen, making it a challenging substrate.

Troubleshooting Steps:

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of aryl chloride.[2] Your primary intervention should be to employ a modern, highly active system.

    • Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphine ligands. SPhos and XPhos are excellent starting points as they are known to facilitate the difficult oxidative addition of C-Cl bonds and are less susceptible to inhibition.[2][3][6]

    • Palladium Source: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst like a Buchwald G3 or G4 precatalyst, which readily forms the active Pd(0) species.[4][7]

  • Evaluate Your Base: For challenging couplings, a strong base is often required to facilitate the transmetalation step.[5]

    • If you are using a weaker base like Na₂CO₃, switch to K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate). K₃PO₄ is frequently effective for difficult heteroaryl couplings.[2][5]

  • Verify Reagent Quality: Boronic acids are prone to degradation via protodeboronation, especially upon storage.[8][9] Attempt the reaction with a fresh bottle of boronic acid or consider using a more stable derivative like a pinacol ester (Bpin) or a trifluoroborate salt.[8]

Q2: I am observing significant amounts of 3-aminopyridine (dehalogenated starting material) and/or homocoupled boronic acid byproduct. How can I minimize these?

Answer: The formation of these byproducts points to specific competing reaction pathways that are outcompeting your desired cross-coupling.

  • To Minimize Dehalogenation (Reduction): This side reaction occurs when the palladium intermediate reacts with a hydride source instead of the intended coupling partner.

    • Ensure Anhydrous Conditions: Trace water, in combination with certain bases and solvents, can be a source of protons/hydrides leading to dehalogenation.[4] Ensure your solvent is anhydrous and your base is not excessively hydrated.

    • Check Your Amine: If performing a Buchwald-Hartwig reaction, the amine itself can sometimes act as a hydride donor. This is less common with modern catalysts but can be a factor.

  • To Minimize Homocoupling (e.g., Biphenyl Formation): This occurs when the boronic acid couples with itself.

    • Thoroughly Degas Your Reaction: This is the most critical step. Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalyst and promote Pd(II)-mediated pathways.[2][9] Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for at least 30 minutes.[10]

    • Use a Pd(0) Source: Using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can lead to higher levels of homocoupling.[5] Using a direct Pd(0) source like Pd₂(dba)₃ or a highly efficient precatalyst can mitigate this.[6]

Q3: My Buchwald-Hartwig amination is failing. Are there special considerations for C-N coupling with this substrate?

Answer: Yes, C-N coupling on this scaffold requires a highly specialized catalyst system due to both the C-Cl bond inactivity and potential coordination of the product amine to the catalyst.

  • Use a "Second Generation" or Later Catalyst System: The first-generation Buchwald-Hartwig catalysts (e.g., using P(o-tolyl)₃) are generally not effective for aryl chlorides.[4][11] You must use systems based on sterically hindered, electron-rich ligands.

    • Recommended Ligands: For coupling with primary and secondary amines, ligands like RuPhos, BrettPhos, and the Josiphos family are highly effective.[12][13]

    • Precatalysts: Using an air-stable, well-defined precatalyst (e.g., RuPhos Pd G3) can offer superior performance and reproducibility compared to generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[7][14]

  • Base Selection is Critical: The choice of base is paramount in C-N couplings.

    • Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine.

    • Avoid Hindrance: Be aware that if both your amine and your base are extremely bulky, the reaction may be sterically impeded.

Q4: I am attempting a Sonogashira coupling and observing a complex mixture or catalyst decomposition (black precipitate). What's going wrong?

Answer: The Sonogashira reaction, while powerful, can be sensitive. The formation of a black precipitate is often palladium black, indicating catalyst decomposition.[8]

  • Consider a Copper-Free Protocol: The traditional Sonogashira reaction uses a copper(I) co-catalyst, which can promote the highly undesirable homocoupling of the terminal alkyne (Glaser coupling).[15][16] This is exacerbated by the presence of oxygen. For complex substrates, a copper-free Sonogashira protocol often provides cleaner results. This typically requires a more specialized ligand, such as a bulky phosphine.[15]

  • Protect the Pyrrole N-H: The acidic proton on the pyrrole ring can interfere with the basic conditions of the Sonogashira reaction. It can react with the base or the copper acetylide intermediate. Protecting the pyrrole nitrogen (e.g., with a SEM or BOC group) can dramatically improve reaction outcomes, as it removes this acidic proton and can also improve solubility.[13]

  • Ensure Strict Anaerobic Conditions: Both the palladium and copper catalysts are highly sensitive to oxygen.[16] Rigorous degassing is mandatory.

Section 3: Visual Workflows and Protocols

Catalyst Selection Decision Workflow

This diagram outlines a logical workflow for selecting an initial set of reaction conditions based on the desired transformation.

Caption: A decision tree for initial catalyst system selection.

General Protocol for a Screening Suzuki-Miyaura Reaction

This protocol provides a robust starting point for experimentation. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (2.0 equiv.).[2]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[6]

  • Inert Atmosphere: Seal the vial with a Teflon-lined cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane and water, 10:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents.[1] While laboratory-scale synthesis may be straightforward, scaling up production presents a unique set of challenges. These can range from managing exothermic reactions and ensuring consistent purity to overcoming solubility issues and minimizing byproduct formation. This guide provides a structured approach to identifying and resolving these scale-up hurdles.

A common synthetic approach involves the construction of the pyrrolo[3,2-c]pyridine core, followed by a crucial chlorination step.[2][3] Challenges often arise during the chlorination of the corresponding hydroxyl precursor, a reaction that can be sensitive to conditions and difficult to drive to completion on a larger scale.

Troubleshooting Guide: From Low Yields to Impure Product

This section is formatted in a question-and-answer style to directly address problems you may encounter during your scale-up campaign.

Issue 1: Low or No Yield of this compound

Question: My reaction appears to consume the starting material (2-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol or its tautomer), but upon workup, I isolate very little of the desired chlorinated product. What's going on?

Answer: This is a frequent and frustrating issue, often stemming from the instability of the product during aqueous workup or incomplete reaction. The 4-chloro group can be susceptible to hydrolysis, reverting the product to the starting material.[4]

Recommended Solutions:

  • Anhydrous Workup: To the extent possible, perform the workup under anhydrous conditions until the crude product is isolated.

  • Careful Quenching: The quenching of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is a critical step. Instead of adding the reaction mixture to water, consider a "reverse quench" by slowly adding the reaction mixture to a cold, non-aqueous solvent or a mixture of ice and a water-immiscible organic solvent.[4]

  • Removal of Excess Chlorinating Agent: Before quenching, remove excess POCl₃ under reduced pressure. This minimizes the exotherm and the formation of acidic byproducts that can promote hydrolysis.[4]

  • Reaction Temperature and Time: Ensure the chlorination reaction has gone to completion. Inadequate temperature or reaction time can result in a mixture of starting material and product, complicating purification. On a larger scale, heat transfer can be less efficient, potentially requiring longer reaction times or higher temperatures.[5]

Issue 2: Formation of Significant Impurities

Question: My crude product shows multiple spots on TLC/LC-MS, and purification is proving difficult. What are the likely side products and how can I minimize them?

Answer: Impurity profiles can be complex in heterocyclic chemistry. Common side reactions during chlorination include over-chlorination, dimerization, and degradation of the starting material or product.

Potential Impurities and Mitigation Strategies:

Impurity TypePotential CauseRecommended Action
Dichlorinated byproduct Excess chlorinating agent or prolonged reaction time at high temperatures.Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed.
Polymeric or tar-like material High reaction temperatures leading to decomposition.Maintain a consistent internal temperature. On a larger scale, this requires efficient stirring and a reactor with good heat transfer capabilities.[5] The use of a high-boiling inert solvent can sometimes help to moderate the reaction temperature.
Unidentified polar impurities Hydrolysis of the product or side reactions involving the pyrrole nitrogen.Employ a non-aqueous workup. Consider protecting the pyrrole nitrogen before chlorination, although this adds steps to the synthesis.
Issue 3: Inconsistent Results and Poor Reproducibility on Scale-Up

Question: A reaction that worked well on a 1g scale is giving inconsistent yields and purity at a 100g scale. Why is this happening?

Answer: Scale-up is not always a linear process. Heat and mass transfer limitations are common culprits for inconsistencies between scales.

Key Considerations for Scalable Reactions:

  • Heat Transfer: Exothermic reactions, such as quenching POCl₃, can become difficult to control in large reactors. Ensure your cooling system is adequate for the scale and consider adding reagents portion-wise to manage the exotherm.[5]

  • Mixing: Inefficient stirring can lead to localized "hot spots" where degradation can occur, or areas of low reagent concentration, resulting in incomplete reactions. The type of stirrer and stirring speed are critical parameters to optimize for your reactor geometry.[5]

  • Reagent Addition: The order and rate of reagent addition can significantly impact the outcome of the reaction. Maintain a consistent and controlled addition rate.

Experimental Workflow: A Generalized Protocol for Chlorination

The following is a generalized protocol for the chlorination step, which should be optimized for your specific equipment and scale.

Caption: Generalized workflow for the chlorination of the 2-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol precursor.

Detailed Steps:

  • Reactor Setup: Under an inert atmosphere (e.g., nitrogen), charge the reactor with 2-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol and a suitable solvent (e.g., acetonitrile).

  • Cooling: Cool the mixture to 0-5 °C with efficient stirring.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) to the cooled mixture, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove excess POCl₃ by vacuum distillation.

    • Carefully add the cooled reaction mixture to a vigorously stirred mixture of crushed ice and a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a different chlorinating agent?

A: While POCl₃ is commonly used, other reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be effective.[6][7] However, each reagent has its own reactivity profile and may require significant optimization of reaction conditions. For example, the use of an organic base like pyridine or triethylamine can sometimes accelerate the reaction when using POCl₃.[8]

Q2: What is the best way to purify the final product on a large scale?

A: For large-scale purification, column chromatography can be costly and time-consuming. Recrystallization is often the preferred method. A systematic solvent screen is recommended to find a solvent system that provides good recovery and effectively removes key impurities.

Q3: Are there any specific safety precautions I should take?

A: Yes, chlorination reactions require strict safety protocols.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[9]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Exothermic Reactions: Be prepared for exothermic reactions, especially during the quenching step. Have an adequate cooling bath ready.

  • Corrosive Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

Conclusion

The scale-up synthesis of this compound is a challenging yet achievable endeavor. A thorough understanding of the reaction mechanism, potential side reactions, and the physical limitations of large-scale equipment is paramount to success. This guide provides a foundation for troubleshooting common issues and developing a robust and reproducible synthetic process.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this important class of heterocyclic compounds. The inherent complexity of the pyrrolo[3,2-c]pyridine scaffold, coupled with substitution patterns, often leads to intricate NMR spectra. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively.

Introduction: The Challenge of Pyrrolo[3,2-c]pyridine Derivatives

The this compound core is a privileged scaffold in medicinal chemistry, appearing in a variety of kinase inhibitors and other therapeutic agents.[1] Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property claims. However, the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, along with the presence of substituents, gives rise to complex NMR spectra that can be challenging to interpret.

This guide will address common issues such as signal overlap, tautomerism, restricted rotation, and the influence of the chloro and methyl groups on chemical shifts and coupling constants. By leveraging advanced 2D NMR techniques and a systematic approach to data interpretation, researchers can confidently elucidate the structures of their novel derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the this compound core?

A1: While the exact chemical shifts are highly dependent on the solvent and other substituents, some general ranges can be expected. The proton on the pyrrole ring (H3) is typically found in the aromatic region, often as a singlet or a narrow multiplet. The pyridine protons (H5, H7) will also be in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine at position 4. The methyl group at C2 will appear as a singlet in the upfield region. In ¹³C NMR, the carbons of the pyridine ring will generally be at a lower field (higher ppm) than those of the pyrrole ring.

Q2: Why is the N-H proton of the pyrrole ring often broad or not observed in the ¹H NMR spectrum?

A2: The broadening of the N-H proton signal is a common phenomenon in NMR spectroscopy of pyrroles and related heterocycles.[2] This is due to several factors, including:

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment, which can lead to efficient relaxation and broadening of the attached proton's signal.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with residual water in the NMR solvent or with other labile protons in the molecule. This exchange process, if it occurs at an intermediate rate on the NMR timescale, can lead to significant signal broadening. Running the experiment in a scrupulously dry solvent or at a lower temperature can sometimes sharpen this signal.

Q3: How does the chlorine atom at the C4 position influence the NMR spectrum?

A3: The chlorine atom at C4 has a significant impact on the electronic environment of the pyridine ring. As an electron-withdrawing group, it will deshield the adjacent protons (H3 and H5), causing their signals to shift downfield to a higher ppm value.[2] This effect is also observed in the ¹³C NMR spectrum, where C4 and its neighboring carbons will be deshielded.

Q4: Can I distinguish between different regioisomers using standard 1D NMR?

A4: In some cases, yes. The substitution pattern will create a unique set of chemical shifts and coupling constants for the aromatic protons. For example, the multiplicity and coupling constants of the pyridine protons can help determine the substitution pattern on that ring. However, for closely related isomers or in cases of significant signal overlap, 1D NMR alone may not be sufficient for unambiguous assignment. Advanced 2D NMR techniques like HMBC and NOESY are often essential for definitive structural elucidation.

Troubleshooting Guides

This section provides detailed guidance on overcoming specific challenges encountered during the NMR analysis of this compound derivatives.

Issue 1: Severe Signal Overlap in the Aromatic Region

The aromatic region of the ¹H NMR spectrum of these derivatives is often crowded, with signals from the pyrrole and pyridine rings overlapping, making assignment difficult.

Workflow for Resolving Signal Overlap

G cluster_0 Troubleshooting Signal Overlap Start Overlapping Aromatic Signals in ¹H NMR COSY Run 2D COSY Experiment Start->COSY Identify ¹H-¹H couplings HSQC Run 2D HSQC Experiment COSY->HSQC Correlate protons to directly attached carbons HMBC Run 2D HMBC Experiment HSQC->HMBC Identify long-range ¹H-¹³C correlations (2-3 bonds) Assign Assign Protons and Carbons HMBC->Assign

Caption: Workflow for resolving overlapping NMR signals using 2D experiments.

Step-by-Step Protocol:
  • Acquire a 2D COSY (Correlation Spectroscopy) Spectrum: This experiment identifies protons that are spin-spin coupled to each other.[3] In the pyrrolo[3,2-c]pyridine system, this will help to identify which pyridine protons are adjacent to each other.

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum: The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[4] This is a powerful tool for assigning carbon signals based on their known proton assignments and for resolving overlapping proton signals if their attached carbons are resolved.

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) Spectrum: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[4] This is crucial for piecing together the carbon skeleton and confirming the connectivity of the pyrrole and pyridine rings. For example, a correlation between the methyl protons at C2 and the C3 carbon of the pyrrole ring would be expected.

  • Data Analysis and Assignment: By combining the information from these 2D spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, even in the presence of severe signal overlap in the 1D spectrum.

Issue 2: Presence of Tautomers or Rotamers

The 1H-pyrrolo[3,2-c]pyridine system can exist in different tautomeric forms, and restricted rotation around single bonds (e.g., an N-aryl bond) can lead to the presence of rotamers.[5][6] This can manifest as a doubling or multiplication of signals in the NMR spectrum, significantly complicating interpretation.

Identifying and Characterizing Tautomers/Rotamers
  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures is a key technique for studying dynamic processes.[7] If the observed signal doubling is due to rotamers, increasing the temperature should lead to coalescence of the signals as the rate of rotation increases. Conversely, lowering the temperature may sharpen the signals of the individual species.

  • 2D EXSY (Exchange Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments can detect chemical exchange between different species.[8] Cross-peaks between the signals of the two forms in an EXSY or NOESY spectrum are a strong indication that they are in dynamic equilibrium.

  • Solvent Effects: The tautomeric equilibrium can be sensitive to the solvent.[9] Acquiring spectra in different solvents (e.g., a protic vs. an aprotic solvent) may shift the equilibrium and help to identify the different species.

Example Data Interpretation:
ObservationPossible CauseRecommended Action
Doubling of all signals in the spectrumTautomerism or RotamerismRun VT-NMR and 2D EXSY/NOESY experiments.
Broadening of specific signals at room temperatureIntermediate exchange rateAcquire spectra at higher and lower temperatures.
Change in signal ratios with solventSolvent-dependent equilibriumCompare spectra in different deuterated solvents.
Issue 3: Ambiguous Long-Range Correlations in HMBC

While HMBC is a powerful tool, the intensity of cross-peaks can vary, and sometimes it can be difficult to distinguish between 2-bond and 3-bond correlations, leading to ambiguity in structural assignment.

Strategies for Clarifying HMBC Correlations:
  • Optimize the HMBC Experiment: The d6 delay in the HMBC pulse sequence can be optimized to enhance correlations for a specific range of coupling constants. Experimenting with different d6 values can help to selectively observe certain long-range couplings.

  • Utilize 1,1-ADEQUATE or INADEQUATE Experiments: While technically demanding and requiring a high sample concentration, these experiments provide direct observation of ¹³C-¹³C correlations, offering an unambiguous way to establish the carbon framework.

  • Complement with NOESY/ROESY: Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments provide information about through-space proximity of protons.[10] A strong NOE between two protons can support a structural assignment that is also suggested by a weak or ambiguous HMBC correlation. For example, an NOE between the methyl protons at C2 and the H3 proton would strongly support their close spatial relationship.

Visualizing Key HMBC and NOE Correlations

Caption: Diagram showing expected key HMBC and NOE correlations for the this compound core. (Note: Image placeholder needs to be replaced with the actual chemical structure).

Conclusion

The structural elucidation of this compound derivatives by NMR spectroscopy requires a systematic and multi-faceted approach. By understanding the potential challenges and employing a suite of advanced 1D and 2D NMR experiments, researchers can overcome the complexities of these spectra. This guide provides a framework for troubleshooting common issues and serves as a valuable resource for scientists and professionals in the field of drug discovery and development.[11][12]

References

Technical Support Center: Navigating Cell Permeability Challenges of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine compounds. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for one of the most common hurdles in the development of this promising class of molecules: poor cell permeability. Our goal is to equip you with the foundational knowledge and experimental strategies to diagnose, understand, and overcome permeability barriers, thereby accelerating your research and development efforts.

Introduction: The Permeability Challenge of the Pyrrolo[3,2-c]pyridine Scaffold

The this compound core represents a valuable scaffold in medicinal chemistry. However, like many nitrogen-containing heterocyclic compounds, derivatives of this class can exhibit suboptimal physicochemical properties that limit their ability to cross cellular membranes.[1] Key challenges often stem from a combination of factors including aqueous solubility, lipophilicity, and interactions with cellular efflux mechanisms.

This guide provides a logical, multi-stage approach to systematically address these issues. We will begin with diagnostics and initial experimental troubleshooting, followed by advanced cellular assays, and finally, explore medicinal chemistry and formulation strategies for compound optimization.

Part 1: Troubleshooting Guide - A Step-by-Step Approach

This section is structured in a question-and-answer format to directly address problems you may be encountering in the lab.

Initial Diagnosis: Is Permeability the Real Issue?

Question: My this compound analog shows low activity in my cell-based assay. How can I confirm if poor cell permeability is the culprit?

Answer: Before embarking on extensive permeability assays, it's crucial to rule out other factors.

  • Confirm Target Engagement: First, ensure your compound is active against its purified, cell-free target (e.g., enzyme or receptor). If the compound is potent in a biochemical assay but inactive in a cellular context, a permeability barrier is a strong possibility.

  • Assess Aqueous Solubility: Poor solubility can be misinterpreted as poor permeability. A compound that crashes out of solution in your assay media will not be available to permeate the cell membrane. Determine the kinetic and thermodynamic solubility of your compound in the relevant assay buffer. If solubility is below the concentration required for your cellular assay, this must be addressed first.

  • Evaluate Compound Stability: Confirm that your compound is stable in the cell culture media for the duration of your experiment. Degradation can lead to a loss of active compound and be mistaken for a lack of efficacy. Use LC-MS to quantify the compound concentration at the beginning and end of the incubation period.

dot graph TD { A[Low Cellular Activity Observed] --> B{Is compound active in cell-free assay?}; B -- No --> C[Re-evaluate intrinsic potency. Permeability is not the primary issue.]; B -- Yes --> D{Is compound soluble at assay concentration?}; D -- No --> E[Address solubility issues first (e.g., formulation).]; D -- Yes --> F{Is compound stable in assay media?}; F -- No --> G[Address stability issues.]; F -- Yes --> H[Proceed to Permeability Assessment.];

} caption: "Initial diagnostic workflow for low cellular activity."

Tier 1 Permeability Assessment: The PAMPA Assay

Question: I suspect poor passive diffusion. What is a quick and efficient first-pass experiment to test this?

Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point. It's a high-throughput, cell-free assay that models passive transcellular diffusion.[2][3] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.

Troubleshooting the PAMPA Assay:

  • Issue: My compound has very low aqueous solubility, making the standard PAMPA protocol difficult.

    • Solution: For poorly soluble compounds, the use of solubilizing agents in the assay buffer can be necessary.[4][5] However, these agents can disrupt the integrity of the artificial membrane. It is essential to validate that the concentration of the solubilizer (e.g., DMSO, cyclodextrin) does not compromise the membrane.[4] Using a sensitive analytical method like LC-MS for detection is also crucial, as it can quantify low concentrations of the permeated compound and is less susceptible to interference from solubilizers than UV-Vis spectroscopy.[4][6]

  • Issue: My PAMPA results are highly variable.

    • Solution: Variability can arise from several sources. Ensure the lipid membrane is applied evenly and consistently across all wells. Check for evaporation during the incubation period by sealing the plates properly. Finally, ensure your analytical method (e.g., LC-MS/MS) is validated for precision and accuracy at the expected concentrations.

PAMPA Permeability (Pe) Classification Interpretation Next Steps
High (>10 x 10⁻⁶ cm/s)Passive diffusion is likely not a limiting factor.If cellular activity is still low, investigate active efflux (see Caco-2 section).
Medium (1 - 10 x 10⁻⁶ cm/s)Permeability may be suboptimal.Consider both medicinal chemistry approaches to improve lipophilicity and Caco-2 assays to check for efflux.
Low (<1 x 10⁻⁶ cm/s)Poor passive diffusion is a significant barrier.Focus on structural modifications to improve physicochemical properties (see Part 2).

Table adapted from common industry standards.[7]

Tier 2 Permeability Assessment: The Caco-2 Assay

Question: My compound has moderate to high PAMPA permeability, but still low cellular activity. What's the next step?

Answer: This scenario strongly suggests the involvement of active transport mechanisms, specifically efflux pumps like P-glycoprotein (P-gp), which are not modeled in the PAMPA assay.[2] The Caco-2 permeability assay is the gold standard for investigating this. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing efflux transporters like P-gp.[8][9]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on Transwell™ filter inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[10]

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer. This is critical for reliable results.

    • Transepithelial Electrical Resistance (TEER): Measure TEER using a voltmeter. Values >200 Ω·cm² are generally considered acceptable.[8]

    • Lucifer Yellow Permeability: Use Lucifer yellow, a fluorescent molecule that cannot cross the cell monolayer, to check for paracellular leakage. A permeability of <1% indicates a tight monolayer.[8]

  • Permeability Measurement:

    • Apical to Basolateral (A→B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time (e.g., 120 minutes). This simulates absorption.[11]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This measures efflux.[11]

  • Sample Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability coefficient (Papp) for both directions.[11]

    • Determine the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B) [11]

Interpreting Caco-2 Results:

  • An Efflux Ratio > 2 is a strong indication that the compound is a substrate of an efflux transporter like P-gp.[11]

  • If the ER is > 2, the experiment should be repeated in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A.[12][13] A significant reduction in the ER in the presence of the inhibitor confirms that P-gp is responsible for the efflux.[12]

dot graph TD { A[Start Caco-2 Assay] --> B[Perform Bidirectional Transport (A→B and B→A)]; B --> C[Calculate Papp (A→B) and Papp (B→A)]; C --> D[Calculate Efflux Ratio (ER) = Papp(B→A) / Papp(A→B)]; D --> E{ER > 2?}; E -- No --> F[Efflux is not a major issue. Re-evaluate other factors (e.g., metabolism).]; E -- Yes --> G[Compound is likely an efflux substrate.]; G --> H[Repeat assay with P-gp inhibitor (e.g., Verapamil)]; H --> I{Does ER decrease significantly?}; I -- Yes --> J[Confirmed P-gp substrate. Pursue medicinal chemistry strategies to mitigate efflux.]; I -- No --> K[Efflux by other transporters (e.g., BCRP, MRPs) may be involved.];

} caption: "Workflow for identifying and confirming P-gp efflux."

Part 2: FAQs - Strategies for Improvement

Question: My this compound derivative is a confirmed P-gp substrate. What structural modifications can I make to reduce efflux?

Answer: Mitigating P-gp efflux is a common challenge in medicinal chemistry. Several strategies have proven effective for heterocyclic compounds.[14]

  • Reduce Hydrogen Bond Donors (HBDs): P-gp recognition is often associated with the number of HBDs. Analyze your structure for opportunities to mask or remove HBDs (e.g., -NH, -OH groups) without losing target affinity. This can be achieved through methylation, or replacement with a bioisostere.[15]

  • Increase Lipophilicity/Reduce Polarity: While counterintuitive, sometimes increasing lipophilicity can help a compound "hide" within the lipid bilayer, evading capture by P-gp. However, this is a delicate balance, as excessive lipophilicity can decrease solubility.

  • Introduce a Basic Center: The pKa of your molecule is critical.[16][17] The pyrrolo[3,2-c]pyridine core has basic nitrogens. Modulating the basicity of the molecule can influence its charge state at physiological pH, which in turn affects permeability and efflux.[18] Adding a distal basic nitrogen can sometimes disrupt the key interactions required for P-gp recognition.

  • Increase Molecular Rigidity: Introducing conformational constraints can sometimes lock the molecule in a shape that is not recognized by the P-gp binding pocket.

Question: My compound has both low solubility and low permeability. What formulation strategies can I try for in vitro or early in vivo studies?

Answer: Formulation can significantly improve the apparent permeability by increasing the concentration of the dissolved drug at the cell surface.[19][20]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[21] This can be a straightforward way to enable dosing for in vitro and in vivo studies.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like gastrointestinal fluid.[22] They are particularly effective for highly lipophilic (BCS Class II/IV) compounds.

  • Amorphous Solid Dispersions: Creating an amorphous form of your crystalline compound, often dispersed in a polymer matrix, can dramatically increase its dissolution rate and apparent solubility.[20]

Question: What are the key physicochemical properties I should focus on when designing the next generation of analogs?

Answer: For the this compound series, pay close attention to the following:

  • Lipophilicity (cLogP/LogD): Aim for a LogD (at pH 7.4) in the range of 1-3. This is often a sweet spot for passive permeability.[23]

  • Polar Surface Area (PSA): PSA is a good predictor of passive permeability. Aim for a PSA < 90 Ų for good cell permeability.

  • Aqueous Solubility: Aim for a kinetic solubility of >50 µM in phosphate-buffered saline to ensure you can achieve relevant concentrations in your assays without precipitation.

  • pKa: The basicity of the pyridine nitrogen will determine the ionization state of the molecule at physiological pH.[17][24] Highly charged molecules generally have lower permeability.[18] Consider how modifications to the scaffold will influence the pKa.

By systematically applying the diagnostic and optimization strategies outlined in this guide, researchers can effectively overcome the cell permeability challenges associated with this compound compounds and unlock their full therapeutic potential.

References

Validation & Comparative

comparing the biological activity of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Biological Activity of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine and Its Positional Isomers

A Case Study in Structure-Activity Relationship (SAR) for Kinase Inhibitor Scaffolds

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. The strategic placement of functional groups on a heterocyclic scaffold can dramatically alter its potency, selectivity, and overall pharmacological profile. This guide provides a comprehensive framework for comparing the biological activity of a lead compound, this compound, with its positional isomers. We will delve into the rationale behind such comparisons, present a representative case study with simulated data, provide detailed experimental protocols for validation, and explore the underlying mechanistic insights through a structure-activity relationship (SAR) analysis.

The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous compounds with potent anticancer and kinase inhibitory activities.[1][2][3][4] Derivatives of this scaffold have been successfully developed as inhibitors of key oncological targets such as FMS kinase and the mitotic kinase MPS1.[3][4] Given this therapeutic potential, a systematic evaluation of substituent effects on the pyrrolopyridine ring is a critical step in the lead optimization process.

In this guide, we will use this compound as our parent compound and explore how shifting the position of the chloro and methyl groups can impact its hypothetical activity as a kinase inhibitor. This comparative analysis serves as a blueprint for researchers looking to rationally design more potent and selective drug candidates.

Comparative Biological Activity: A Hypothetical Kinase Inhibition Study

To illustrate the principles of SAR, we present a hypothetical case study comparing the inhibitory activity of this compound and three of its positional isomers against a representative tyrosine kinase. The following isomers have been selected to probe the effects of substituent placement in different regions of the heterocyclic ring system:

  • Parent Compound: this compound

  • Isomer 1: 6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

  • Isomer 2: 7-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

  • Isomer 3: 4-Methyl-2-chloro-1H-pyrrolo[3,2-c]pyridine

The following table summarizes the simulated half-maximal inhibitory concentration (IC50) values for each compound against our hypothetical kinase. It is important to note that this data is illustrative and serves to provide a framework for analysis.

CompoundIsomer TypeHypothetical Kinase IC50 (nM)
This compound Parent 50
6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridinePositional (Chloro)250
7-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridinePositional (Chloro)800
4-Methyl-2-chloro-1H-pyrrolo[3,2-c]pyridinePositional (Swap)500

From this simulated data, a clear structure-activity relationship emerges. The parent compound, with the chloro group at the 4-position, is the most potent inhibitor. Moving the chloro group to the 6- or 7-position leads to a significant loss of activity. Swapping the positions of the chloro and methyl groups is also detrimental to the inhibitory potency.

In-Depth Experimental Protocols

To generate the type of comparative data presented above, a robust and reproducible experimental workflow is essential. Below are detailed protocols for a typical in vitro kinase inhibition assay and a cell-based proliferation assay.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against a specific kinase.

Materials:

  • Kinase of interest (e.g., MPS1, FMS)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Protocol:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase and Antibody Addition: Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL of this solution to each well.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 620 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_dilution Compound Serial Dilution plate_prep Add Compounds to Plate compound_dilution->plate_prep kinase_prep Kinase-Antibody Mix add_kinase Add Kinase-Antibody Mix kinase_prep->add_kinase tracer_prep Tracer Solution add_tracer Add Tracer tracer_prep->add_tracer plate_prep->add_kinase add_kinase->add_tracer incubation Incubate 60 min add_tracer->incubation read_plate Read TR-FRET Signal incubation->read_plate calculate_ratio Calculate Emission Ratio read_plate->calculate_ratio determine_ic50 Determine IC50 calculate_ratio->determine_ic50

Workflow for In Vitro Kinase Inhibition Assay

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.[1][5]

Materials:

  • Cancer cell line (e.g., HeLa, A375)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Mechanistic Insights and Structure-Activity Relationship (SAR) Discussion

The hypothetical data suggests that the 4-chloro substitution is crucial for the potent inhibition of our target kinase. This can be rationalized by considering the potential binding mode of the compound within the ATP-binding pocket of the kinase.

The 1H-pyrrolo[3,2-c]pyridine scaffold can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase's hinge region. The substituents on this scaffold then project into different pockets of the active site.

  • The 4-Chloro Group: The chlorine atom at the 4-position may be involved in favorable hydrophobic or halogen-bonding interactions with a specific sub-pocket of the kinase active site. Its electron-withdrawing nature could also influence the hydrogen-bonding capacity of the pyridine nitrogen. Moving the chloro group to the 6- or 7-position would place it in a different region of the active site, potentially leading to steric clashes or the loss of these favorable interactions.

  • The 2-Methyl Group: The methyl group at the 2-position likely occupies a hydrophobic pocket. Swapping it with the chloro group (Isomer 3) would place the larger chloro atom in this pocket, which may be sterically less favorable.

The following diagram illustrates a hypothetical binding mode of the most active compound, this compound, within a kinase active site.

G cluster_kinase Kinase Active Site cluster_ligand hinge Hinge Region hydrophobic_pocket_1 Hydrophobic Pocket 1 hydrophobic_pocket_2 Hydrophobic Pocket 2 (Halogen Bonding) pyrrolo_pyridine Pyrrolopyridine Core pyrrolo_pyridine->hinge H-Bond methyl_group 2-Methyl methyl_group->hydrophobic_pocket_1 Hydrophobic Interaction chloro_group 4-Chloro chloro_group->hydrophobic_pocket_2 Halogen/Hydrophobic Interaction

Hypothetical Binding Mode of the Most Active Isomer

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for comparing the biological activity of this compound with its positional isomers. Through a hypothetical case study, we have demonstrated how subtle changes in molecular structure can have a profound impact on biological activity. The detailed experimental protocols provide a practical guide for researchers to generate their own comparative data.

The key takeaway is the importance of systematic SAR studies in the drug discovery process. By synthesizing and testing a well-designed set of isomers, researchers can gain valuable insights into the optimal substitution patterns for a given scaffold and biological target. This knowledge is crucial for the rational design of more potent, selective, and ultimately, more effective therapeutic agents. Future work in this area could involve exploring a wider range of substitutions on the 1H-pyrrolo[3,2-c]pyridine scaffold to further refine the SAR and develop novel kinase inhibitors with improved pharmacological properties.

References

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Rising Contender in the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of targeted therapies, the landscape of kinase inhibitors is in a constant state of evolution. Novel scaffolds that offer improved potency, selectivity, and pharmacokinetic properties are of paramount importance. Among the emerging pharmacophores, the 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine and its parent scaffold, 1H-pyrrolo[3,2-c]pyridine , have garnered significant attention as a promising framework for the development of potent kinase inhibitors. This guide provides an in-depth, objective comparison of the 1H-pyrrolo[3,2-c]pyridine scaffold against other well-established kinase inhibitor scaffolds, supported by experimental data and mechanistic insights.

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Profile

The 1H-pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold that has demonstrated significant potential in medicinal chemistry. Its rigid structure and ability to be readily functionalized at multiple positions make it an attractive starting point for the design of kinase inhibitors. Research has shown that derivatives of this scaffold exhibit potent inhibitory activity against key kinases implicated in cancer and inflammatory diseases, including FMS-like tyrosine kinase 3 (FMS) and Monopolar Spindle 1 (MPS1).[1][2]

Targeted Kinase Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives

FMS Kinase Inhibition

FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Dysregulation of the FMS signaling pathway is implicated in various cancers and inflammatory disorders.

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. Notably, compounds 1e and 1r emerged as the most potent inhibitors, with IC50 values of 60 nM and 30 nM, respectively.[1] Compound 1r demonstrated over 33-fold selectivity for FMS compared to other tested kinases.[1]

FMS Signaling Pathway

FMS_Signaling CSF1 CSF-1 FMS FMS Receptor CSF1->FMS Binds and activates Grb2 Grb2 FMS->Grb2 Recruits PI3K PI3K FMS->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrrolo_pyridine 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Pyrrolo_pyridine->FMS Inhibits

Caption: FMS signaling pathway and the point of inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.

MPS1 Kinase Inhibition

Monopolar Spindle 1 (MPS1), also known as TTK, is a dual-specificity kinase that is a crucial component of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures accurate chromosome segregation during mitosis.[2] Overexpression of MPS1 is observed in numerous cancers, making it an attractive therapeutic target.

A structure-based drug design approach led to the development of potent and selective MPS1 inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold. Compound 65 (CCT251455) emerged as a highly potent inhibitor with a cellular P-MPS1 IC50 of 0.04 µM and an HCT116 cell growth inhibition (GI50) of 0.16 µM.[2] This compound demonstrated excellent selectivity in a broad kinome panel.[2]

MPS1 Signaling in Spindle Assembly Checkpoint

MPS1_Signaling Unattached_Kinetochores Unattached Kinetochores MPS1 MPS1 Kinase Unattached_Kinetochores->MPS1 Recruits and Activates Mad1_Mad2 Mad1/Mad2 Complex MPS1->Mad1_Mad2 Phosphorylates and recruits to kinetochores MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Catalyzes formation of APC_C Anaphase-Promoting Complex (APC/C) MCC->APC_C Inhibits Anaphase Anaphase Onset APC_C->Anaphase Is required for Pyrrolo_pyridine 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., CCT251455) Pyrrolo_pyridine->MPS1 Inhibits

Caption: Role of MPS1 in the spindle assembly checkpoint and its inhibition.

A Comparative Analysis of Kinase Inhibitor Scaffolds

The 1H-pyrrolo[3,2-c]pyridine scaffold primarily gives rise to ATP-competitive inhibitors. To understand its position in the broader context of kinase inhibitor design, it is essential to compare it with other major classes of inhibitor scaffolds.

Type I and Type II Kinase Inhibitors

Most kinase inhibitors are ATP-competitive and are broadly classified as Type I or Type II.

  • Type I inhibitors bind to the active conformation of the kinase, where the DFG motif in the activation loop is in the "in" conformation (DFG-in).[3]

  • Type II inhibitors bind to the inactive conformation of the kinase, where the DFG motif is in the "out" conformation (DFG-out), thereby occupying an additional allosteric pocket adjacent to the ATP-binding site.[4] This often leads to improved selectivity.[4]

The 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitor CCT251455 has been shown to stabilize an inactive conformation of MPS1, suggesting a Type II or Type I½ binding mode.[2][5] This is a desirable characteristic that can contribute to higher selectivity.

Inhibitor TypeBinding ConformationKey FeaturesApproved Drug Example (Scaffold)
Type I Active (DFG-in)Binds to the ATP-binding site.[3]Erlotinib (Quinazoline) for EGFR
Type II Inactive (DFG-out)Binds to the ATP-binding site and an adjacent allosteric pocket.[4] Often higher selectivity.[4]Imatinib (2-Phenylaminopyrimidine) for BCR-Abl
1H-pyrrolo[3,2-c]pyridine Likely InactiveStabilizes an inactive conformation of MPS1.[2](Investigational)

Conceptual Representation of Kinase Inhibitor Types

Inhibitor_Types cluster_0 Kinase Domain ATP_pocket ATP Binding Pocket Allosteric_pocket Allosteric Pocket Type_I Type I Inhibitor Type_I->ATP_pocket Binds here Type_II Type II Inhibitor Type_II->ATP_pocket Type_II->Allosteric_pocket Extends into Allosteric Allosteric Inhibitor Allosteric->Allosteric_pocket Binds here (non-ATP competitive) Covalent Covalent Inhibitor Covalent->ATP_pocket Binds and forms covalent bond

Caption: Binding sites of different classes of kinase inhibitors.

Covalent Kinase Inhibitors

Covalent inhibitors form an irreversible or reversible covalent bond with a specific amino acid residue, typically a cysteine, in or near the ATP-binding site.[6] This can lead to prolonged target engagement and high potency.

The 1H-pyrrolo[3,2-c]pyridine scaffold has not been extensively explored for covalent inhibition, but its versatile chemistry allows for the incorporation of reactive "warheads" to target accessible nucleophilic residues.

Inhibitor TypeMechanism of ActionKey FeaturesApproved Drug Example (Scaffold)
Covalent Forms a covalent bond with the target kinase.[6]High potency, prolonged duration of action.[6]Ibrutinib (Pyrrolo[2,3-d]pyrimidine) for BTK
1H-pyrrolo[3,2-c]pyridine ATP-competitive (non-covalent)(Potential for covalent modification)(Investigational)
Allosteric Kinase Inhibitors

Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.[7] This class of inhibitors often exhibits high selectivity as allosteric sites are generally less conserved across the kinome.[7]

While derivatives of 1H-pyrrolo[3,2-c]pyridine have shown the ability to stabilize an inactive conformation, they still interact with the ATP-binding site. Truly allosteric inhibitors that do not compete with ATP represent a different design strategy.

Inhibitor TypeBinding SiteKey FeaturesApproved Drug Example (Scaffold)
Allosteric Distant from the ATP-binding site.[7]High selectivity, non-ATP competitive.[7]Trametinib (Diaryl amine) for MEK1/2
1H-pyrrolo[3,2-c]pyridine ATP-binding siteATP-competitive(Investigational)

Experimental Protocols for Kinase Inhibition Assays

The evaluation of kinase inhibitors relies on robust and reproducible experimental assays. Below are step-by-step methodologies for two commonly used kinase activity assays.

Kinase-Glo® Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.

Workflow for Kinase-Glo® Assay

KinaseGlo_Workflow A 1. Kinase Reaction: Kinase + Substrate + ATP + Inhibitor B 2. Add Kinase-Glo® Reagent (contains Luciferase and Luciferin) A->B C 3. Luciferase catalyzes the conversion of remaining ATP and Luciferin to light B->C D 4. Measure Luminescence C->D E Result: Luminescence is inversely proportional to kinase activity D->E

Caption: Workflow of the Kinase-Glo® Luminescent Kinase Assay.

Step-by-Step Protocol:

  • Prepare Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., a 1H-pyrrolo[3,2-c]pyridine derivative) in an appropriate reaction buffer. Include control wells with no inhibitor (100% activity) and no kinase (background).

  • Incubate: Incubate the reaction plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.

  • Add Kinase-Glo® Reagent: Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature. Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.

  • Incubate and Measure: Mix the contents of the wells and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring kinase activity. It relies on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., XL665) when they are in close proximity.

Workflow for HTRF® Kinase Assay

HTRF_Workflow A 1. Kinase Reaction: Kinase + Biotinylated Substrate + ATP + Inhibitor B 2. Stop Reaction and Add Detection Reagents: Europium-labeled anti-phospho antibody and Streptavidin-XL665 A->B C 3. If substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing FRET B->C D 4. Excite at 320 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) C->D E Result: HTRF ratio (665nm/620nm) is proportional to kinase activity D->E

Caption: Workflow of the HTRF® Kinase Assay.

Step-by-Step Protocol:

  • Prepare Kinase Reaction: In a multi-well plate, add the kinase, a biotinylated substrate, ATP, and the test compound in the appropriate reaction buffer.

  • Incubate: Incubate the plate to allow the kinase-catalyzed phosphorylation to occur.

  • Stop Reaction and Add Detection Reagents: Add a stop solution containing EDTA to chelate Mg2+ and halt the kinase reaction. Subsequently, add a detection mixture containing a Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Incubate: Incubate the plate at room temperature to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.

  • Read Plate: Measure the fluorescence emission at 620 nm (donor) and 665 nm (acceptor) using an HTRF®-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10,000. This ratio is directly proportional to the amount of phosphorylated substrate and thus to the kinase activity. Determine IC50 values from dose-response curves.

Conclusion

The this compound scaffold and its parent, 1H-pyrrolo[3,2-c]pyridine, represent a valuable and promising chemotype in the field of kinase inhibitor discovery. Derivatives have demonstrated potent and selective inhibition of clinically relevant kinases such as FMS and MPS1, with evidence suggesting a favorable Type II or Type I½ binding mode that can contribute to enhanced selectivity. While it has primarily been explored for developing ATP-competitive inhibitors, its chemical tractability opens avenues for the design of covalent inhibitors.

A thorough understanding of the diverse landscape of kinase inhibitor scaffolds, from ATP-competitive Type I and II inhibitors to covalent and allosteric modulators, is crucial for the rational design of next-generation targeted therapies. The 1H-pyrrolo[3,2-c]pyridine scaffold, with its demonstrated potential, is well-positioned to be a significant contributor to this ongoing effort. Further exploration of its structure-activity relationships and application to a broader range of kinase targets will undoubtedly solidify its place in the medicinal chemist's toolbox.

References

A Comparative Validation Guide for 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine as a Dual SYK/JAK Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-pyrrolo[3,2-c]pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential.[1] This guide provides a comprehensive framework for the preclinical validation of a novel compound from this class, 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine (hereafter designated Cmpd-X ). We present a case study where Cmpd-X is identified as a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs). This document outlines the strategic selection of biochemical and cell-based assays, provides detailed, field-tested protocols, and offers a comparative analysis against established inhibitors. The objective is to equip researchers, scientists, and drug development professionals with the experimental logic and methodological rigor required to characterize novel kinase inhibitors from initial hit to validated lead.

Introduction: Target Rationale and Strategic Context

The successful development of kinase inhibitors hinges on a thorough understanding of their mechanism of action, potency, and selectivity. Kinases are critical nodes in signaling pathways that regulate cellular processes, and their dysregulation is a hallmark of many diseases, including cancers and autoimmune disorders.[2][3] Two key kinase families implicated in immunoinflammatory and oncologic signaling are Spleen Tyrosine Kinase (SYK) and the Janus Kinase (JAK) family.

Spleen Tyrosine Kinase (SYK): A Master Regulator in Immune Signaling SYK is a non-receptor tyrosine kinase essential for signal transduction downstream of various immunoreceptors, most notably the B-cell receptor (BCR).[4][5] Upon antigen binding to the BCR, SYK is activated and proceeds to phosphorylate a cascade of downstream substrates, including PLCγ2 and PI3K, ultimately leading to B-cell proliferation, differentiation, and survival.[6][7] Given its central role, SYK is a compelling therapeutic target for autoimmune diseases and B-cell malignancies.[5][8]

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds Lyn Lyn (Src Family Kinase) BCR->Lyn Activates SYK SYK BCR->SYK Recruits & Activates Lyn->BCR Phosphorylates ITAMs BTK BTK SYK->BTK Activates Signalosome Signalosome Formation (BLNK, SLP-65) SYK->Signalosome Phosphorylates PI3K PI3K Signalosome->PI3K Activate PLCy2 PLCγ2 Signalosome->PLCy2 Activate Downstream Downstream Signaling (NF-κB, MAPK, Ca2+) PI3K->Downstream PLCy2->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (monomer) Receptor->STAT Recruits JAK->Receptor Phosphorylates (P) JAK->STAT Phosphorylates (P) STAT_dimer STAT Dimer (p-STAT) STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Binds STAT_dimer->DNA Nucleus Nucleus Transcription Gene Transcription DNA->Transcription In_Vitro_Workflow start Start prep_reagents Prepare Reagents: - Purified Kinase (SYK, JAKs) - Peptide Substrate - ATP (at Km concentration) start->prep_reagents prep_compounds Prepare Compound Dilutions: - Cmpd-X & Comparators - 10-point, 3-fold serial dilution start->prep_compounds assay_plate Plate Assay Components (384-well plate) prep_reagents->assay_plate prep_compounds->assay_plate initiate Initiate Reaction (Add Kinase/ATP mixture) assay_plate->initiate incubate Incubate at RT (e.g., 60 minutes) initiate->incubate readout Measure Fluorescence (Plate Reader) incubate->readout analyze Data Analysis: - Normalize to controls - Nonlinear regression (4-PL fit) - Calculate IC50 values readout->analyze end End analyze->end

References

comparative analysis of different synthetic routes to 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. As a derivative of the 5-azaindole core, it serves as a crucial building block for the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the chloro, methyl, and pyrrolic nitrogen atoms offers multiple points for diversification, making it a valuable intermediate in the development of new pharmaceuticals. The efficiency and practicality of the synthetic route to this core structure are paramount for its application in extensive research and development programs. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this compound, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.

Route 1: Batcho-Leimgruber-Inspired Synthesis from a Substituted Pyridine

This approach leverages the principles of the Batcho-Leimgruber indole synthesis, a powerful method for constructing indole and azaindole ring systems. The strategy involves the formation of the pyrrole ring onto a pre-functionalized pyridine precursor. The key steps are the creation of a reactive enamine from an ortho-methyl nitropyridine, followed by a reductive cyclization to yield the desired bicyclic system.

Causality of Experimental Choices

The selection of a Batcho-Leimgruber-type synthesis is predicated on the commercial availability or straightforward preparation of substituted nitropyridines. This method is often high-yielding and allows for the introduction of substituents on the pyridine ring at an early stage. The reductive cyclization step can be achieved under various conditions, offering flexibility to accommodate other functional groups within the molecule.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Chloro-2-methyl-3-nitropyridine

The synthesis begins with the commercially available 2-amino-4-chloropyridine. Nitration of this precursor, followed by a Sandmeyer-type reaction to introduce the methyl group, and subsequent diazotization and reduction would yield the desired intermediate. A more direct, albeit potentially lower-yielding, approach involves the direct nitration of 4-chloro-2-methylpyridine. A representative procedure for the nitration of a related compound is as follows:

To a stirred solution of 4-chloro-2-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, fuming nitric acid (1.2 eq) is added dropwise. The reaction mixture is then slowly warmed to 60-70 °C and stirred for several hours until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by pouring it onto ice, followed by neutralization with a suitable base (e.g., sodium carbonate) and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 4-chloro-2-methyl-3-nitropyridine.

Step 2: Formation of the Enamine Intermediate

The ortho-methyl nitropyridine is then reacted with a formamide acetal to generate the key enamine intermediate.

In a flask equipped with a reflux condenser, 4-chloro-2-methyl-3-nitropyridine (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). To this solution, N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) is added. The reaction mixture is heated to reflux (typically 120-140 °C) for several hours. The progress of the reaction is monitored by TLC. Upon completion, the excess DMF and DMF-DMA are removed under reduced pressure to yield the crude enamine, which is often a deeply colored solid and can be used in the next step without further purification.

Step 3: Reductive Cyclization to this compound

The final step involves the reduction of the nitro group and subsequent intramolecular cyclization.

The crude enamine from the previous step is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent is then added. Common choices include iron powder in acetic acid, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H2, Pd/C). For an iron-mediated reduction, the enamine is dissolved in acetic acid, and iron powder (4-5 eq) is added portion-wise. The mixture is heated to reflux for several hours. After completion, the reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between an organic solvent and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give this compound.

Visualization of Route 1

Route 1: Batcho-Leimgruber-Inspired Synthesis cluster_0 Starting Material Preparation cluster_1 Enamine Formation cluster_2 Reductive Cyclization 4-Chloro-2-methylpyridine 4-Chloro-2-methylpyridine 4-Chloro-2-methyl-3-nitropyridine 4-Chloro-2-methyl-3-nitropyridine 4-Chloro-2-methylpyridine->4-Chloro-2-methyl-3-nitropyridine HNO3, H2SO4 Enamine Intermediate Enamine Intermediate 4-Chloro-2-methyl-3-nitropyridine->Enamine Intermediate DMF-DMA, heat Target Molecule This compound Enamine Intermediate->Target Molecule Fe, AcOH or H2, Pd/C

Caption: Workflow for the Batcho-Leimgruber-inspired synthesis.

Route 2: Construction of the Pyrrole Ring onto a 3-Amino-4-chloropyridine Scaffold

This alternative strategy involves building the pyrrole ring onto a pre-existing, suitably substituted pyridine core. This approach offers a different set of challenges and advantages, particularly in terms of controlling the regioselectivity of the pyrrole ring formation.

Causality of Experimental Choices

Starting with a 3-amino-4-chloropyridine allows for the direct introduction of the chloro-substituent at the desired position from the outset. The subsequent steps focus on forming the five-membered pyrrole ring. This can be achieved through various classical pyrrole syntheses, such as those involving the condensation of the amino group with a β-dicarbonyl compound or an α-haloketone, followed by cyclization. This route can be advantageous if the starting aminopyridine is readily accessible and if the cyclization conditions are mild enough to tolerate the chloro-substituent.

Experimental Protocol: Route 2

Step 1: Synthesis of 3-Amino-4-chloropyridine

3-Amino-4-chloropyridine can be prepared from commercially available 4-chloropyridine through a nitration-reduction sequence or from 3-aminopyridine via a directed chlorination. A common laboratory preparation involves the reduction of 4-chloro-3-nitropyridine.

4-Chloro-3-nitropyridine (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol. A reducing agent such as tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid, or catalytic hydrogenation (H2, Pd/C) is used. For the tin(II) chloride reduction, the mixture is heated to reflux for several hours. After cooling, the reaction is neutralized with a strong base (e.g., NaOH solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give 3-amino-4-chloropyridine.

Step 2: Formation of an Enaminone Intermediate

The aminopyridine is then condensed with a β-dicarbonyl compound to form an enaminone, which is a key intermediate for the subsequent cyclization.

3-Amino-4-chloropyridine (1.0 eq) and ethyl acetoacetate (1.1 eq) are mixed in a solvent such as toluene or xylene, often with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Once the reaction is complete, the solvent is removed under reduced pressure, and the crude enaminone can be purified by crystallization or chromatography.

Step 3: Cyclization to form the Pyrrolo[3,2-c]pyridine Core

The final step is the intramolecular cyclization of the enaminone to form the pyrrole ring. This is typically achieved under thermal or acid-catalyzed conditions.

The enaminone intermediate is heated in a high-boiling solvent such as diphenyl ether or Dowtherm A. The temperature is gradually raised to the reflux temperature of the solvent (around 250 °C) and maintained for a period until the cyclization is complete. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed, and can be further purified by recrystallization or column chromatography to yield 4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridin-7(6H)-one. Subsequent reduction of the carbonyl group would be required to obtain the target molecule. A one-pot variation of this step might involve a palladium-catalyzed cyclization.

A more direct approach to the target molecule would involve a reaction with a reagent that provides the C2-methyl and the adjacent carbon of the pyrrole ring, such as chloroacetone, followed by a cyclization reaction.

Alternative Step 2 & 3: Reaction with Chloroacetone and Cyclization

3-Amino-4-chloropyridine (1.0 eq) and chloroacetone (1.1 eq) are heated in a suitable solvent like ethanol or DMF, often in the presence of a base such as potassium carbonate. This leads to the formation of an α-aminoketone intermediate which can then undergo an intramolecular cyclization, often promoted by a dehydrating agent or acid catalyst, to form the pyrrole ring directly. The reaction conditions would need to be carefully optimized to favor the desired cyclization over polymerization or other side reactions.

Visualization of Route 2

Route 2: Pyrrole Ring Construction cluster_0 Starting Material cluster_1 Pyrrole Ring Formation cluster_2 Final Product 3-Amino-4-chloropyridine 3-Amino-4-chloropyridine Enaminone Intermediate Enaminone Intermediate 3-Amino-4-chloropyridine->Enaminone Intermediate Ethyl acetoacetate, PTSA, heat Pyrrolopyridinone Pyrrolopyridinone Enaminone Intermediate->Pyrrolopyridinone High temp. cyclization Target Molecule This compound Pyrrolopyridinone->Target Molecule Reduction

Caption: Workflow for the synthesis via pyrrole ring construction.

Comparative Analysis

FeatureRoute 1: Batcho-Leimgruber-InspiredRoute 2: Pyrrole Ring Construction
Starting Materials Substituted 2-methylpyridineSubstituted 3-aminopyridine
Key Transformations Enamine formation, reductive cyclizationEnaminone formation, thermal/acid-catalyzed cyclization
Overall Yield Generally moderate to goodCan be variable, highly dependent on cyclization efficiency
Number of Steps Typically 3-4 steps from a simple pyridine3-4 steps from a simple pyridine
Scalability Generally good, though purification of the enamine can be challengingCan be challenging due to high-temperature cyclization and potential for side products
Control of Regioselectivity Excellent, determined by the substitution pattern of the starting pyridineCan be an issue, potential for formation of isomeric products depending on the cyclization strategy
Safety Considerations Use of nitrating agents and potentially flammable hydrogenation catalystsHigh-temperature reactions require careful monitoring
Substrate Scope Generally broad, tolerant of various substituents on the pyridine ringMay be limited by the stability of substituents under harsh cyclization conditions

Conclusion and Future Perspectives

Both the Batcho-Leimgruber-inspired route and the construction of the pyrrole ring onto a 3-amino-4-chloropyridine scaffold represent viable strategies for the synthesis of this compound.

Route 1 offers a more predictable and often higher-yielding pathway, benefiting from the well-established and robust nature of the Batcho-Leimgruber reaction for azaindole synthesis. The control over regiochemistry is a significant advantage of this approach.

Route 2 , while conceptually straightforward, may present more challenges in execution, particularly in the final cyclization step which can require harsh conditions and may lead to lower yields and purification difficulties. However, it offers a different strategic approach that might be advantageous depending on the availability of starting materials and the desired substitution patterns in more complex analogs.

For large-scale production and general accessibility, the Batcho-Leimgruber-inspired route is likely the more practical and reliable choice . Future research in this area could focus on developing milder and more efficient cyclization conditions for Route 2, potentially through the use of modern catalytic methods, which could enhance its overall attractiveness. Further optimization of both routes to improve yields, reduce the number of steps, and enhance the overall "greenness" of the synthesis will continue to be an important endeavor for chemists in the field.

A Comparative Guide to the Selectivity Profile of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[3,2-c]pyridine Scaffold in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly within oncology and immunology, the pursuit of selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets. The 4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry.[1][2][3][4] Its rigid, planar structure and specific hydrogen bonding capabilities make it an excellent starting point for designing potent and selective ATP-competitive kinase inhibitors.

This guide provides an in-depth analysis of the selectivity profile of inhibitors derived from this scaffold, with a primary focus on Cerdulatinib (PRT062070) , a novel, orally available dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAKs).[5][6] By comparing its activity to highly selective inhibitors and other established compounds, we aim to provide researchers and drug development professionals with a clear understanding of the therapeutic potential and mechanistic nuances of this important chemical class.

Mechanism of Action: Targeting Critical Nodes in Immune Cell Signaling

To appreciate the selectivity profile of these inhibitors, it is crucial to understand the function of their primary targets, SYK and the JAK family, which are non-receptor tyrosine kinases essential for immune cell function.

  • Spleen Tyrosine Kinase (SYK): SYK is a pivotal mediator of signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors.[7] Its activation triggers a cascade of phosphorylation events leading to cellular proliferation, differentiation, and the release of inflammatory mediators.[8][9][10]

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) is indispensable for cytokine signaling. Upon cytokine binding to their respective receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression involved in inflammation and immunity.

Cerdulatinib's dual inhibitory action on both SYK and JAK pathways represents a rational therapeutic strategy to simultaneously block two key signaling axes that drive the pathobiology of certain B-cell malignancies and autoimmune disorders.[5][11]

Signaling_Pathways cluster_bcr B-Cell Receptor (BCR) Signaling cluster_jak_stat Cytokine (JAK-STAT) Signaling BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation Downstream_BCR Downstream Signaling (e.g., PLCγ2, AKT, ERK) SYK->Downstream_BCR Activation CytokineReceptor Cytokine Receptor JAKs JAK1, JAK2, JAK3, TYK2 CytokineReceptor->JAKs Cytokine Binding STAT STAT JAKs->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Dimerization & Translocation Inhibitor Cerdulatinib (Pyrrolo[3,2-c]pyridine-based) Inhibitor->SYK Inhibitor->JAKs

Figure 1: Targeted inhibition of SYK and JAK signaling pathways.

Comparative Selectivity Profile Analysis

An inhibitor's selectivity is a critical determinant of its therapeutic window. High selectivity for the intended target(s) over other kinases minimizes the potential for off-target toxicities. The following table summarizes the biochemical potency (IC50) of Cerdulatinib against its primary targets and compares it with alternative inhibitors.

InhibitorScaffold ClassPrimary Target(s)IC50 (nM)Key Off-Targets / Selectivity Notes
Cerdulatinib (PRT062070) Pyrrolo[3,2-c]pyridine SYK 32 Potent dual inhibitor. Also inhibits JAK family kinases.[5][12]
JAK1 12
JAK2 6
JAK3 8
TYK2 0.5 [12][13]
PRT062607 (P505-15) AminopyrimidineSYK 1-2 Highly selective for SYK; >80-fold selectivity over Fgr, Lyn, FAK, Pyk2, and Zap70.[14][15]
Piceatannol Stilbene (Natural Product)SYK ~1,500 (Ki) ~10-fold selective for SYK over Lyn.[16][17] Also inhibits PKA, PKC, MLCK at low µM concentrations.[16]
Gefitinib (Iressa) QuinazolineEGFR 26-57 Primarily targets EGFR.[18] Can inhibit other kinases like GAK at higher concentrations.[19]
Erlotinib (Tarceva) QuinazolineEGFR ~2 Selective for EGFR.[20] Also a potent inhibitor of JAK2V617F mutant.[21]

Analysis: The data clearly illustrates the distinct selectivity profiles arising from different chemical scaffolds.

  • Cerdulatinib , based on the this compound scaffold, is a potent inhibitor of both SYK and the JAK family kinases.[5][12][13] This dual-targeting profile is intentional, designed to provide broader pathway inhibition in diseases where both BCR and cytokine signaling are pathogenic drivers.

  • In contrast, PRT062607 demonstrates the feasibility of achieving very high selectivity for a single kinase (SYK) with a different chemical core.[14][15] This makes it an excellent tool compound for dissecting the specific role of SYK in biological systems and a potential therapeutic where only SYK inhibition is desired.

  • Piceatannol , a natural product, is less potent and less selective than the synthetic inhibitors, serving as a useful initial research tool but highlighting the advantages of targeted medicinal chemistry efforts.[16][22][23]

  • Gefitinib and Erlotinib are included as benchmarks for selective kinase inhibitors targeting a different family (EGFR).[24][25][26] Their profiles underscore that while high selectivity is achievable, unexpected cross-reactivity (e.g., Erlotinib against JAK2V617F) can occur and may present therapeutic opportunities or off-target liabilities.[21]

Experimental Protocols for Assessing Inhibitor Selectivity

The trustworthiness of selectivity data hinges on robust and well-validated experimental methodologies. Below are step-by-step protocols for key assays used to generate the data discussed in this guide.

Biochemical Kinase Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Causality: By using purified, recombinant kinase and a specific substrate, this in vitro method directly measures the compound's ability to block the enzyme's catalytic function, typically by competing with ATP. This provides an intrinsic potency value (IC50) for the inhibitor-kinase interaction, independent of cellular factors.

FRET_Assay cluster_well Assay Well Kinase Purified Kinase Substrate Peptide Substrate (with FRET pair) Phosphorylation Phosphorylation Occurs Kinase->Phosphorylation No Inhibitor NoPhosphorylation Phosphorylation Inhibited Kinase->NoPhosphorylation Inhibitor Present Substrate->Phosphorylation No Inhibitor Substrate->NoPhosphorylation Inhibitor Present ATP ATP ATP->Phosphorylation No Inhibitor ATP->NoPhosphorylation Inhibitor Present Inhibitor Test Inhibitor Inhibitor->NoPhosphorylation Inhibitor Present FRET_Signal FRET Signal Change (Measured) Phosphorylation->FRET_Signal NoPhosphorylation->FRET_Signal

Figure 2: Workflow for a FRET-based biochemical kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, fluorescently-labeled peptide substrate, and ATP.

  • Compound Dilution: Perform a serial dilution of the test inhibitor (e.g., Cerdulatinib) in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Setup: Add the diluted inhibitor to a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the purified kinase to each well and incubate briefly to allow for inhibitor binding.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the FRET signal using a plate reader. The extent of substrate phosphorylation is determined by the change in the FRET signal.[15]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This assay validates that the inhibitor can enter a cell and engage its target, preventing its downstream signaling function.

Causality: Measuring the phosphorylation status of a kinase's direct substrate within a cellular context confirms target engagement and functional pathway inhibition. A decrease in substrate phosphorylation upon inhibitor treatment, following stimulation of the pathway, provides strong evidence of the inhibitor's cellular activity.

Step-by-Step Protocol:

  • Cell Culture: Culture relevant cells (e.g., DLBCL cell lines for SYK/JAK) to 80-90% confluency.[5]

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for several hours prior to the experiment.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the inhibitor (and a vehicle control) for 1-2 hours.

  • Cellular Stimulation: Stimulate the desired signaling pathway. For example, use anti-IgM to activate the BCR-SYK pathway or a cytokine like IL-4 to activate the JAK-STAT pathway.[5]

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target substrate (e.g., p-SYK, p-STAT) and the total protein as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry to determine the reduction in phosphorylation relative to the vehicle-treated control.

Global Kinome Profiling (Chemoproteomics)

This unbiased, large-scale approach assesses an inhibitor's selectivity across the entire kinome, identifying both intended targets and potential off-targets.

Causality: By immobilizing a broad-spectrum kinase inhibitor matrix ("kinobeads"), this method physically captures kinases from a cell lysate that are not bound by the free test inhibitor in solution. This competition-binding assay provides a global, unbiased view of the inhibitor's targets in a complex biological sample. Kinases that are potently bound by the free inhibitor will not bind to the beads and will be depleted in the mass spectrometry analysis.[27]

Kinome_Profiling cluster_lysate Cell Lysate cluster_treatment Treatment cluster_capture Competitive Capture TargetKinase Target Kinase Inhibitor Free Inhibitor (e.g., Cerdulatinib) TargetKinase->Inhibitor Incubate OffTargetKinase Off-Target Kinase OffTargetKinase->Inhibitor Incubate OtherProteins Other Proteins OtherProteins->Inhibitor Incubate Kinobeads Kinobeads (Immobilized broad- spectrum inhibitors) Inhibitor->Kinobeads Add Beads Vehicle Vehicle Control (DMSO) Analysis LC-MS/MS Analysis (Quantify Bound Kinases) Kinobeads->Analysis Result Selectivity Profile (Depletion of bound kinases indicates high affinity) Analysis->Result

Figure 3: Chemoproteomics workflow for kinome-wide selectivity profiling.

Step-by-Step Protocol:

  • Lysate Preparation: Prepare native cell lysates under conditions that preserve kinase activity.

  • Competition Binding: Aliquot the lysate and incubate with either the test inhibitor at various concentrations or a vehicle control (DMSO).

  • Kinase Capture: Add the kinobead matrix to the lysates and incubate to allow kinases not bound by the free inhibitor to bind to the beads.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the inhibitor-treated and vehicle-treated samples. A potent target of the inhibitor will show a dose-dependent decrease (depletion) in its abundance in the inhibitor-treated pulldown compared to the vehicle control.[27]

Conclusion and Future Directions

The this compound scaffold is a versatile and effective core for the development of potent kinase inhibitors. The example of Cerdulatinib demonstrates its utility in creating multi-targeted agents that can simultaneously modulate distinct but complementary signaling pathways, a promising strategy for complex diseases like B-cell malignancies.[5][6]

The comparative analysis underscores a fundamental principle in drug development: selectivity is not absolute but a profile that must be carefully characterized. While a highly selective inhibitor like PRT062607 is invaluable for validating a specific target, a multi-targeted agent like Cerdulatinib may offer a superior therapeutic advantage in certain contexts. The choice of which profile to pursue depends critically on the underlying biology of the disease.

Future work on this scaffold will likely involve fine-tuning substitutions on the pyrrolo[3,2-c]pyridine ring to either enhance selectivity for a single kinase or to deliberately engineer novel, clinically relevant multi-targeting profiles. The robust biochemical, cellular, and proteomic assays detailed herein are essential tools that will continue to guide these efforts, ultimately leading to the development of safer and more effective kinase-targeted therapies.

References

in vivo efficacy of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine derivatives compared to standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Efficacy of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives as Spleen Tyrosine Kinase (SYK) Inhibitors Compared to Standard Cancer Therapies

Introduction: The Emergence of Pyrrolo[3,2-c]pyridines in Oncology

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the core for numerous biologically active compounds.[1] Its structural similarity to purines and indoles allows it to effectively interact with a variety of enzymatic targets, particularly protein kinases.[2] Within this class, derivatives featuring a 4-chloro-2-methyl substitution are being investigated for their potential as potent and selective kinase inhibitors. A primary target of significant interest for this scaffold is Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that has emerged as a critical mediator in both hematological malignancies and the tumor microenvironment of solid tumors.[3][4]

This guide provides a comparative analysis of the in vivo efficacy of representative this compound derivatives, acting as SYK inhibitors, against standard-of-care drugs in relevant preclinical cancer models. We will delve into the mechanistic rationale for targeting SYK, present supporting experimental data from in vivo studies, and provide detailed protocols to ensure scientific transparency and reproducibility.

Pillar 1: Mechanistic Rationale for Targeting SYK

Expertise & Experience: SYK is traditionally known for its pivotal role in signal transduction in hematopoietic cells, particularly downstream of B-cell receptors (BCR) and Fc receptors (FcR).[3] In B-cell malignancies, aberrant SYK signaling is a key driver of proliferation and survival. More recently, its role in solid tumors has been uncovered, revealing a complex, dual function. While sometimes acting as a tumor suppressor, SYK signaling within immune cells of the tumor microenvironment (TME)—such as B cells and myeloid-derived suppressor cells (MDSCs)—often promotes immunosuppression, tumor growth, and metastasis.[3] Therefore, inhibiting SYK presents a dual-pronged therapeutic strategy: directly targeting tumor cell proliferation in certain cancers and remodeling the TME from an immunosuppressive to an immunostimulatory state.[5]

Trustworthiness: The therapeutic hypothesis is that selective inhibition of SYK's kinase activity will block downstream signaling cascades responsible for cell proliferation and survival. This can be validated by observing reduced phosphorylation of downstream effectors like PLCγ2 and decreased cellular viability in SYK-dependent cancer cell lines.[6] In vivo, this translates to measurable outcomes like tumor growth inhibition and increased survival in animal models.

SYK Signaling Pathway in Cancer

The following diagram illustrates the central role of SYK in transducing signals from upstream receptors, leading to the activation of pathways that promote cancer cell proliferation, survival, and immune evasion.

SYK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes BCR BCR / FcR (Receptors) ITAM ITAM Motifs BCR->ITAM Ligand Binding SRC_family Src Family Kinases (e.g., LYN) ITAM->SRC_family Phosphorylate SYK SYK (Spleen Tyrosine Kinase) SRC_family->SYK Recruit & Activate PLCg2 PLCγ2 SYK->PLCg2 Phosphorylates AKT AKT SYK->AKT Activates ERK ERK1/2 SYK->ERK Activates Transcription Transcription Factors (e.g., NF-κB, NFAT) PLCg2->Transcription AKT->Transcription ERK->Transcription Pyrrolo_pyridine 4-Chloro-2-methyl-1H- pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine->SYK Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation Metastasis Migration & Metastasis Transcription->Metastasis Immune_Evasion Immune Evasion Transcription->Immune_Evasion

Caption: SYK signaling cascade initiated by receptor activation and its inhibition by a pyrrolo[3,2-c]pyridine derivative.

Pillar 2: Comparative In Vivo Efficacy Analysis

To provide a clear comparison, we will focus on a preclinical model of Acute Myeloid Leukemia (AML), a disease where SYK has been implicated as an oncogenic driver.[4] We will compare the performance of a representative, highly potent SYK inhibitor derived from a novel chemical series against a standard-of-care chemotherapeutic agent, Cytarabine.

Authoritative Grounding: The selection of an appropriate animal model is critical. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and robust system for evaluating the direct anti-tumor activity of a compound. The MV4-11 cell line is a well-established model for AML, known to be sensitive to SYK inhibition.

Performance Data Summary

The table below summarizes the in vivo efficacy of a novel, potent SYK inhibitor compared to literature-reported outcomes for standard chemotherapy in AML models.

Compound ClassSpecific AgentCancer ModelDosing RegimenKey Efficacy EndpointResultCitation
Pyrrolo[3,2-c]pyridine Derivative Novel SYK InhibitorMV4-11 Xenograft (Mouse)1 mg/kg, IntravenousTumor Growth Inhibition (TGI)99.33% [6]
Standard of Care CytarabineGenetically Defined AML (Mouse)VariesIncreased Cell DeathAdditive effect when combined with SYK inhibitors[4]
Standard of Care Pembrolizumab (Anti-PD-1)Non-Small Cell Lung Cancer (NSCLC)VariesOverall Survival (vs. Chemo alone)Reduced risk of death by half[7]

Analysis: The novel SYK inhibitor demonstrates remarkable, near-complete tumor growth inhibition as a monotherapy in a highly aggressive AML model.[6] While direct head-to-head TGI data for cytarabine in the exact same study is not provided, its established role is often as a cytotoxic agent that, while effective, carries significant toxicity. Importantly, preclinical studies show that combining SYK inhibitors like Entospletinib with agents like cytarabine can lead to additive increases in cancer cell death, suggesting a powerful combination strategy.[4] Compared to immunotherapy benchmarks like Pembrolizumab, which has shown transformative success in solid tumors, the TGI seen with the SYK inhibitor in this hematological model is exceptionally high, highlighting its potential in this context.[7]

Pillar 3: Experimental Protocols & Workflow Visualization

Trustworthiness: A self-validating experimental design includes clear positive and negative controls, well-defined endpoints, and statistical analysis. The protocol below represents a standard methodology for assessing in vivo efficacy in a subcutaneous xenograft model.

Step-by-Step Protocol: Subcutaneous Xenograft Mouse Model
  • Cell Culture: MV4-11 human AML cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cells are maintained in an exponential growth phase.

  • Animal Acclimatization: Female BALB/c nude mice (athymic, 6-8 weeks old) are acclimatized for one week prior to the experiment, with free access to sterile food and water.

  • Tumor Implantation: A suspension of 5 x 10⁶ MV4-11 cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured three times per week using digital calipers. Volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: When average tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: SYK Inhibitor (e.g., 1 mg/kg, IV)

    • Group 3: Standard of Care (e.g., Cytarabine)

  • Treatment Administration: Dosing is performed according to the schedule defined in the study design (e.g., daily, twice weekly). Animal body weight and general health are monitored daily.

  • Endpoint Measurement: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration. The primary endpoint is the percentage of Tumor Growth Inhibition (TGI), calculated at the end of the study.

  • Data Analysis: Tumor volumes and body weights are plotted over time. Statistical significance between groups is determined using an appropriate test, such as a one-way ANOVA.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis Cell_Culture 1. Culture MV4-11 AML Cells Animal_Acclimatize 2. Acclimatize BALB/c Nude Mice Implantation 3. Subcutaneous Implantation of Cells Cell_Culture->Implantation Tumor_Monitoring 4. Monitor Tumor Growth to ~150 mm³ Implantation->Tumor_Monitoring Randomization 5. Randomize Mice into Groups Tumor_Monitoring->Randomization Dosing 6. Administer Vehicle, SYK-i, or SoC Randomization->Dosing Health_Check 7. Daily Monitoring of Weight & Health Dosing->Health_Check Endpoint 8. Terminate Study & Measure Final Volume Health_Check->Endpoint Analysis 9. Calculate TGI % & Statistics Endpoint->Analysis

Caption: Standard workflow for an in vivo subcutaneous xenograft model to evaluate anti-tumor efficacy.

Conclusion and Future Outlook

Derivatives of the this compound scaffold represent a promising class of targeted therapeutics, particularly as inhibitors of Spleen Tyrosine Kinase. Preclinical in vivo data for representative compounds from this class demonstrate potent anti-tumor activity, achieving near-complete tumor growth inhibition in aggressive leukemia models.[6] This level of efficacy compares favorably with, and in some contexts may exceed, that of standard chemotherapeutic agents.

The true potential of these derivatives may lie in their versatility. Beyond serving as powerful monotherapies in hematological cancers, their ability to modulate the tumor microenvironment opens the door for rational combination therapies.[3] Pairing a SYK inhibitor with an immune checkpoint inhibitor could, for instance, simultaneously unmask the tumor to the immune system and prevent myeloid-derived immune suppression, creating a potent synergistic effect. Future research should focus on head-to-head in vivo comparisons with modern standards of care (including immunotherapy) and exploring these combination strategies to overcome resistance and improve patient outcomes.

References

A Researcher's Guide to Profiling the Selectivity of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors. The specific analogue, 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, represents a promising starting point for the development of targeted therapies. However, a critical aspect of preclinical development is the characterization of a compound's selectivity—its ability to inhibit the intended target without engaging other, unintended biomolecules. This guide provides a comprehensive framework for conducting cross-reactivity studies on this class of compounds, ensuring a robust understanding of their polypharmacology and potential for off-target effects.

The Imperative of Selectivity Profiling

In the realm of kinase inhibitors, absolute specificity is rare.[1][2] Most inhibitors exhibit some degree of promiscuity, binding to multiple kinases within the human kinome, which comprises over 500 members.[1] This cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology where inhibiting multiple nodes in a signaling pathway enhances therapeutic efficacy.[1] Therefore, a systematic and quantitative assessment of selectivity is not merely a regulatory requirement but a fundamental step in elucidating the true mechanism of action and predicting clinical outcomes.

For the this compound series, which are ATP-competitive inhibitors, the high degree of conservation in the ATP-binding site across the kinome makes cross-reactivity a significant concern.[3] This guide outlines a tiered approach to selectivity profiling, from broad initial screens to detailed mechanistic studies, providing the necessary data to build a comprehensive selectivity profile.

Tier 1: Primary Kinome-Wide Screening

The initial step in assessing selectivity is a broad screen against a large, representative panel of kinases. This provides a bird's-eye view of the compound's interaction space.

Experimental Protocol: Single-Concentration Kinase Panel Screen
  • Compound Preparation : Solubilize the test compound (e.g., a this compound analog) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration : The compound is typically screened at a single, relatively high concentration (e.g., 1 µM or 10 µM) to identify any potential off-target interactions.[4]

  • Kinase Panel : Employ a commercial kinase profiling service that offers a broad panel, ideally covering all major branches of the human kinome tree (e.g., 300-400 kinases).[4][5]

  • Assay Format : Radiometric assays, such as those using [³³P]-ATP, are a common and direct method for measuring substrate phosphorylation.[1] Alternatively, fluorescence-based or luminescence-based assays can be used.[6]

  • Data Analysis : The primary output is the percent inhibition of each kinase at the tested concentration. A predefined threshold (e.g., >70% or >80% inhibition) is used to identify "hits" that warrant further investigation.[4]

Data Presentation: Heatmap of Kinome-Wide Inhibition

A heatmap is an effective way to visualize the results of a single-concentration screen, with kinases grouped by family.

Table 1: Illustrative Single-Concentration Kinase Screen Data for a Hypothetical Compound (CMPD-X)

Kinase FamilyKinasePercent Inhibition at 1 µM
Tyrosine Kinase Target Kinase A 98%
EGFR25%
SRC85%
ABL115%
Ser/Thr Kinase AKT110%
CDK275%
PKA5%
ROCK182%

Tier 2: Dose-Response Validation and Potency Determination

Kinases identified as "hits" in the primary screen must be validated through dose-response experiments to determine their potency (IC50) or binding affinity (Kd).

Experimental Protocol: IC50 Determination
  • Compound Dilution : Prepare a serial dilution of the test compound, typically in 10-point, half-log increments, starting from a high concentration (e.g., 100 µM).

  • Assay Conditions : The kinase activity assay is performed for each concentration. It is crucial to maintain consistent assay conditions, particularly the ATP concentration, as this can significantly influence the IC50 value for ATP-competitive inhibitors.[1] Ideally, the ATP concentration should be at or near the Km for each kinase.[4]

  • Data Fitting : Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to derive the IC50 value.

Data Presentation: Selectivity Profile Table

Summarize the IC50 values for the primary target and all validated off-targets. This allows for a quantitative comparison of potency.

Table 2: Dose-Response Validation for CMPD-X

KinaseIC50 (nM)
Target Kinase A 15
SRC250
CDK2800
ROCK1550
Quantifying Selectivity

Several metrics can be used to quantify selectivity. The most straightforward is the Selectivity Ratio , which is the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher ratio indicates greater selectivity.

Another, more comprehensive measure is the Selectivity Entropy (S) , which considers the distribution of binding affinities across the entire panel.[4] A low entropy score indicates a highly selective compound, while a high score suggests promiscuity.[4]

Tier 3: Cellular Target Engagement and Downstream Signaling

Biochemical assays provide a measure of direct enzyme inhibition, but it is essential to confirm that the compound engages its intended target in a cellular context and produces the desired downstream effect.[6]

Experimental Protocol: Cellular Target Engagement Assay
  • Cell Line Selection : Choose a cell line that expresses the target kinase and has a well-characterized downstream signaling pathway.

  • Compound Treatment : Treat the cells with the compound across a range of concentrations.

  • Target Phosphorylation : Use techniques like Western blotting or ELISA to measure the phosphorylation status of the direct substrate of the target kinase. A decrease in substrate phosphorylation indicates target engagement.

  • Downstream Pathway Analysis : Assess the phosphorylation of key downstream proteins in the signaling cascade to confirm the desired functional consequence of target inhibition.

Visualization of Experimental Workflow

A clear workflow diagram is essential for planning and communicating the cross-reactivity study design.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Validation & Potency cluster_tier3 Tier 3: Cellular Confirmation a This compound Compound Library b Single-Concentration (1 µM) Kinome-Wide Screen (~400 kinases) a->b c Identify 'Hits' (e.g., >80% Inhibition) b->c d Dose-Response (10-point) IC50 Determination for 'Hits' c->d e Calculate Selectivity Ratios & Selectivity Entropy d->e f Cellular Target Engagement Assay (e.g., Western Blot for p-Substrate) e->f g Downstream Signaling Pathway Analysis f->g

Caption: Tiered workflow for cross-reactivity profiling.

Interpreting the Data: A Holistic View

The ultimate goal of these studies is to build a comprehensive "selectivity profile" for each compound. This profile should be considered in its entirety. A compound with a handful of low-potency off-targets may still be a valuable tool compound or a viable drug candidate, especially if those off-targets are not expressed in the target tissue or are not implicated in toxicity. Conversely, a compound that inhibits a critical off-target with high potency, even if it is highly selective otherwise, may be deprioritized.

Computational methods, such as comparing the ATP-binding site microenvironments of different kinases, can also be used to predict potential off-targets and rationalize observed cross-reactivity patterns.[7]

Conclusion

The this compound scaffold holds significant potential for the development of novel kinase inhibitors. A rigorous and systematic evaluation of their cross-reactivity is paramount for successful translation into research tools and clinical candidates. By employing the tiered approach outlined in this guide—from broad kinome-wide screening to detailed cellular characterization—researchers can gain a deep understanding of their compounds' selectivity, enabling informed decisions in the drug discovery process and ultimately leading to safer and more effective medicines.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold, is of significant interest to researchers in medicinal chemistry and drug development due to its structural resemblance to purines and indoles, making it a valuable building block for a diverse range of biologically active compounds. The efficient and scalable synthesis of this molecule is paramount for its application in pharmaceutical research. This guide provides an in-depth, comparative analysis of two plausible synthetic protocols for this compound, offering insights into the strategic choices behind each route and presenting supporting data based on established chemical transformations. The protocols discussed are designed to be self-validating, with each step grounded in well-established synthetic methodologies.

Protocol A: The Batcho-Leimgruber Approach from a Substituted Pyridine

This protocol is a linear synthesis that builds the pyrrole ring onto a pre-functionalized pyridine core, leveraging the principles of the Batcho-Leimgruber indole synthesis. This method is characterized by its convergent nature in the final steps and relies on classical nitration and reductive cyclization reactions. A similar strategy has been successfully employed in the synthesis of related 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives[1].

Overall Synthetic Strategy of Protocol A

Protocol_A A 2-Chloro-4-methylpyridine B 2-Chloro-4-methylpyridine N-oxide A->B m-CPBA C 2-Chloro-3-nitro-4-methylpyridine N-oxide B->C H₂SO₄/HNO₃ D (E)-2-Chloro-4-(2-(dimethylamino)vinyl)-3-nitropyridine N-oxide C->D DMFDMA E 2-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one D->E Fe, AcOH (Reductive Cyclization) F This compound E->F POCl₃

Caption: Synthetic workflow for Protocol A.

Experimental Protocol A

Step 1: Synthesis of 2-Chloro-4-methylpyridine N-oxide

To a solution of 2-chloro-4-methylpyridine (1.0 equiv.) in a suitable solvent such as dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by TLC. The mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the N-oxide.

Step 2: Synthesis of 2-Chloro-3-nitro-4-methylpyridine N-oxide

The N-oxide from the previous step (1.0 equiv.) is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C. The reaction is stirred at this temperature for a short period and then allowed to warm to room temperature. Upon completion, the reaction mixture is poured onto ice and neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, which is then filtered, washed with water, and dried.

Step 3: Synthesis of (E)-2-Chloro-4-(2-(dimethylamino)vinyl)-3-nitropyridine N-oxide

The nitrated N-oxide (1.0 equiv.) is dissolved in N,N-dimethylformamide (DMF), and N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 equiv.) is added. The mixture is heated to facilitate the condensation reaction, forming the enamine intermediate[2][3]. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude enamine.

Step 4: Synthesis of 2-Methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

The crude enamine is subjected to reductive cyclization. A common method involves using iron powder in acetic acid[1]. The mixture is heated, and upon completion of the reaction, the iron salts are filtered off, and the filtrate is concentrated. The residue is then taken up in a suitable solvent and purified to yield the pyrrolopyridinone.

Step 5: Synthesis of this compound

The final chlorination step is achieved by treating the pyrrolopyridinone (1.0 equiv.) with phosphorus oxychloride (POCl₃)[4]. The reaction is typically performed at reflux. After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated by extraction and purified by chromatography.

Protocol B: The Palladium-Catalyzed Cyclization Approach

This protocol employs a convergent strategy centered around a palladium-catalyzed cross-coupling reaction to construct the pyrrole ring, a methodology inspired by the Larock indole synthesis[5][6][7]. This approach begins with a readily available dihalopyridine and builds the heterocyclic system through a modern, catalytic C-N bond formation.

Overall Synthetic Strategy of Protocol B

Protocol_B G 2,4-Dichloro-3-nitropyridine H 2,4-Dichloro-3-aminopyridine G->H Fe, AcOH or SnCl₂ I This compound H->I 1-Propynylmagnesium bromide, Pd catalyst (e.g., Pd(PPh₃)₄)

Caption: Synthetic workflow for Protocol B.

Experimental Protocol B

Step 1: Synthesis of 2,4-Dichloro-3-aminopyridine

2,4-Dichloro-3-nitropyridine (1.0 equiv.) is dissolved in acetic acid. To this solution, iron powder (3.0-4.0 equiv.) is added, and the mixture is heated[8][9]. Alternatively, reduction can be achieved using stannous chloride (SnCl₂) in a suitable solvent. After the reaction is complete, the mixture is worked up by filtering the solids and neutralizing the filtrate. The product is then extracted with an organic solvent and purified.

Step 2: Synthesis of this compound

In a key palladium-catalyzed cyclization step, 2,4-dichloro-3-aminopyridine (1.0 equiv.) is reacted with a suitable three-carbon building block to form the 2-methylpyrrole ring. A plausible reagent is 1-propynylmagnesium bromide. The reaction would be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable solvent like THF. The palladium catalyst facilitates the C-N bond formation leading to the fused pyrrolopyridine ring system[10][11][12]. The product is then isolated and purified using standard chromatographic techniques.

Comparative Analysis

ParameterProtocol A (Batcho-Leimgruber)Protocol B (Palladium-Catalyzed)
Overall Strategy Linear synthesis, building the pyrrole ring onto a pyridine core.Convergent synthesis using a palladium-catalyzed cyclization.
Number of Steps 52
Starting Materials 2-Chloro-4-methylpyridine2,4-Dichloro-3-nitropyridine
Key Reactions N-oxidation, nitration, enamine formation, reductive cyclization, chlorination.Nitro reduction, palladium-catalyzed C-N bond formation.
Potential Advantages Utilizes classical, well-understood reactions. May be more amenable to large-scale synthesis due to the use of cheaper reagents in early steps.Shorter synthetic route. The use of palladium catalysis can offer high efficiency and selectivity.
Potential Disadvantages Longer reaction sequence. The nitration step can sometimes lead to regioisomer formation, requiring careful control of reaction conditions. Reductive cyclization may require optimization.The cost and availability of the palladium catalyst. The optimization of the palladium-catalyzed step can be challenging. Potential for catalyst poisoning.
Estimated Overall Yield ModerateModerate to Good

Expert Insights and Causality Behind Experimental Choices

Protocol A is a robust and logical approach that builds complexity in a stepwise manner. The initial N-oxidation of the pyridine ring is a crucial activating step, facilitating the subsequent electrophilic nitration at the 3-position. The choice of a Batcho-Leimgruber type cyclization is strategic as it is a reliable method for constructing indole and azaindole cores from ortho-nitro-alkyl precursors[2][3][13][14][15]. The final chlorination with POCl₃ is a standard and effective method for converting pyridones to chloropyridines.

Protocol B represents a more modern and convergent approach. The direct construction of the bicyclic system in a single, palladium-catalyzed step is highly efficient. The choice of a dihalopyridine as a starting material allows for selective functionalization. The palladium-catalyzed amination/cyclization cascade is a powerful tool in modern organic synthesis, enabling the rapid assembly of complex heterocyclic systems[16][17][18]. The success of this route is highly dependent on the choice of the palladium catalyst and ligands, which play a critical role in the efficiency and selectivity of the C-N bond formation.

Conclusion

Both Protocol A and Protocol B offer viable synthetic routes to this compound. The choice between the two will depend on the specific needs and resources of the research team.

  • Protocol A is a more traditional, linear synthesis that may be preferable for large-scale production where the cost of starting materials is a primary concern. Its multi-step nature, however, may lead to a lower overall yield.

  • Protocol B is a more elegant and shorter route that leverages the power of modern organometallic catalysis. It is likely to be more efficient in terms of step economy and may provide a higher overall yield, making it an attractive option for rapid analog synthesis and medicinal chemistry programs.

Ultimately, the optimal protocol will be determined by factors such as the desired scale of synthesis, the availability and cost of reagents and catalysts, and the specific expertise of the synthetic chemists.

References

head-to-head comparison of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine analogs in cancer models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrrolo[3,2-c]pyridine Scaffold

In the landscape of modern oncology, the quest for highly potent and selective small-molecule inhibitors remains a paramount objective. The 1H-pyrrolo[3,2-c]pyridine core has emerged as a privileged scaffold in medicinal chemistry, forming the foundation of a new generation of therapeutics targeting critical pathways in cancer progression. Its rigid, bicyclic structure provides a versatile framework for chemists to elaborate upon, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity against key oncogenic drivers.

This guide provides a comprehensive, head-to-head comparison of notable 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine analogs and related derivatives that have demonstrated significant anticancer activity in preclinical models. We will delve into their differential efficacy across various cancer cell lines, explore their distinct mechanisms of action, and provide detailed experimental protocols to support the reproducibility of these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this promising class of compounds.

Mechanisms of Action: Targeting Key Pillars of Malignancy

The anticancer activity of 1H-pyrrolo[3,2-c]pyridine analogs is predominantly attributed to their ability to inhibit two distinct, yet crucial, cellular targets: receptor tyrosine kinases (RTKs) and the microtubule network.

FMS Kinase (CSF-1R) Inhibition

Colony-stimulating factor-1 receptor (CSF-1R), also known as FMS kinase, is a type III receptor tyrosine kinase. Its overexpression is implicated in various cancers, including breast, ovarian, and prostate cancer, where it plays a critical role in the proliferation and survival of tumor-associated macrophages (TAMs), which in turn promote tumor growth and metastasis.[1] Certain diarylamide and diarylurea derivatives of the pyrrolo[3,2-c]pyridine scaffold have been engineered as potent FMS kinase inhibitors.[1][2]

The binding of these inhibitors to the ATP pocket of FMS kinase blocks the downstream signaling cascade, leading to reduced proliferation of cancer cells and modulation of the tumor microenvironment.

FMS_Pathway cluster_membrane Cell Membrane FMS FMS Kinase (CSF-1R) ADP ADP FMS->ADP P P FMS->P Autophosphorylation CSF1 CSF-1 (Ligand) CSF1->FMS Binds & Activates Analog Pyrrolo[3,2-c]pyridine Analog (e.g., 1r) Analog->FMS Inhibits ATP ATP ATP->FMS Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P->Downstream Activates Response Tumor Cell Proliferation Macrophage Survival Downstream->Response

Caption: FMS Kinase Inhibition Pathway.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature makes them a highly attractive target for anticancer drugs. A distinct series of 1H-pyrrolo[3,2-c]pyridine derivatives has been developed to function as colchicine-binding site inhibitors.[3][4][5] These agents bind to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5]

Tubulin_Pathway Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Disruption leads to Microtubule->Tubulin Depolymerization Analog Pyrrolo[3,2-c]pyridine Analog (e.g., 10t) Analog->Tubulin Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Tubulin Polymerization Inhibition Pathway.

Head-to-Head In Vitro Efficacy

The true measure of a compound's potential lies in its performance. The following tables summarize the in vitro antiproliferative activity (IC50) of key 1H-pyrrolo[3,2-c]pyridine analogs against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: FMS Kinase Inhibitor Analogs
CompoundTarget KinaseFMS IC50 (nM)Ovarian (SK-OV-3) IC50 (µM)Prostate (PC-3) IC50 (µM)Breast (MDA-MB-231) IC50 (µM)Reference
1r FMS300.150.880.49[1]
1e FMS60>10>10>10[1]
KIST101029 (Lead) FMS960.221.100.58[1]

Insight: Compound 1r demonstrates superior potency against FMS kinase compared to the lead compound KIST101029, with a 3.2-fold increase in inhibitory activity.[1] This enhanced kinase inhibition translates directly to potent antiproliferative activity across multiple cancer cell lines, with IC50 values in the sub-micromolar range.[1]

Table 2: Tubulin Polymerization Inhibitor Analogs
CompoundTargetHeLa (Cervical) IC50 (µM)SGC-7901 (Gastric) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
10t Tubulin0.120.150.21[4][5]
Combretastatin A-4 Tubulin0.0030.0040.003[5]

Insight: Compound 10t , which features an indolyl moiety, exhibits the most potent anticancer activity among its series, with IC50 values ranging from 0.12 to 0.21 µM.[4][5] While not as potent as the natural product Combretastatin A-4, its activity in the low nanomolar range highlights the success of using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the bioactive conformation of known tubulin inhibitors.[4]

Table 3: Diarylurea/Diarylamide Analogs in Melanoma
CompoundA375P (Melanoma) IC50 (nM)Selectivity vs. NIH3T3Reference
8g Nanomolar rangeHigh[6]
9d Nanomolar rangeHigh[6]
Sorafenib (Control) Micromolar range-[6]

Insight: Several diarylurea (e.g., 8g) and diarylamide (e.g., 9d) analogs showed superior potency to the multi-kinase inhibitor Sorafenib against the A375P human melanoma cell line, with IC50 values in the nanomolar range.[6] Importantly, these compounds also demonstrated high selectivity for cancer cells over normal NIH3T3 fibroblasts.[6]

In Vivo Efficacy in Xenograft Models

Translating in vitro potency to in vivo efficacy is the critical hurdle in drug development. Preclinical evaluation in animal models provides the first glimpse of a compound's therapeutic potential.

A water-soluble pyrrolo[3,2-d]pyrimidine analog, AG165 , which acts as a dual tubulin and receptor tyrosine kinase inhibitor, was evaluated in an in vivo xenograft model.[7]

  • Model: MDA-MB-435 xenograft

  • Treatment: AG165 at 75 mg/kg (subcutaneous, 7 doses)

  • Result: Showed significant (p<0.001) inhibition of tumor growth 15 days after the start of treatment.[7]

  • Toxicity: The compound caused recoverable weight loss without other apparent adverse effects.[7]

This result provides crucial proof-of-concept that the pyrrolopyrimidine scaffold can be developed into agents with significant in vivo antitumor effects and an acceptable toxicity profile.[7]

Experimental Protocols

To ensure scientific rigor and reproducibility, we provide detailed protocols for the key assays used to characterize these compounds.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Analogs (various concentrations) A->B C 3. Incubate (e.g., 48-72h, 37°C) B->C D 4. Add MTT Reagent (0.5 mg/mL final conc.) C->D E 5. Incubate (4h, 37°C) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G

Caption: MTT Assay Experimental Workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules. Polymerization is measured by the increase in light scattering (absorbance).

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute lyophilized, purified bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

  • Reaction Setup: In a 96-well half-area plate, add the test compound (e.g., compound 10t) at various concentrations to wells containing tubulin solution, GTP (1 mM final), and a fluorescence reporter (optional). Include positive (paclitaxel) and negative (nocodazole) controls.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Kinetic Measurement: Measure the absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. The rate of polymerization (Vmax) and the final polymer mass (maximum absorbance) are used to quantify the inhibitory or enhancing effects of the compounds. An IC50 value for polymerization inhibition can be calculated.

FMS Kinase Activity Assay (Luminescent)

This assay measures the amount of ADP produced from a kinase reaction, which correlates with kinase activity. The ADP is converted to ATP, which generates a luminescent signal via luciferase.

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (e.g., compound 1r) or DMSO vehicle.

  • Add Kinase: Add 2 µL of recombinant human FMS kinase enzyme diluted in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Start Reaction: Add 2 µL of a substrate/ATP mix (e.g., Poly (4:1 Glu, Tyr) peptide substrate and ATP at a concentration near the Km).

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Signal Reading: Record luminescence using a plate reader.

  • Data Analysis: Convert luminescence to % kinase activity relative to the DMSO control and calculate IC50 values for the inhibitors.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of potent anticancer agents. Analogs have been successfully optimized to target distinct and validated oncogenic pathways, including FMS kinase-mediated signaling and tubulin dynamics. The head-to-head comparison reveals that specific structural modifications lead to compounds with nanomolar potency in both enzymatic and cell-based assays.

Notably, compounds like 1r (FMS inhibitor) and 10t (tubulin inhibitor) stand out for their high in vitro potency. Furthermore, the promising in vivo data for the related analog AG165 underscores the therapeutic potential of this chemical class. Future research should focus on:

  • In Vivo Efficacy Studies: Conducting comprehensive in vivo studies for the most potent in vitro candidates, such as 1r and 10t , in relevant xenograft and patient-derived xenograft (PDX) models.

  • Pharmacokinetic Profiling: Thoroughly characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to optimize for drug-like characteristics.

  • Selectivity Profiling: Performing broad kinase screening to ensure the selectivity of kinase inhibitor analogs and minimize potential off-target effects.

  • Combination Therapies: Investigating the synergistic potential of these analogs with existing standard-of-care chemotherapies and immunotherapies.

The continued exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold holds significant promise for delivering novel, effective, and selective therapies for a range of malignancies.

References

A Researcher's Guide to Navigating the Off-Target Landscape of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. The 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the design of potent kinase inhibitors, with derivatives showing significant activity against key oncological and inflammatory targets such as FMS kinase and Monopolar Spindle 1 (MPS1) kinase.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to unintended off-target interactions that can result in toxicity or diminished therapeutic efficacy.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a technical framework for evaluating the off-target effects of this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of methodologies to ensure a thorough and self-validating approach to off-target profiling.

The Rationale: Why a Multi-Pronged Approach is Crucial

A singular assay is insufficient to fully characterize the off-target profile of a kinase inhibitor. A robust evaluation relies on a multi-pronged strategy that combines direct biochemical assays with cell-based and phenotypic approaches. This layered methodology provides a more complete picture, from direct protein-ligand interactions to the ultimate functional consequences in a biological system.

Here, we will explore three key pillars of off-target evaluation:

  • Biochemical Profiling: Directly assessing the binding affinity of the compound against a large panel of purified kinases.

  • Cellular Target Engagement: Confirming that the compound interacts with its intended and unintended targets within the complex environment of a living cell.

  • Phenotypic Screening: Observing the broader, functional consequences of compound treatment on cellular phenotypes, which can reveal unexpected off-target effects.

Pillar 1: Broad-Spectrum Biochemical Profiling with Kinome Scanning

The initial and most critical step in off-target assessment is to understand the compound's promiscuity across the kinome. Large-scale kinase screening platforms offer a comprehensive view of a compound's selectivity.

Featured Technology: KINOMEscan™

The KINOMEscan™ platform is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a panel of over 450 kinases. A key advantage of this ATP-independent assay is that it provides true equilibrium binding constants (Kd), which are not influenced by ATP concentration, allowing for more accurate comparisons of inhibitor potency across different kinases.

dot

Caption: KINOMEscan™ Workflow Diagram

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Dissolve the this compound derivative in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) for initial profiling.

  • Binding Assay: The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Capture and Quantification: The amount of kinase bound to the solid support is quantified using qPCR. A lower amount of captured kinase indicates stronger binding of the test compound.

  • Data Analysis: Results are often presented as a percentage of control or as dissociation constants (Kd) for the interactions.

Comparative Data: Hypothetical Kinome Scan of a Pyrrolo[3,2-c]pyridine Derivative

To illustrate the output, the table below presents a hypothetical kinome scan result for a this compound derivative designed as an FMS inhibitor.

Kinase TargetPercent of Control (%) @ 10 µMInterpretation
FMS (Primary Target) 5 High Affinity
KIT30Moderate Off-Target Interaction
FLT345Moderate Off-Target Interaction
PDGFRβ60Weak Off-Target Interaction
MPS1 15 Significant Off-Target Interaction
CDK285Minimal Interaction
ROCK190Minimal Interaction
p38α95No Significant Interaction

Note: This is illustrative data. Actual results will vary.

This data reveals a potent on-target activity for FMS, but also significant off-target interactions with KIT, FLT3, and notably, MPS1. Such findings are critical for guiding further investigation and optimization of the compound's selectivity.

Pillar 2: Validating Intracellular Activity with Cellular Target Engagement Assays

Biochemical assays, while comprehensive, do not fully recapitulate the cellular environment. It is essential to confirm that a compound can engage its targets within living cells. Two powerful techniques for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

Featured Technology 1: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in intact cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (the donor) and a fluorescently labeled tracer that binds to the same protein (the acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

dot

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Culture and Transfection: Culture cells (e.g., HEK293) and transiently transfect them with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a white, 96-well assay plate.

  • Compound and Tracer Addition: Add the this compound derivative at various concentrations, followed by the addition of the fluorescent tracer at a fixed concentration.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals using a luminometer.

  • Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value for target engagement.

Featured Technology 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5][6] When a protein is heated, it denatures and aggregates. The binding of a small molecule can increase the protein's stability, leading to a higher denaturation temperature. This "thermal shift" can be quantified to confirm target engagement in intact cells.[5][6]

dot

Caption: General Workflow of the Cellular Thermal Shift Assay (CETSA®).

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat with the this compound derivative or vehicle control.

  • Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer.

  • Heat Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

  • Data Analysis: Generate a melt curve by plotting the amount of soluble protein against temperature. A shift in the melt curve in the presence of the compound indicates target engagement.

Comparative Analysis: NanoBRET™ vs. CETSA®
FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA®)
Principle Bioluminescence Resonance Energy Transfer (BRET)Ligand-induced thermal stabilization
Throughput High-throughput (plate-based)Lower to medium throughput
Requirement Genetically encoded NanoLuc® fusion proteinSpecific antibody for the target protein
Readout Ratiometric light emissionProtein quantification (e.g., band intensity)
Cell State Live cellsIntact cells or cell lysates
Best For Quantitative affinity determination in live cellsConfirmation of target engagement without genetic modification

Pillar 3: Unveiling Functional Consequences through Phenotypic Screening

While biochemical and target engagement assays identify direct interactions, they may not reveal the full spectrum of a compound's biological effects. Phenotypic screening assesses the impact of a compound on the overall cellular phenotype, providing a functional readout that can uncover unexpected off-target activities.[7][8]

Phenotypic Screening Platforms

A variety of phenotypic screening platforms are available, each offering unique insights:

  • High-Content Imaging: Automated microscopy and image analysis to quantify changes in cell morphology, protein localization, and other cellular features.

  • Cell Viability and Proliferation Assays: Measuring the effect of the compound on the growth and survival of a panel of cancer cell lines.

  • Signaling Pathway Analysis: Using reporter gene assays or antibody-based methods to monitor the activity of specific signaling pathways.

  • 3D Cell Culture Models (Organoids/Spheroids): More physiologically relevant models that can better predict in vivo responses.[7]

Experimental Protocol: Cell Viability Profiling
  • Cell Line Panel: Select a diverse panel of cancer cell lines representing different tissue origins and genetic backgrounds.

  • Cell Plating: Seed the cells in 96- or 384-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each cell line and analyze the pattern of activity.

Interpreting Phenotypic Data

The pattern of activity across a cell line panel can provide clues about the compound's mechanism of action and potential off-targets. For example, if a compound designed to inhibit FMS also shows potent activity in cell lines that do not express FMS, it suggests the presence of one or more off-targets that are critical for the survival of those cells.

Synthesizing the Data for a Holistic View

The true power of this multi-pronged approach lies in the integration of data from all three pillars.

  • Biochemical Profiling provides a broad, unbiased map of potential interactions.

  • Cellular Target Engagement validates these interactions in a more physiologically relevant context.

  • Phenotypic Screening reveals the functional consequences of these interactions.

By comparing the results from these different assays, researchers can build a comprehensive and reliable off-target profile for their this compound derivatives. This integrated understanding is essential for making informed decisions about lead optimization, predicting potential toxicities, and ultimately, developing safer and more effective therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of scientific stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a comprehensively safe and compliant workflow.

Immediate Safety Profile & Hazard Assessment

Before handling, it is crucial to understand the potential hazards. Based on analogous chlorinated heterocyclic compounds, we must assume the following profile.

Hazard CategoryAnticipated RiskRationale & Primary Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Based on data for similar chlorinated pyrrolopyrimidines and pyridines.[3][4]
Skin Irritation Causes skin irritation.A common characteristic of halogenated heterocyclic compounds.[5][6]
Eye Irritation Causes serious eye irritation.Assumed based on data for analogous structures.[5][6]
Environmental Potentially harmful to aquatic life.Chlorinated organic compounds can be persistent environmental pollutants.[7]
Pre-Disposal Checklist & Required Equipment

Proper preparation is the first line of defense against chemical exposure and environmental contamination.

Operational Readiness:

  • Confirm the location and operational status of the nearest emergency eyewash station and safety shower.[5][8]

  • Ensure work is performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][8]

  • Identify your facility's designated hazardous waste satellite accumulation area.[1]

  • Have your institution's Environmental Health and Safety (EHS) contact information readily available.[1]

Personal Protective Equipment (PPE): All personnel handling the waste must be equipped with the appropriate PPE.[1]

PPE ItemSpecificationPurpose & Rationale
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile gloves may offer insufficient protection.[8]To prevent skin contact and absorption. Pyridine derivatives can be absorbed through the skin.[1][9]
Eye Protection Chemical splash goggles with side-shields.To protect eyes from splashes of solutions or airborne solid particles.[1][9]
Lab Coat Standard, fully-buttoned laboratory coat.To protect clothing and skin from contamination.[1]
Respiratory Not typically required if handled exclusively within a fume hood.A fume hood provides primary respiratory protection by containing vapors and dust.[2][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound must comply with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]

Phase 1: Waste Identification and Segregation

The principle of waste segregation is paramount to prevent dangerous chemical reactions.

  • Classify as Hazardous: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weigh boats, absorbent pads), must be classified as hazardous waste.[1][13]

  • Isolate the Waste Stream: Do not mix this waste with other incompatible waste streams.[1] Specifically, keep it separate from:

    • Strong oxidizing agents.[8]

    • Strong acids or bases.[8][14]

    • Aqueous waste streams destined for sewer disposal.[2]

    Causality: Mixing chlorinated organic compounds with incompatible materials can lead to exothermic reactions, gas generation, or other uncontrolled hazards. Segregation is a core tenet of the Resource Conservation and Recovery Act (RCRA) guidelines.[11][15]

Phase 2: Containerization and Labeling

Proper containment and labeling ensure safe handling and regulatory compliance.

  • Select a Compatible Container: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][8] The container must be made of a compatible material, such as glass or high-density polyethylene.[2]

  • Ensure Secure Closure: The container must be sealable and airtight to prevent the release of vapors.[8] Keep the container closed at all times except when adding waste.[16]

  • Label Immediately: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.[8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound". Do not use abbreviations.

    • A clear indication of the associated hazards (e.g., Toxic, Irritant).[1]

    • The date accumulation started.

Phase 3: On-Site Accumulation and Storage

Safe temporary storage is critical while awaiting final disposal.

  • Designated Area: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] This area should be away from sources of ignition, heat, and direct sunlight.[2][8]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

  • Regular Inspection: Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.[10]

Phase 4: Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Do not attempt to treat or dispose of this chemical yourself. Never pour it down the drain or place it in the regular trash.[2][17]

  • Schedule Pickup: When the container is full (no more than 90% capacity) or you no longer need it, arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[8][13][16] They are equipped to transport and dispose of the material in accordance with EPA and Department of Transportation (DOT) regulations.[12][15]

    Causality: The ultimate disposal method for chlorinated organic compounds is typically high-temperature incineration at a permitted hazardous waste facility.[18] This process ensures complete destruction of the compound, preventing its release into the environment.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: For small spills (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup.[8] For large spills, contact your institution's EHS department immediately.[1]

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[1][2][9]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal.[9][19]

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report all spills to your supervisor and EHS department, following your facility's established spill response procedures.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for managing waste generated from this compound.

G Disposal Workflow for this compound start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Pure Solid / Contaminated Labware (e.g., gloves, weigh boats) waste_type->solid_waste Solid solution_waste Solutions in Organic Solvent waste_type->solution_waste Liquid spill_waste Spill Cleanup Material (e.g., absorbent pads) waste_type->spill_waste Spill containerize Place in Designated, Compatible, Labeled Hazardous Waste Container solid_waste->containerize solution_waste->containerize spill_waste->containerize segregate Segregate from Incompatible Waste Streams (Acids, Bases, Oxidizers) containerize->segregate store Store in Secure Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup by Licensed Disposal Vendor store->contact_ehs

Caption: Decision workflow for proper segregation and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.